(S)-2-amino-3-(2-nitrophenyl)propanoic acid
Beschreibung
The exact mass of the compound (S)-2-amino-3-(2-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-amino-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347413 | |
| Record name | L-2-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-75-1 | |
| Record name | L-2-Nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for (S)-2-amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical research and development. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as o-nitro-L-phenylalanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its unique structure, featuring a nitro group at the ortho position of the phenyl ring, allows for diverse chemical modifications and makes it a useful component in the design of novel therapeutic agents and research tools. The synthesis of this compound in its enantiomerically pure (S)-form is crucial for its applications in biological systems. This guide explores the primary synthetic routes to achieve this goal.
Synthetic Pathways
The synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid presents a key challenge in achieving regioselectivity for the ortho-nitro substitution on the phenyl ring. Direct nitration of L-phenylalanine predominantly yields the para-substituted isomer (4-nitrophenylalanine) with only trace amounts of the desired ortho-isomer, making it an impractical approach for large-scale synthesis. Therefore, alternative strategies that build the amino acid framework onto a pre-functionalized 2-nitrophenyl scaffold are generally employed.
One of the most effective and widely applicable methods is a variation of the Erlenmeyer-Plöchl synthesis , which involves the condensation of 2-nitrobenzaldehyde with an N-acylglycine, followed by reduction and hydrolysis. To achieve the desired (S)-enantiomer, either a chiral resolution of the racemic product or an asymmetric adaptation of the synthesis is necessary.
Pathway 1: Erlenmeyer-Plöchl Synthesis and Resolution
This classical approach provides a reliable route to racemic 2-amino-3-(2-nitrophenyl)propanoic acid, which can then be resolved to isolate the (S)-enantiomer.
Logical Flow of the Erlenmeyer-Plöchl Synthesis Pathway
Caption: General workflow for the synthesis of the target compound via the Erlenmeyer-Plöchl reaction followed by chiral resolution.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Racemic 2-amino-3-(2-nitrophenyl)propanoic acid
-
Azlactone Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the precipitated azlactone is filtered, washed with cold water, and dried.
-
Reduction of the Azlactone: The unsaturated azlactone is reduced to the saturated N-acetyl-2-nitrophenylalanine. A common method involves heating the azlactone with a mixture of red phosphorus and hydriodic acid.
-
Hydrolysis: The resulting N-acetyl-2-nitrophenylalanine is hydrolyzed by refluxing with a strong acid (e.g., 6M HCl) or by enzymatic hydrolysis to yield racemic 2-amino-3-(2-nitrophenyl)propanoic acid.
Chiral Resolution
The resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine), followed by fractional crystallization. Alternatively, enzymatic resolution methods can provide high enantioselectivity.
Pathway 2: Asymmetric Synthesis using a Chiral Glycine Enolate Equivalent
To circumvent the need for chiral resolution, asymmetric synthesis methodologies can be employed. One such strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with 2-nitrobenzyl bromide. This approach directly establishes the desired stereocenter.
Experimental Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of the target compound using a chiral glycine enolate equivalent.
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: A solution of the chiral glycine equivalent (e.g., a Schiff base derived from glycine and a chiral auxiliary) in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78°C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added dropwise to generate the chiral enolate.
-
Alkylation: 2-Nitrobenzyl bromide (1.0-1.2 eq), dissolved in the same anhydrous solvent, is added to the enolate solution at -78°C. The reaction is stirred at low temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). After extraction and purification of the alkylated product, the chiral auxiliary is removed by acidic hydrolysis to yield the desired (S)-2-amino-3-(2-nitrophenyl)propanoic acid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis pathways described. It is important to note that yields and enantiomeric excess can vary significantly depending on the specific reaction conditions, reagents, and purification methods employed.
| Parameter | Erlenmeyer-Plöchl with Resolution | Asymmetric Synthesis |
| Overall Yield | 15-30% (after resolution) | 40-60% |
| Enantiomeric Excess (ee) | >98% (after resolution) | >95% |
| Key Reagents | 2-Nitrobenzaldehyde, N-Acetylglycine, Chiral Resolving Agent | Chiral Glycine Equivalent, 2-Nitrobenzyl Bromide, Strong Base |
| Number of Steps | 4-5 | 3 |
Conclusion
The synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid is most effectively achieved through methods that avoid the direct, non-selective nitration of L-phenylalanine. The Erlenmeyer-Plöchl synthesis followed by chiral resolution is a robust and classical method for obtaining the target compound in high enantiopurity, although the overall yield can be modest due to the resolution step. For a more direct and potentially higher-yielding approach, asymmetric synthesis via the alkylation of a chiral glycine enolate equivalent offers an excellent alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired efficiency. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this valuable amino acid derivative.
physicochemical properties of L-2-nitrophenylalanine
An In-depth Technical Guide to the Physicochemical Properties of L-2-Nitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (2-NPA), an unnatural amino acid of significant interest in peptide chemistry and protein engineering. Its unique photo-labile nature makes it a valuable tool for spatio-temporal control of biological processes. This document details its fundamental properties, the experimental protocols for their determination, and its primary application in polypeptide photocleavage.
Core Physicochemical Data
L-2-nitrophenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group at the ortho-position of the phenyl ring.[1] This modification is key to its unique photochemical reactivity.
Quantitative Properties
The key quantitative are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | [2] |
| Melting Point | 223°C (with decomposition) | [2][3] |
| Boiling Point | 385.4 ± 32.0 °C (Predicted) | [2] |
| pKa | 2.03 ± 0.10 (Predicted) | [2] |
Qualitative Properties
The qualitative properties provide further insight into the handling and application of this compound.
| Property | Description | Source |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Slightly soluble in aqueous acid, methanol, and DMSO (requires heating and sonication for DMSO).[2][4] Generally, amino acids are soluble in water but not in non-polar organic solvents.[5][6] | |
| Storage Conditions | Store at 2°C - 8°C under an inert gas (Nitrogen or Argon).[2] |
Primary Application: Polypeptide Photocleavage
L-2-nitrophenylalanine is extensively used for the site-specific, photochemical cleavage of polypeptide backbones.[3][7][8] When incorporated into a peptide or protein sequence, irradiation with UV light (typically around 365 nm) induces a reaction that results in the scission of the peptide bond.[7] This process allows for the activation or inactivation of biologically active peptides and proteins with high spatial and temporal resolution.[7][8]
The mechanism involves the rearrangement of the nitrobenzyl group upon photolysis, followed by an addition reaction with the N-terminal amide group, and subsequent hydrolysis.[7] This unique reaction yields a C-terminal carboxylate group and an N-terminal cinnoline ring, effectively cleaving the polypeptide chain.[7][9]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of amino acids like L-2-nitrophenylalanine.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[10]
-
Principle: A small, uniform sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), sample packing wire or long glass tube.
-
Procedure:
-
Sample Preparation: A small amount of the dry L-2-nitrophenylalanine powder is introduced into the open end of a capillary tube. The sample is packed into the sealed end to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube onto a hard surface.[10][11]
-
Calibration: If required, calibrate the apparatus thermometer using standards with known melting points.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
If the approximate melting point is known (223°C), rapidly heat the block to about 20°C below this temperature.[11]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Reporting: Report the full melting range. Note that L-2-nitrophenylalanine melts with decomposition, which should be observed and recorded.[10]
-
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
-
Principle: The solubility of a compound is determined by its ability to form a homogenous solution with a solvent. For amino acids, solubility is influenced by the polarity of the side chain, pH, and temperature.[6]
-
Apparatus: Test tubes, vortex mixer, water bath, analytical balance.
-
Procedure:
-
Qualitative Assessment:
-
Place a small, consistent amount (e.g., 10 mg) of L-2-nitrophenylalanine into separate test tubes.
-
Add 1 mL of each test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO) to the respective tubes.[5]
-
Agitate the tubes vigorously using a vortex mixer for 1-2 minutes.
-
Observe if the solid dissolves completely. Gentle warming in a water bath can be applied if necessary, especially for solvents like DMSO.[4][5]
-
Record the solubility as soluble, slightly soluble, or insoluble for each solvent.
-
-
Gravimetric Determination (for quantitative measurement):
-
Prepare a saturated solution by adding an excess amount of L-2-nitrophenylalanine to a known volume of the solvent at a specific temperature.
-
Stir the suspension for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a precise volume of the clear filtrate and place it in a pre-weighed container.
-
Evaporate the solvent completely under vacuum or gentle heat.
-
Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute, from which the solubility (e.g., in g/100 mL) can be calculated.
-
-
pKa Determination (Acid-Base Titration)
The pKa values of an amino acid's ionizable groups can be determined by monitoring the pH of a solution during titration with a strong acid or base.[12][13]
-
Principle: A titration curve is generated by plotting the pH of the amino acid solution against the volume of titrant added. The pKa is the pH at which an ionizable group is half-titrated (i.e., the concentrations of the protonated and deprotonated forms are equal). This corresponds to the midpoint of the flat "buffering" regions on the titration curve.[13][14]
-
Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker, standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution.
-
Procedure:
-
Preparation: Accurately weigh a sample of L-2-nitrophenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration with Base:
-
Place the amino acid solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2-0.5 mL).[15]
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
Identify the inflection points, which correspond to the equivalence points where the ionizable groups are fully titrated.
-
The pKa for the carboxylic acid group (pKa₁) is the pH at the point where half an equivalent of base has been added. The predicted pKa₁ for L-2-nitrophenylalanine is approximately 2.03.[2]
-
The pKa for the amino group (pKa₂) is the pH at the point where 1.5 equivalents of base have been added.
-
-
Optical Rotation Measurement
As a chiral molecule, L-2-nitrophenylalanine rotates the plane of polarized light. This property is measured using a polarimeter.[16][17]
-
Principle: Optical rotation is the angle by which a chiral compound rotates the plane of linearly polarized light.[18] The specific rotation [α] is a standardized physical constant calculated from the observed rotation, concentration, and path length.
-
Apparatus: Polarimeter, sample cell (polarimeter tube) of a known path length (e.g., 1 dm), analytical balance, volumetric flask.
-
Procedure:
-
Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up.[19]
-
Blank Measurement: Fill the sample cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.[19]
-
Sample Preparation: Prepare a solution of L-2-nitrophenylalanine of a known concentration (c, in g/mL) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.[19]
-
Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[19]
-
Calculation of Specific Rotation: Calculate the specific rotation using Biot's law: [α] = α / (l * c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL. The temperature and wavelength used for the measurement should also be reported.
-
-
References
- 1. nbinno.com [nbinno.com]
- 2. L-2-NITROPHENYLALANINE CAS#: 19883-75-1 [amp.chemicalbook.com]
- 3. L-2-NITROPHENYLALANINE | 19883-75-1 [chemicalbook.com]
- 4. L-2-NITROPHENYLALANINE CAS#: 19883-75-1 [m.chemicalbook.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. microbenotes.com [microbenotes.com]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 14. scribd.com [scribd.com]
- 15. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. Optical rotation - Wikipedia [en.wikipedia.org]
- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
An In-depth Technical Guide to o-Nitrophenylalanine: Structure, Solubility, and Applications in Photocleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, solubility profile, and a key application of o-nitrophenylalanine. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in utilizing this unique amino acid derivative.
Chemical Structure and Properties
o-Nitrophenylalanine, also known as 2-nitrophenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] Its chemical structure is characterized by the presence of a nitro group (-NO2) at the ortho position (position 2) of the phenyl ring.
Chemical Structure of L-2-Nitrophenylalanine:
Key Properties:
| Property | Value |
| CAS Number | 19883-75-1[2][3][4] |
| Molecular Formula | C9H10N2O4[2][4] |
| Molecular Weight | 210.19 g/mol [2][4] |
| Appearance | White to Off-White Solid[4] |
| Melting Point | 223°C (decomposes)[3][4] |
| pKa | 2.03 ± 0.10 (Predicted)[4] |
Solubility Profile
The solubility of o-nitrophenylalanine is a critical parameter for its application in various experimental settings. While comprehensive quantitative data is limited, the following table summarizes the available information.
| Solvent | Solubility | Notes |
| Unspecified | 133.0 mg/mL (0.633 mol/L)[5] | The solvent for this high solubility value is not specified and should be treated with caution. |
| Methanol | Soluble / Slightly Soluble[2][4] | Qualitative descriptions vary. |
| DMSO | Soluble / Slightly Soluble (may require heating and sonication)[2][4] | Qualitative descriptions vary. |
| Aqueous Acid | Slightly Soluble[4] | |
| Water | Slightly Soluble (may require sonication) | General observation for similar amino acid derivatives. |
Application in Polypeptide Photocleavage
A significant application of o-nitrophenylalanine is its use as a photosensitive residue that can induce site-specific cleavage of a polypeptide backbone upon irradiation with UV light.[1] This technique offers precise spatial and temporal control over protein function, making it a valuable tool in cell biology and proteomics.
Mechanism of Photocleavage
The photocleavage process is initiated by the excitation of the nitro group upon absorption of UV light (typically around 365 nm). This leads to an intramolecular rearrangement, resulting in the cleavage of the adjacent peptide bond and the formation of a C-terminal carboxylate and an N-terminal cinnoline derivative.
Caption: Proposed mechanism of polypeptide photocleavage induced by o-nitrophenylalanine.
Experimental Protocol: Site-Specific Photocleavage of a Protein
This protocol outlines the general steps for incorporating o-nitrophenylalanine into a target protein and inducing photocleavage.
1. Genetic Incorporation of o-Nitrophenylalanine:
-
Objective: To express a target protein with o-nitrophenylalanine incorporated at a specific site.
-
Methodology: This is typically achieved using an amber suppressor tRNA/tRNA synthetase pair that is orthogonal to the host's translational machinery (e.g., in E. coli). The codon for the desired incorporation site in the gene of interest is mutated to an amber stop codon (TAG). The orthogonal tRNA synthetase is engineered to specifically recognize and aminoacylate the suppressor tRNA with o-nitrophenylalanine. When the host cell is grown in media supplemented with o-nitrophenylalanine, the amino acid is incorporated at the amber codon site during protein translation.
2. Protein Expression and Purification:
-
Objective: To produce and isolate the o-nitrophenylalanine-containing protein.
-
Methodology:
-
Transform E. coli cells with plasmids encoding the target protein with the amber codon and the orthogonal tRNA/synthetase pair.
-
Grow the cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics and o-nitrophenylalanine.
-
Induce protein expression using an appropriate inducer (e.g., IPTG or arabinose).
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
3. Photocleavage Reaction:
-
Objective: To induce cleavage of the purified protein at the o-nitrophenylalanine residue.
-
Methodology:
-
Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the protein solution to a UV-transparent cuvette (e.g., quartz).
-
Irradiate the sample with a UV lamp at a wavelength of approximately 365 nm. The duration and intensity of irradiation will need to be optimized for the specific protein and experimental setup.
-
Monitor the cleavage reaction over time by taking aliquots and analyzing them by SDS-PAGE. The appearance of two smaller protein fragments corresponding to the expected cleavage products will indicate a successful reaction.
-
4. Analysis of Cleavage Products:
-
Objective: To confirm the identity and quantify the efficiency of the cleavage products.
-
Methodology:
-
SDS-PAGE: Visualize the cleavage products and estimate the cleavage efficiency by densitometry of the protein bands.
-
Mass Spectrometry (e.g., ESI-MS): Precisely determine the molecular weights of the cleavage products to confirm their identities.
-
HPLC: Separate and quantify the starting material and cleavage products.
-
Caption: Experimental workflow for photocleavage of a protein using o-nitrophenylalanine.
References
Commercial Availability and Technical Guide for 2-Nitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-nitrophenylalanine, a photo-activatable non-canonical amino acid. It is an essential tool for researchers and professionals in drug development and protein engineering. This guide details its procurement, experimental applications, and the fundamental mechanism of its action.
Commercial Sourcing of 2-Nitrophenylalanine
2-Nitrophenylalanine is commercially available from a variety of suppliers in its L-, D-, and DL-isomeric forms, as well as with protecting groups suitable for peptide synthesis, such as Fmoc. The purity and available quantities vary by supplier, impacting its suitability for different research and development applications. Below is a summary of representative commercial sources.
| Supplier | Product Name | Isomer | Purity | Available Quantities | Price (USD) | CAS Number |
| Biosynth | 2-Nitro-L-phenylalanine | L | Not Specified | 1 g, 2 g, 5 g | $199.65 (1g) | 19883-75-1[1] |
| ChemUniverse | L-2-NITROPHENYLALANINE | L | 95% | 1 g, 5 g, 10 g | $66.00 (1g) | 19883-75-1[2] |
| Chem-Impex | D-2-Nitrophenylalanine | D | ≥ 98% (HPLC) | 250 mg | $93.14 (250mg) | 169383-17-9[3] |
| Sigma-Aldrich | Fmoc-2-nitro-L-phenylalanine | L | 98% (HPLC) | 1 g | $228.00 (1g) | 210282-30-7[4] |
| Santa Cruz Biotechnology | FMOC-2-Nitro-L-phenylalanine | L | Not Specified | Not Specified | Inquiry | 210282-30-7[5] |
| Simson Pharma Limited | L-2-Nitrophenylalanine | L | High Quality | Inquiry | Inquiry | 19883-75-1 |
| Shanghai Amole Biotechnology Co., Ltd. | 2-Nitrophenylalanine | Not Specified | Not Specified | 100 mg | Inquiry | Not Specified[6] |
| Aquigen Bio Sciences | L-2-Nitrophenylalanine | L | High Quality | Inquiry | Inquiry | 19883-75-1[7] |
| P212121 Store | 2-Nitro-L-phenylalanine | L | > 97.0% | 1 g, 5 g, 25 g | $76.00 (1g) | 19883-75-1[8] |
Core Applications in Research and Drug Development
2-Nitrophenylalanine is a valuable tool in biochemical research and pharmaceutical development due to its unique photosensitive properties.[9][10] When incorporated into a peptide or protein, the nitro group on the phenylalanine ring can undergo a photochemical reaction upon exposure to UV light, leading to precise cleavage of the polypeptide backbone.[10][11] This enables spatiotemporal control over protein activity, making it an ideal component for:
-
Photo-activatable drug delivery systems: Drugs can be caged with peptides containing 2-nitrophenylalanine, rendering them inactive until they reach the target site, where they can be activated with light.
-
Studying protein degradation pathways: The controlled cleavage of specific proteins allows for the investigation of their degradation kinetics and pathways within cellular environments.
-
Probing protein-protein interactions: By selectively cleaving a protein within a complex, researchers can study the effects on the complex's stability and function.
-
Enzyme mechanism studies: The introduction of a photocleavable site can be used to trap enzymatic intermediates or to study the role of specific domains in enzyme function.[9]
Experimental Protocols
Synthesis of p-Nitrophenylalanine
A common method for the synthesis of p-nitrophenylalanine involves the nitration of L-phenylalanine.[12]
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Concentrated Nitric Acid (HNO₃, 90%)
-
Lead(II) Carbonate (PbCO₃)
-
Hydrogen Sulfide (H₂S) gas
-
95% Ethanol
-
Ice
Procedure:
-
Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.
-
Slowly add 3.0 ml of HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.
-
After the addition of HNO₃ is complete, continue stirring for 10-15 minutes.
-
Pour the reaction mixture over about 200 ml of ice and dilute to approximately 700 ml with water.
-
Heat the solution to a boil and neutralize it with about 80 g of PbCO₃.
-
Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.
-
Filter the solution again and reduce the filtrate to one-third of its original volume.
-
Filter the solid that forms and wash it with 95% ethanol.
-
Recrystallize the product from boiling water to yield p-nitrophenylalanine (yields of 50-55% have been reported).[12]
Site-Specific Incorporation of 2-Nitrophenylalanine into Proteins
This protocol describes the genetic incorporation of 2-nitrophenylalanine into a protein of interest in E. coli in response to an amber stop codon (TAG).[11]
Materials:
-
E. coli strain (e.g., DH10B)
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site (e.g., pBAD-T4L-61TAG).
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase specific for 2-nitrophenylalanine and its cognate tRNA (e.g., pBK-TyrRS-2NPA).
-
Growth media (e.g., GMML)
-
Kanamycin (50 µg/mL)
-
Ampicillin (50 µg/mL)
-
2-Nitrophenylalanine (1 mM)
-
Arabinose (0.05%)
-
Ni-NTA affinity chromatography resin
Procedure:
-
Co-transform the E. coli host strain with the two plasmids (pBAD-T4L-61TAG and pBK-TyrRS-2NPA).
-
Grow a 1 L culture in GMML medium containing kanamycin, ampicillin, and 1 mM 2-nitrophenylalanine at 37°C to an optical density at 600 nm (OD600) of 0.5.[11]
-
Induce protein expression by adding arabinose to a final concentration of 0.05%.
-
Incubate the culture with shaking at 30°C for 18 hours.
-
Harvest the cells by centrifugation.
-
Purify the His-tagged protein using Ni-NTA affinity chromatography under native conditions according to the manufacturer's protocol.
Photocleavage of a Protein Containing 2-Nitrophenylalanine
This protocol outlines the procedure for the light-induced cleavage of a protein containing a 2-nitrophenylalanine residue.[11]
Materials:
-
Purified protein containing 2-nitrophenylalanine (e.g., 10 µM solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV light source (e.g., Oriel 500W Mercury arc lamp).
-
365 nm band-pass filter.
-
Quartz cuvette.
Procedure:
-
Prepare a solution of the purified protein in PBS at the desired concentration (e.g., 10 µM).
-
Place the solution in a quartz cuvette.
-
Irradiate the sample with UV light at 365 nm using a suitable light source and filter. The duration of irradiation will depend on the quantum yield of the specific 2-nitrophenylalanine residue and the intensity of the light source.
-
Monitor the cleavage reaction by a suitable analytical method, such as SDS-PAGE or mass spectrometry.
Visualizing Key Processes
Photocleavage Mechanism of 2-Nitrophenylalanine
The photocleavage of the polypeptide backbone at a 2-nitrophenylalanine residue proceeds through an unusual cinnoline-forming reaction upon irradiation with 365 nm light.[11]
References
- 1. biosynth.com [biosynth.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-2-nitro-L-phenylalanine 98 HPLC 210282-30-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-Nitrophenylalanine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. L-2-Nitrophenylalanine | CAS No: 19883-75-1 [aquigenbio.com]
- 8. store.p212121.com [store.p212121.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
mechanism of action of photocleavable amino acids.
An In-depth Technical Guide to the Mechanism of Action of Photocleavable Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the function of photocleavable amino acids, invaluable tools in chemical biology, drug delivery, and materials science. By utilizing light as a traceless reagent, these molecules offer precise spatiotemporal control over the release of bioactive compounds. This document details the photochemical reactions, quantitative performance metrics, and experimental considerations for the most prevalent classes of photocleavable protecting groups (PPGs) used to "cage" amino acids.
Core Principles of Photocleavage
The fundamental principle behind photocleavable amino acids lies in the use of a photolabile protecting group (PPG) attached to a functional group of the amino acid, rendering it inactive.[1] Upon irradiation with light of a specific wavelength, the PPG absorbs a photon, initiating a series of photochemical reactions that culminate in the cleavage of the bond between the PPG and the amino acid.[2] This process, often referred to as "uncaging," restores the natural structure and function of the amino acid.
The ideal PPG exhibits several key characteristics:
-
High Photochemical Quantum Yield (Φ): A measure of the efficiency of the photoreaction, representing the number of molecules undergoing a specific event (cleavage) per photon absorbed.
-
Wavelength Specificity: The PPG should be cleavable at a wavelength that is biocompatible and does not damage surrounding tissues or other molecules, ideally in the near-UV to visible range (>350 nm).[3]
-
Clean and Rapid Cleavage: The photorelease should be fast and produce non-toxic byproducts that do not interfere with the biological system under investigation.[4]
-
Stability: The caged compound must be stable under physiological conditions and in the absence of light.[2]
Major Classes of Photocleavable Protecting Groups for Amino Acids
ortho-Nitrobenzyl (oNB) Derivatives
The ortho-nitrobenzyl group and its derivatives are the most widely used class of PPGs for caging amino acids and other biomolecules.[1][5][6]
Mechanism of Action:
The photocleavage of o-nitrobenzyl-based PPGs proceeds through a Norrish Type II-like mechanism.[1] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5][6][7] This intermediate then undergoes rearrangement and subsequent hydrolysis to release the caged amino acid and an o-nitrosobenzaldehyde byproduct.[5]
Below is a diagram illustrating the general photochemical cleavage pathway for o-nitrobenzyl and its derivatives.
Common examples of o-nitrobenzyl-based PPGs include the nitroveratryloxycarbonyl (NVOC) group and the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (MeNVOC) group.[2] The introduction of methoxy groups on the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths.[7]
Coumarin-Based Protecting Groups
Coumarin-based PPGs have gained prominence due to their favorable photophysical properties, including absorption at longer wavelengths and often higher quantum yields compared to o-nitrobenzyl derivatives.[8][9]
Mechanism of Action:
The photorelease mechanism of coumarin-based PPGs typically involves the heterolytic cleavage of the bond between the coumarin core and the protected amino acid from an excited singlet state.[8][9] This process forms a contact ion pair (CIP) intermediate, consisting of a coumarin cation and the amino acid anion.[9][10] The stability of this intermediate is a critical determinant of the uncaging efficiency. Factors that stabilize the cationic intermediate can lead to an increased quantum yield.[9]
The following diagram illustrates the workflow for enhancing the quantum yield of coumarin-based PPGs.
Phenacyl-Based Protecting Groups
Phenacyl esters are another important class of PPGs, particularly for protecting the carboxyl group of amino acids.[2]
Mechanism of Action:
The photochemistry of phenacyl esters involves an initial n→π* transition, followed by different reaction pathways depending on the substitution pattern. For p-hydroxyphenacyl esters, an intriguing rearrangement accompanies the release of the substrate, which proceeds with a high quantum yield and produces a single major byproduct.[4]
Quantitative Data on Photocleavable Amino Acids
The efficiency of photocleavage is a critical parameter for the application of these molecules. The following table summarizes key quantitative data for some common photocleavable amino acids.
| Photocleavable Protecting Group | Amino Acid | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Time | Reference |
| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl (DMNB) | Glutamate | 347 (1P), 720 (2P) | - | - | [11] |
| 7-Nitroindolinyl (NI) | Glutamate | 347 (1P), 720 (2P) | - | - | [11] |
| 2-Nitrophenylpropoxycarbonyl (NPPOC) | Various | 365 | ~2x faster than NVOC | - | [12] |
| Thiocarbonyl benzoquinolone | Phenylalanine | 419 | - | < 1 min | [13] |
| 2-Nitrophenylalanine (in peptide) | - | 365 | 0.07 ± 0.01 | - | [14] |
Experimental Protocols
General Procedure for Photolysis of an N-Z(2-NO2) Amino Acid or Peptide
This protocol is adapted from a general procedure for the photodeprotection of 2-nitrobenzyl protected amino acids and peptides.[2]
Materials:
-
N-Z(2-NO2) protected amino acid or peptide
-
Ethanol, dioxane, or chloroform
-
Water-cooled Pyrex immersion-type photochemical reactor
-
125-W Hg quartz lamp
-
CuSO4 filter solution (optional, for photosensitive amino acids)
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Prepare a 0.01-0.05 M solution of the N-Z(2-NO2) protected amino acid or peptide in a suitable solvent (e.g., ethanol, dioxane, or chloroform).
-
Place the solution in the water-cooled Pyrex photochemical reactor.
-
For photosensitive amino acids like phenylalanine or tryptophan, use a CuSO4 filter solution to block light with a wavelength of less than 320 nm.
-
Irradiate the solution with the 125-W Hg quartz lamp. The irradiation time can vary from 0.5 to 3.5 hours depending on the substrate.
-
Monitor the progress of the reaction by TLC.
-
For potentially higher yields, 5 equivalents of H2SO4 or 10 equivalents of semicarbazide hydrochloride can be added to the reaction mixture.
-
After the reaction is complete, remove the solvent from the photolysate under reduced pressure using a rotary evaporator.
Synthesis of Nα-Ddz Amino Acids
The 3,5-dimethoxy-α,α-dimethylbenzyloxycarbonyl (Ddz) group is another photocleavable protecting group. The following is a general procedure for its introduction onto an amino acid.[2]
Materials:
-
Amino acid
-
Trimethylbenzylammonium hydroxide solution (Triton B, 40% in MeOH)
-
Methanol (MeOH)
-
Benzene
-
Ddz-N3 or pentachlorophenyl mixed carbonate 8
-
Apparatus for reactions under exclusion of moisture
Procedure:
-
Dissolve the amino acid (230 mmol) in a solution of trimethylbenzylammonium hydroxide (Triton B, 40% in MeOH, 100 mL, 240 mmol) and methanol (200 mL) at 40-60 °C. Add water if necessary to achieve complete dissolution.
-
Evaporate the solution under reduced pressure.
-
Dissolve the residue twice in benzene (500 mL) and evaporate under reduced pressure after each dissolution to remove residual water.
-
Under anhydrous conditions, dissolve the residue and react it with Ddz-N3 (7) or the pentachlorophenyl mixed carbonate 8 to introduce the Ddz protecting group.
Applications in Drug Development and Research
Photocleavable amino acids are powerful tools for:
-
Spatially and Temporally Controlled Drug Release: By incorporating a photocleavable amino acid into a peptide-based drug or a drug carrier, the active compound can be released at a specific time and location with light, minimizing off-target effects.[15][16]
-
Probing Biological Processes: Caged amino acids can be used to study the dynamics of cellular processes with high precision. For example, the rapid release of a neurotransmitter like glutamate can be used to study synaptic transmission.[11]
-
Protein Engineering and Activation: The incorporation of photocleavable unnatural amino acids into proteins allows for the optical control of protein function.[17][18]
-
Solid-Phase Peptide Synthesis: Photocleavable linkers can be used to attach peptides to a solid support, allowing for cleavage from the resin under mild, light-induced conditions.[19]
The following diagram depicts a simplified workflow for light-activated drug delivery using photocleavable amino acids.
Conclusion
Photocleavable amino acids represent a versatile and powerful technology for controlling biological and chemical processes with unprecedented precision. A thorough understanding of their mechanisms of action, photochemical properties, and experimental considerations is crucial for their successful application in research and drug development. As research continues to yield new PPGs with improved properties, the scope of applications for these light-sensitive molecules will undoubtedly expand, opening new avenues for scientific discovery and therapeutic innovation.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives | MDPI [mdpi.com]
- 16. Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04481A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Nitrophenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of the three isomers of nitrophenylalanine: ortho-(2-), meta-(3-), and para-(4-). These unnatural amino acids have garnered significant interest in various scientific disciplines, from synthetic chemistry to protein engineering and drug discovery. This document details key experimental protocols, presents comparative quantitative data, and visualizes relevant chemical and biological pathways to serve as a valuable resource for the scientific community.
Discovery and Historical Context
The history of nitrophenylalanine isomers is intrinsically linked to the broader history of amino acid chemistry. While the natural amino acid phenylalanine was first isolated in 1879 and synthesized by Erlenmeyer and Lipp in 1882, the introduction of a nitro group to its phenyl ring came later with the advancements in aromatic nitration chemistry.
The primary method for the synthesis of nitrophenylalanine isomers has historically been the direct nitration of phenylalanine. This electrophilic aromatic substitution reaction, typically employing a mixture of nitric acid and sulfuric acid, yields a mixture of the ortho-, meta-, and para-isomers. The directing effects of the amino acid side chain on the phenyl ring influence the isomer distribution, with the para-isomer generally being the major product.
A significant historical method for the synthesis of α-amino acids, which could be adapted for nitrophenylalanine derivatives, is the Erlenmeyer-Plöchl azlactone synthesis . This series of reactions transforms an N-acylglycine into various other amino acids via an oxazolone intermediate. By using a nitrated benzaldehyde as a starting material, this method offers a pathway to specific nitrophenylalanine isomers.
Synthesis of Nitrophenylalanine Isomers
The synthesis of nitrophenylalanine isomers can be achieved through various methods, with the direct nitration of L-phenylalanine being the most common. However, to obtain specific isomers in higher purity, alternative strategies starting from nitrated precursors are often employed.
Synthesis of para-nitro-L-phenylalanine (4-Nitrophenylalanine)
The most straightforward synthesis of 4-nitro-L-phenylalanine involves the direct nitration of L-phenylalanine.[1][2]
Experimental Protocol: Direct Nitration of L-Phenylalanine [3]
-
Materials: L-phenylalanine, concentrated sulfuric acid (95-98%), concentrated nitric acid (90%), ice, lead carbonate (PbCO₃), hydrogen sulfide (H₂S) gas, 95% ethanol.
-
Procedure:
-
Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.
-
Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Pour the reaction mixture over about 200 ml of ice and dilute with water to a total volume of approximately 700 ml.
-
Heat the solution to boiling and neutralize with about 80 g of PbCO₃.
-
Filter the resulting precipitate.
-
Bubble H₂S gas through the filtrate to precipitate any remaining lead ions, then filter again.
-
Reduce the volume of the filtrate to one-third by evaporation.
-
Collect the solid that forms by filtration and wash with 95% ethanol.
-
Recrystallize the product from boiling water.
-
-
Yield: 50-55% of p-nitrophenylalanine.[3]
A more recent and environmentally friendly approach involves the de novo biosynthesis of p-nitro-L-phenylalanine in Escherichia coli.[4] This method utilizes engineered metabolic pathways to produce the amino acid from glucose.
Synthesis of ortho-nitro-L-phenylalanine (2-Nitrophenylalanine)
The synthesis of o-nitrophenylalanine is often achieved starting from o-nitrocinnamic acid.[5]
Experimental Protocol: From o-Nitrocinnamic Acid (General Pathway)
-
Materials: o-Nitrocinnamic acid, appropriate reagents for amination and reduction.
-
Procedure: A common strategy involves the conversion of the carboxylic acid to an α-azido ester, followed by reduction of the azide to an amine and subsequent hydrolysis of the ester.
-
Esterification of o-nitrocinnamic acid.
-
Bromination of the α-carbon.
-
Substitution of the bromine with an azide group.
-
Reduction of the azide to an amine.
-
Hydrolysis of the ester to yield o-nitrophenylalanine.
-
Synthesis of meta-nitro-L-phenylalanine (3-Nitrophenylalanine)
m-Nitrophenylalanine can be synthesized starting from m-nitrobenzaldehyde.[6]
Experimental Protocol: From m-Nitrobenzaldehyde (via Erlenmeyer-Plöchl Reaction)
-
Materials: m-Nitrobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.
-
Procedure:
-
Condensation of m-nitrobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the azlactone.
-
Hydrolysis of the azlactone to yield α-acetamido-m-nitrocinnamic acid.
-
Reduction of the double bond and hydrolysis of the acetyl group to give m-nitrophenylalanine.
-
Quantitative Data and Characterization
The characterization of nitrophenylalanine isomers relies on standard analytical techniques, including spectroscopy and mass spectrometry.
Physicochemical Properties
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| ortho-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | - |
| meta-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | White to off-white solid |
| para-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | Yellow or brown powder |
Spectroscopic Data
The spectroscopic data provides a unique fingerprint for each isomer, allowing for their identification and differentiation.
Table of Spectroscopic Data:
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| ortho-Nitrophenylalanine | Aromatic: ~7.3-8.1 (m), α-H: ~4.0 (t), β-H: ~3.2 (d) | Aromatic: ~124-148, C=O: ~175, Cα: ~55, Cβ: ~37 | N-H: ~3300-3500, NO₂: ~1520 (asym), ~1350 (sym), C=O: ~1700 | 210 (M⁺) |
| meta-Nitrophenylalanine | Aromatic: ~7.5-8.2 (m), α-H: ~4.0 (t), β-H: ~3.2 (d) | Aromatic: ~122-148, C=O: ~175, Cα: ~55, Cβ: ~37 | N-H: ~3300-3500, NO₂: ~1530 (asym), ~1350 (sym), C=O: ~1700 | 210 (M⁺) |
| para-Nitrophenylalanine | Aromatic: ~7.4 (d), ~8.1 (d), α-H: ~3.9 (t), β-H: ~3.1 (d) | Aromatic: ~123, 130, 147, 148, C=O: ~174, Cα: ~55, Cβ: ~37 | N-H: ~3350, 3470, NO₂: ~1500 (asym), ~1330 (sym), C=O: ~1710 | 210 (M⁺) |
Note: Exact chemical shifts and absorption bands can vary depending on the solvent and experimental conditions.
Biological Activity and Applications
The introduction of a nitro group into the phenylalanine structure significantly alters its biological properties and opens up a range of applications in research and drug development.
ortho-Nitrophenylalanine
-
Photocleavable Probes: 2-Nitrophenylalanine is renowned for its use in protein engineering as a photocleavable amino acid.[7] When incorporated into a polypeptide chain, irradiation with UV light can induce cleavage of the peptide backbone at the site of the 2-nitrophenylalanine residue.[7] This allows for precise spatial and temporal control over protein function.
meta-Nitrophenylalanine
-
Synthetic Intermediate: 3-Nitrophenylalanine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including plasmin inhibitors which are important in regulating blood coagulation.[8] The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications.
para-Nitrophenylalanine
-
Enzyme Inhibition: 4-Nitrophenylalanine has been investigated for its potential to inhibit various enzymes. Its structural similarity to phenylalanine allows it to interact with the active sites of enzymes that process aromatic amino acids.
-
Precursor for Bioactive Molecules: The reduction of the nitro group in 4-nitrophenylalanine to an amine yields 4-aminophenylalanine, a versatile building block for the synthesis of peptides and other molecules with potential therapeutic applications.[9]
Signaling Pathways
Currently, there is limited direct evidence of nitrophenylalanine isomers being involved in specific endogenous signaling pathways. Their biological effects are primarily attributed to their roles as enzyme inhibitors, synthetic precursors, or tools for protein manipulation. Further research is needed to explore any potential direct interactions with cellular signaling cascades.
Conclusion
The nitrophenylalanine isomers represent a fascinating class of unnatural amino acids with a rich history rooted in classical organic synthesis. From their initial preparation via direct nitration to more sophisticated and targeted synthetic routes, the ability to introduce a nitro group at specific positions on the phenyl ring has provided chemists and biologists with valuable tools. The distinct properties of the ortho-, meta-, and para-isomers have led to diverse applications, including the development of photocleavable protein linkers, intermediates for pharmaceuticals, and probes for studying enzyme mechanisms. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the potential applications of nitrophenylalanine isomers in drug discovery and chemical biology are likely to expand even further. This guide serves as a foundational resource for researchers looking to explore the potential of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CAS 1013-96-3: o-Nitrocinnamic acid | CymitQuimica [cymitquimica.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spectral Properties of (S)-2-amino-3-(2-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitro-L-phenylalanine. Due to the limited availability of direct experimental spectral data in public databases, this guide combines known physical properties with expected spectral characteristics inferred from analogous compounds and established spectroscopic principles. Detailed experimental protocols for obtaining the spectral data are also provided.
Physicochemical Properties
(S)-2-amino-3-(2-nitrophenyl)propanoic acid is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitro group onto the phenyl ring significantly influences its electronic and, consequently, its spectral properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | Chem-Impex[1], Biosynth[2] |
| Molecular Weight | 210.19 g/mol | Chem-Impex[1], Biosynth[2] |
| Appearance | White to pale yellowish brown powder | Chem-Impex[1] |
| Melting Point | 223 °C (decomposes) | Biosynth[2], ChemicalBook[3] |
| Chiral Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Storage Conditions | 0-8 °C | Chem-Impex[1], Biosynth[2] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (S)-2-amino-3-(2-nitrophenyl)propanoic acid, both ¹H and ¹³C NMR would provide key structural information.
Expected ¹H NMR Spectral Data (in D₂O)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 7.5 - 8.2 | m | The four protons on the nitrophenyl ring will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling. |
| α-CH | ~4.0 | dd | The alpha-proton will be a doublet of doublets due to coupling with the two diastereotopic β-protons. |
| β-CH₂ | ~3.3 | m | The two beta-protons will appear as a multiplet due to coupling with the α-proton and each other. |
Expected ¹³C NMR Spectral Data (in D₂O)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Carboxyl) | 170 - 175 | The chemical shift is influenced by pH. |
| C-NO₂ | 145 - 150 | The carbon atom directly attached to the nitro group. |
| Aromatic C-H | 120 - 140 | The chemical shifts of the five other aromatic carbons will vary based on their position relative to the nitro and amino-propanoic acid groups. |
| α-CH | 55 - 60 | The alpha-carbon is sensitive to the nature of the side chain. |
| β-CH₂ | 35 - 40 | The beta-carbon of the side chain. |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural elucidation.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 211.0662 | Protonated molecular ion in positive ion mode ESI-MS. |
| [M-H]⁻ | 209.0517 | Deprotonated molecular ion in negative ion mode ESI-MS. |
| [M-COOH]⁺ | 165.0764 | A common fragment resulting from the loss of the carboxyl group. |
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.
Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amino acid) | 3000 - 3300 | Medium, Broad |
| O-H Stretch (carboxylic acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (carboxylic acid) | 1700 - 1725 | Strong |
| N-O Asymmetric Stretch (nitro) | 1500 - 1550 | Strong |
| N-O Symmetric Stretch (nitro) | 1335 - 1375 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore will dominate the UV-Vis spectrum of this compound.
Expected UV-Visible Absorption Maxima
| Wavelength (λmax) | Solvent | Notes |
| ~270-280 nm | Water or Ethanol | This absorption is attributed to the π → π* transitions of the nitrophenyl ring. The exact wavelength and molar absorptivity will be sensitive to the solvent polarity and pH. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for (S)-2-amino-3-(2-nitrophenyl)propanoic acid.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of (S)-2-amino-3-(2-nitrophenyl)propanoic acid and dissolve it in 0.6 mL of D₂O in a clean vial.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H NMR spectrum using a standard pulse program. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 16-64 (to achieve adequate signal-to-noise)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry
Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.
Materials:
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water mixture.
-
For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an appropriate collision energy.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a KBr pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of the compound.
Materials:
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Spectroscopic grade solvent (e.g., ethanol or water)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in the sample holder.
-
Replace the blank with the sample solution.
-
Scan the absorbance of the sample from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comprehensive spectral characterization of a novel amino acid derivative like (S)-2-amino-3-(2-nitrophenyl)propanoic acid.
Caption: General workflow for the synthesis, purification, and spectral analysis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid.
Biological Activity and Signaling Pathways
Currently, there is no specific, well-defined signaling pathway directly attributed to (S)-2-amino-3-(2-nitrophenyl)propanoic acid in the scientific literature. Research has primarily focused on its use as a photo-cleavable non-canonical amino acid for protein engineering and studying protein function.[4] Its utility lies in the ability to incorporate it into proteins at specific sites and then use light to cleave the polypeptide backbone, offering spatial and temporal control over protein activity.[4]
Further research is required to determine if this molecule has any direct biological activity or interaction with specific signaling pathways beyond its application as a research tool.
This document is intended for informational purposes for a scientific audience. The provided spectral data are predictions based on analogous compounds and should be confirmed by experimental analysis.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Technical Guide to the Theoretical Basis of o-Nitrophenylalanine Photocleavage
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and mechanistic principles underpinning the photocleavage of o-nitrophenylalanine (o-NPA). As a photocleavable non-canonical amino acid, o-NPA allows for the precise spatiotemporal control of peptide and protein function through light, a technique with significant applications in chemical biology and drug delivery. This document details the core photochemical mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways.
Core Photochemical Mechanism
The photocleavage of compounds based on the o-nitrobenzyl (oNB) chromophore, including o-nitrophenylalanine, is a well-studied photochemical reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm), which populates an electronically excited state. The subsequent reaction cascade involves an intramolecular hydrogen abstraction, rearrangement, and eventual cleavage.
Photoexcitation and Excited States
Upon absorbing a photon, the o-nitrobenzyl moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). While the reaction can proceed from this singlet state, intersystem crossing (ISC) to a triplet state (T₁) can also occur.[1] The specific pathway and its efficiency can be influenced by the molecular environment and substituents.[2][3] The primary photochemical event, however, is the intramolecular abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group.[2][4] Isotope labeling studies, which show a strong kinetic isotope effect when the benzylic hydrogen is replaced with deuterium, confirm that this hydrogen abstraction is a rate-determining step.[2][5]
Formation of the Aci-Nitro Intermediate
The intramolecular hydrogen transfer results in the formation of a transient biradical species, which rapidly rearranges into a more stable intermediate known as an aci-nitro tautomer.[4][6] This intermediate is a key branching point in the reaction pathway. The aci-nitro species can either revert to the starting material or proceed through a cyclization reaction.
Rearrangement and Product Formation
The aci-nitro intermediate undergoes an irreversible cyclization and subsequent rearrangement, ultimately leading to the cleavage of the C-O or C-N bond at the benzylic position. This releases the caged molecule and converts the o-nitrobenzyl group into an o-nitrosobenzaldehyde or a related derivative.[4][7]
Unique Mechanism for o-NPA in Peptides: Cinnoline Formation
When o-nitrophenylalanine is incorporated into a polypeptide chain, its photolysis leads to a unique and efficient cleavage of the peptide backbone. The mechanism diverges from the simple release of a leaving group. Following the expected formation of the nitroso intermediate, the nitroso group undergoes an intramolecular addition reaction with the N-terminal amide nitrogen of the adjacent amino acid residue.[8][9] This forms a cyclic azo intermediate, which, after hydrolysis of the activated carbonyl group, results in two distinct peptide fragments: one with a C-terminal carboxylate and another with an N-terminal cinnoline ring.[8][10] This specific mechanism is a key feature of o-NPA-mediated protein cleavage.
Quantitative Data Summary
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.[11] The quantum yield for o-NPA-mediated peptide cleavage has been determined experimentally.
| Parameter | Value | Conditions | Reference |
| Photocleavage Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation, in Phosphate Buffered Saline (pH 7.4) | [8] |
| Typical Excitation Wavelength | ~365 nm | UV-A Light | [8][9] |
| Primary Photoproducts | N-terminal Cinnoline, C-terminal Carboxylate | In polypeptide context | [8] |
| Relative Quantum Yields (Context) | |||
| o-Nitrotoluene | 1.0 (Reference) | Dioxane, 350 nm | [12] |
| Methyl o-nitrobenzyl ether | 11 | Dioxane, 350 nm | [12] |
| p-Cyanophenyl-o-nitrobenzyl ether | 110 | Dioxane, 350 nm | [12] |
Experimental Protocols
Investigating the photocleavage of o-NPA involves several key experimental techniques to determine reaction efficiency and identify products.
Protocol for Quantum Yield Determination
The quantum yield of o-NPA photocleavage can be determined using chemical actinometry, where the reaction rate is compared to that of a standard compound with a known quantum yield.[8]
Objective: To measure the quantum yield (Φ) of peptide photocleavage.
Materials:
-
Peptide containing o-NPA (e.g., 10 μM in PBS, pH 7.4).
-
Chemical actinometer standard (e.g., 2-nitrobenzaldehyde).
-
Monochromatic light source with a shutter (e.g., 365 nm lamp with filter).
-
HPLC system with a photodiode array (PDA) detector and a C18 column.
-
UV-Vis Spectrophotometer.
Methodology:
-
Sample Preparation: Prepare solutions of the o-NPA-containing peptide and the actinometer standard at a concentration where their absorbance at the irradiation wavelength is matched and sufficiently high to absorb a significant fraction of the incident light.
-
Irradiation: Irradiate both the sample and standard solutions in parallel under identical conditions (light path, intensity, volume, and temperature).
-
Time-Course Monitoring: At specific time intervals, take aliquots from both solutions and stop the reaction (e.g., by placing them in the dark on ice).
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of photoproducts. Use the PDA detector to quantify the peak areas at a suitable wavelength.[8]
-
Data Analysis: Plot the concentration of the reactant versus time for both the sample and the standard. The initial rate of reaction is determined from the slope of this plot.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula: Φ_sample = Φ_std × (Rate_sample / Rate_std) where Φ_std is the known quantum yield of the standard, and Rate is the initial rate of photoconversion for the sample and standard, respectively.
Protocol for Product Identification
The identification of the final cleavage products is crucial for confirming the reaction mechanism. This typically involves a combination of chromatographic separation and spectroscopic analysis.
Objective: To identify and characterize the products of o-NPA photocleavage.
Materials:
-
Concentrated solution of o-NPA-containing peptide.
-
Preparative light source (365 nm).
-
HPLC system for purification.
-
High-Resolution Mass Spectrometer (e.g., ESI-TOF).
-
NMR Spectrometer (for structural elucidation).
Methodology:
-
Preparative Photolysis: Irradiate a solution of the peptide until a significant amount of product has formed (e.g., >95% conversion as monitored by analytical HPLC).[8]
-
Purification: Separate the photoproducts from the reaction mixture using preparative or semi-preparative HPLC.
-
Mass Spectrometry: Subject the purified products to high-resolution mass spectrometry to determine their exact molecular weights, providing strong evidence for their elemental composition.[8]
-
NMR Spectroscopy: For definitive structural confirmation, acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra of the purified products. This allows for the complete assignment of the chemical structure, such as the characteristic cinnoline ring.[8]
Protocol for Transient Absorption Spectroscopy
Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the ultrafast dynamics of excited states and the formation of transient intermediates on femtosecond to picosecond timescales.[13][14][15]
Objective: To observe the excited state dynamics and transient intermediates in o-NPA photocleavage.
Methodology (Generalized):
-
Pump Pulse: An ultrashort, high-intensity laser pulse (the "pump") excites the o-NPA molecule to its electronic excited state.
-
Probe Pulse: A second, broadband, lower-intensity pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The absorption spectrum of the probe pulse is measured. Changes in this absorption spectrum (compared to the absorption without the pump pulse) reveal the presence of transient species, such as the excited state or the aci-nitro intermediate.
-
Time-Resolved Data: By systematically varying the delay time between the pump and probe pulses, a 3D map of absorption change versus wavelength and time is constructed. This map provides kinetic information about the lifetime of the excited state and the rates of formation and decay of intermediates.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How excitation wavelength affects excited state dynamics in o-nitrophenol: A theoretical perspective. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. youtube.com [youtube.com]
- 15. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 16. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Navigating the Cellular Environment: A Technical Guide to the Biological Stability of 2-Nitrophenylalanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenylalanine (2-NPA) is a non-canonical amino acid that has garnered significant interest in the field of protein engineering as a photocleavable residue. Its incorporation into proteins allows for precise spatial and temporal control over protein function through light-induced cleavage of the polypeptide backbone. However, for its effective application in vivo and in cell-based assays, a thorough understanding of its biological stability, metabolic fate, and potential cytotoxicity in the absence of light is paramount. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-NPA, detailed experimental protocols to assess its stability and cytotoxicity, and a discussion of its potential impact on cellular signaling.
Predicted Biological Fate of 2-Nitrophenylalanine
While direct experimental evidence on the metabolism of free 2-nitrophenylalanine in mammalian cells is limited, a putative metabolic pathway can be inferred from the known biotransformation of phenylalanine and nitroaromatic compounds.[1][2][3] The primary routes of metabolism are anticipated to involve two key transformations: the reduction of the nitro group and the metabolism of the phenylalanine backbone.
The nitroaromatic group is susceptible to enzymatic reduction by various nitroreductases present in mammalian cells.[2][4] This process is a six-electron reduction that proceeds through highly reactive and potentially toxic intermediates, including nitroso and hydroxylamine species, ultimately yielding 2-aminophenylalanine.[2][4] These reactive intermediates can contribute to cellular toxicity.[5]
Concurrently, the phenylalanine structure of 2-NPA suggests it may be a substrate for enzymes involved in aromatic amino acid metabolism. The major metabolic pathway for phenylalanine is its hydroxylation to tyrosine by phenylalanine hydroxylase.[6] However, the presence of the bulky nitro group at the ortho position may hinder this conversion. A minor pathway for phenylalanine metabolism involves transamination to phenylpyruvic acid.[7] It is plausible that 2-NPA could also be a substrate for aminotransferases, leading to the formation of 2-nitrophenylpyruvic acid.
Quantitative Data Summary
As there is a lack of direct quantitative data in the literature for the biological stability of free 2-NPA in cell culture, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: Stability of 2-Nitrophenylalanine in Cell Culture Media
| Time (hours) | Concentration of 2-NPA (µM) in Complete Medium | Concentration of 2-NPA (µM) in Serum-Free Medium |
| 0 | Initial Concentration | Initial Concentration |
| 6 | Experimental Value | Experimental Value |
| 12 | Experimental Value | Experimental Value |
| 24 | Experimental Value | Experimental Value |
| 48 | Experimental Value | Experimental Value |
| 72 | Experimental Value | Experimental Value |
Table 2: Intracellular Concentration and Metabolite Formation of 2-NPA
| Cell Line | Incubation Time (hours) | Intracellular 2-NPA (pmol/10^6 cells) | Intracellular 2-Aminophenylalanine (pmol/10^6 cells) | Intracellular 2-Nitrophenylpyruvic Acid (pmol/10^6 cells) |
| e.g., HEK293 | 24 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | 24 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HepG2 | 24 | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cytotoxicity of 2-Nitrophenylalanine (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HEK293 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
| e.g., HepG2 | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
To empirically determine the biological stability and effects of 2-NPA, the following detailed experimental protocols are recommended.
Protocol 1: Assessment of 2-NPA Stability in Cell Culture Media via HPLC-MS
This protocol details the methodology to quantify the concentration of 2-NPA over time in cell culture media, both in the presence and absence of cells.
Materials:
-
2-Nitrophenylalanine (2-NPA)
-
Cell culture medium (e.g., DMEM, with and without fetal bovine serum)
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
96-well cell culture plates
-
HPLC-MS system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol
-
Internal standard (e.g., deuterated phenylalanine)
Procedure:
-
Sample Preparation (Acellular):
-
Prepare a stock solution of 2-NPA in sterile water or DMSO.
-
Spike the cell culture medium (with and without serum) to a final concentration of 1 mM 2-NPA.
-
Aliquot the spiked media into sterile microcentrifuge tubes and incubate at 37°C in a 5% CO2 incubator.
-
At specified time points (0, 6, 12, 24, 48, 72 hours), take an aliquot of the medium.
-
To 100 µL of the medium, add 300 µL of ice-cold methanol containing the internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for HPLC-MS analysis.
-
-
Sample Preparation (Cellular):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing 1 mM 2-NPA.
-
At specified time points, collect the cell culture supernatant.
-
To analyze intracellular concentrations, wash the cells twice with ice-cold PBS, then lyse the cells with 100 µL of 80% methanol containing the internal standard.
-
Process the supernatant and cell lysate as described in step 1.
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in positive ion mode and monitor for the m/z of 2-NPA and its predicted metabolites.
-
Protocol 2: Assessment of 2-NPA Cytotoxicity using the MTT Assay
This protocol provides a method to determine the effect of 2-NPA on cell viability.[8][9]
Materials:
-
Mammalian cell line of interest
-
96-well cell culture plates
-
2-NPA stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-NPA in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2-NPA dilutions. Include a vehicle control (medium with the same concentration of solvent used for the 2-NPA stock).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of 2-NPA that inhibits cell growth by 50%).
-
Impact on Cellular Signaling
The introduction of a non-canonical amino acid like 2-NPA could potentially interfere with normal cellular signaling pathways. As a phenylalanine analog, it may compete with endogenous phenylalanine for transport into the cell and for utilization by enzymes.[10] The primary cellular uptake of large neutral amino acids like phenylalanine is mediated by transporters such as the L-type amino acid transporter 1 (LAT1).[11] High concentrations of 2-NPA could potentially inhibit the uptake of other essential amino acids, leading to cellular stress.
Furthermore, the metabolism of 2-NPA, particularly the reduction of the nitro group, can generate reactive oxygen species (ROS).[4][5] An increase in intracellular ROS can activate various stress-response signaling pathways, such as the Nrf2 and MAPK pathways, and can ultimately lead to apoptosis. It is therefore crucial for researchers to consider these potential off-target effects when using 2-NPA in cellular systems.
Conclusion
While 2-nitrophenylalanine is a valuable tool for photocontrol of protein activity, its use in cell culture necessitates a careful evaluation of its biological stability, metabolic fate, and potential cytotoxicity. This guide provides a framework for researchers to systematically investigate these properties. By employing the detailed experimental protocols and considering the potential impact on cellular signaling, scientists can ensure the robust and reliable application of 2-NPA in their cell-based research and development endeavors. The generation of quantitative data on the stability and cytotoxicity of 2-NPA will be a critical contribution to the field, enabling its more informed and effective use.
References
- 1. SMPDB [smpdb.ca]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. scielo.br [scielo.br]
- 5. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. davuniversity.org [davuniversity.org]
- 7. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Site-Specific Incorporation of 2-Nitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for protein engineering and drug development. 2-Nitrophenylalanine (2-NPA) is a photocleavable amino acid that, when incorporated into a polypeptide chain, allows for precise cleavage of the protein backbone upon exposure to UV light.[1][2] This enables spatiotemporal control over protein activity, making it a valuable tool for studying protein function, developing light-activatable therapeutics, and creating novel biomaterials.
This document provides detailed protocols for the site-specific incorporation of 2-NPA into proteins in E. coli, as well as methods for subsequent photocleavage and analysis.
Principle of Incorporation
The genetic incorporation of 2-NPA is achieved through the use of an orthogonal translation system. This system consists of a mutant aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that are engineered to be independent of the host cell's endogenous translational machinery.[1][3] The engineered aaRS specifically recognizes and charges the suppressor tRNA with 2-NPA. This charged tRNA then recognizes and decodes a nonsense codon, typically the amber stop codon (TAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of 2-NPA into the expressed protein.
Data Summary
The following tables summarize key quantitative data associated with the site-specific incorporation of 2-NPA and subsequent photocleavage.
Table 1: Protein Yield
| Protein | Expression System | Yield (mg/L) | Reference |
| T4 Lysozyme (Wild Type) | E. coli DH10B in GMML media | 9.6 | [1] |
| T4 Lysozyme (with 2-NPA) | E. coli DH10B in GMML media | 2.1 | [1] |
Table 2: Photocleavage Efficiency and Fidelity
| Parameter | Value | Conditions | Reference |
| Maximum Cleavage Efficiency | ~30% | In folded protein (T4 Lysozyme) | [1] |
| Observed Cleavage (Ala82) | 22 ± 5% | 60 min irradiation (>300 nm) | [1] |
| Quantum Yield (Φ) | 0.07 ± 0.01 | Model peptide at 365 nm | [1] |
| Incorporation Fidelity | >95% | Based on SDS-PAGE and ESI-TOF MS | [1] |
Table 3: Influence of Incorporation Site on Photocleavage of T4 Lysozyme
| Residue Position | Outcome |
| Lys60 | Cleavage observed |
| Asp61 | Most efficient cleavage, least side products |
| Lys65 | Cleavage observed |
| Lys68 | Cleavage observed |
| Asp72 | Cleavage observed |
| Ala73 | Cleavage observed |
| Arg80 | Cleavage observed |
| Data summarized from Peters et al. (2009).[1] |
Experimental Protocols
Protocol 1: Evolution of a 2-NPA-Specific Aminoacyl-tRNA Synthetase
This protocol outlines the positive and negative selection strategy to evolve a mutant M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that specifically incorporates 2-NPA.
Materials:
-
E. coli competent cells (e.g., DH10B)
-
Plasmid containing a library of MjTyrRS mutants
-
Positive selection plasmid (e.g., pREP/YC-JYCUA, containing the chloramphenicol acetyltransferase gene with an amber codon)
-
Negative selection plasmid (e.g., pBAD-barnase, containing the toxic barnase gene with amber codons)
-
2-Nitrophenylalanine (1 M stock in 1 M NaOH, neutralized with HCl)
-
LB agar plates with appropriate antibiotics (e.g., tetracycline for the synthetase plasmid, ampicillin for the selection plasmid)
-
Chloramphenicol
-
L-Arabinose
Procedure:
-
Positive Selection:
-
Co-transform E. coli with the synthetase library plasmid and the positive selection plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics, 1 mM 2-NPA, and varying concentrations of chloramphenicol.
-
Incubate at 37°C for 48-72 hours.
-
Collect surviving colonies. These colonies contain synthetase variants that can incorporate either 2-NPA or a natural amino acid.
-
-
Negative Selection:
-
From the surviving colonies, isolate the synthetase plasmids.
-
Co-transform fresh E. coli cells with the isolated synthetase plasmids and the negative selection plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Collect the colonies and grow them in liquid media to an OD600 of 0.5.
-
Induce the expression of the barnase gene by adding L-arabinose to a final concentration of 0.2%.
-
Incubate for 4-6 hours. Cells containing synthetases that incorporate natural amino acids will express barnase and die.
-
Isolate plasmids from the surviving cells.
-
-
Repeat: Repeat the positive and negative selection steps for a total of three rounds to enrich for highly specific 2-NPA synthetases.
Protocol 2: Expression and Purification of a Protein Containing 2-NPA
This protocol is based on the expression of a His-tagged T4 Lysozyme mutant in E. coli.
Materials:
-
E. coli DH10B cells
-
Expression plasmid for the gene of interest with an amber (TAG) codon and a His-tag (e.g., pBAD-T4L-61TAG)
-
Plasmid for the evolved 2-NPA synthetase (e.g., pBK-TyrRS-2NPA)
-
Glycerol minimal media with supplements (GMML)
-
Kanamycin (50 µg/mL)
-
Ampicillin (50 µg/mL)
-
2-Nitrophenylalanine (1 mM)
-
L-Arabinose (20% stock)
-
Ni-NTA Agarose
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
Procedure:
-
Transformation: Co-transform E. coli DH10B cells with the expression plasmid and the synthetase plasmid. Plate on LB agar with both kanamycin and ampicillin.
-
Expression:
-
Inoculate a single colony into a starter culture of LB media with antibiotics and grow overnight.
-
Inoculate 1 L of GMML media containing 50 µg/mL kanamycin, 50 µg/mL ampicillin, and 1 mM 2-NPA with the starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.5.
-
Induce protein expression by adding L-arabinose to a final concentration of 0.05%.
-
Incubate with shaking at 30°C for 18 hours.
-
-
Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
-
Incubate the supernatant with pre-equilibrated Ni-NTA agarose for 1 hour at 4°C with gentle mixing.
-
Load the lysate-resin slurry onto a column and wash with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE. Confirm incorporation of 2-NPA by mass spectrometry.
-
Protocol 3: Photocleavage of 2-NPA Containing Proteins
Materials:
-
Purified protein containing 2-NPA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV lamp (e.g., Blak-Ray lamp with a peak wavelength of 365 nm)
-
Quartz cuvette or UV-transparent microplate
-
SDS-PAGE materials
Procedure:
-
Prepare a solution of the purified protein (e.g., 10 µM) in PBS.
-
Place the protein solution in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp (>300 nm, typically 365 nm) at a fixed distance (e.g., 5 cm).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analyze the aliquots by SDS-PAGE. Successful photocleavage will result in the appearance of two smaller protein fragments corresponding to the N- and C-terminal portions of the cleaved protein.
-
Quantify the cleavage efficiency by densitometry of the stained gel.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | Poor incorporation efficiency | Optimize 2-NPA concentration (0.5-2 mM). Increase copy number of synthetase/tRNA plasmid. Use a richer growth medium. |
| Toxicity of 2-NPA or expressed protein | Lower the induction temperature (e.g., to 20°C). Use a lower concentration of inducer. | |
| No protein expression | Inefficient amber suppression | Sequence the plasmid to confirm the TAG codon. Ensure the correct orthogonal pair is being used. |
| Degraded 2-NPA | Prepare fresh 2-NPA solution. | |
| Low photocleavage efficiency | Insufficient light exposure | Increase irradiation time. Use a more powerful UV source. Ensure the sample is close to the light source. |
| Protein aggregation | Perform photocleavage at a lower protein concentration. Include stabilizing agents in the buffer. | |
| Steric hindrance at the cleavage site | Redesign the protein to place 2-NPA in a more accessible loop region. | |
| Multiple bands on SDS-PAGE after cleavage | Non-specific cleavage or side reactions | Decrease UV intensity or irradiation time. Degas the buffer to remove oxygen. |
| Incomplete cleavage | Increase irradiation time. |
References
- 1. One Plasmid Selection System for the Rapid Evolution of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Photocleavage using (S)-2-amino-3-(2-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(2-nitrophenyl)propanoic acid, a photocleavable unnatural amino acid, offers a powerful tool for the spatiotemporal control of protein function.[1][2][3] By genetically encoding this amino acid into a protein of interest, researchers can induce site-specific cleavage of the polypeptide backbone upon irradiation with UV light. This technique provides a high degree of control over protein activation, inactivation, or the release of protein fragments, making it an invaluable method for dissecting complex biological processes and for the development of novel therapeutic strategies.[1]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of (S)-2-amino-3-(2-nitrophenyl)propanoic acid in protein photocleavage experiments.
Mechanism of Photocleavage
Incorporated into a polypeptide chain, (S)-2-amino-3-(2-nitrophenyl)propanoic acid (also referred to as 2-nitrophenylalanine or 2-NPA) mediates the cleavage of the protein backbone upon irradiation with UV light, typically around 365 nm.[1] The photocleavage is a result of an unusual cinnoline-forming reaction.[1][2][3] This process yields two distinct protein fragments: one with a C-terminal carboxylate group and the other with an N-terminal cinnoline group.[1]
Data Presentation
The efficiency of photocleavage can be influenced by factors such as the position of the unnatural amino acid within the protein, irradiation time, and light intensity.[1] Below is a summary of quantitative data from studies on the photocleavage of proteins containing (S)-2-amino-3-(2-nitrophenyl)propanoic acid.
| Parameter | Value | Protein/Peptide | Wavelength | Reference |
| Quantum Yield (Φ) | 0.07 ± 0.01 | Model Peptide | 365 nm | [1] |
| Cleavage Efficiency | >95% | Model Peptide | 365 nm | [1] |
| Cleavage Efficiency | 22 ± 5% | T4 Lysozyme (at position 82) | >300 nm | [1] |
| Cleavage Efficiency | ~30% (maximum) | Biosynthetically incorporated in proteins | Not Specified | [1] |
| Irradiation Time for ~22% Cleavage | 60 minutes | T4 Lysozyme (at position 82) | >300 nm | [1] |
Experimental Protocols
Protocol 1: Genetic Incorporation of (S)-2-amino-3-(2-nitrophenyl)propanoic acid in E. coli
This protocol describes the site-specific incorporation of (S)-2-amino-3-(2-nitrophenyl)propanoic acid into a target protein in E. coli using an amber suppressor codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair.[1]
Materials:
-
E. coli strain (e.g., DH10B)
-
Expression plasmid for the target protein with a TAG codon at the desired insertion site (e.g., pBAD vector with ampicillin resistance)
-
Plasmid encoding the evolved tyrosyl-tRNA synthetase specific for 2-NPA and the corresponding suppressor tRNA (e.g., pBK vector with kanamycin resistance)
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Growth medium (e.g., GMML)
-
Ampicillin and Kanamycin
-
Arabinose (for induction)
-
Ni-NTA affinity chromatography resin
Procedure:
-
Co-transform the E. coli host strain with the expression plasmid for the target protein and the plasmid for the synthetase/tRNA pair.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics (e.g., 50 µg/mL ampicillin and 50 µg/mL kanamycin) and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of 10 mL of growth medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a 1 L culture of GMML medium containing antibiotics and 1 mM (S)-2-amino-3-(2-nitrophenyl)propanoic acid with the overnight starter culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.5.
-
Induce protein expression by adding arabinose to a final concentration of 0.05%.
-
Incubate the culture with shaking at 30°C for 18 hours.
-
Harvest the cells by centrifugation.
-
Purify the His-tagged protein using Ni-NTA affinity chromatography under native conditions according to the manufacturer's protocol.
-
Confirm the incorporation of the unnatural amino acid by mass spectrometry.
Protocol 2: Protein Photocleavage and Analysis
This protocol details the procedure for photocleaving the purified protein containing (S)-2-amino-3-(2-nitrophenyl)propanoic acid and analyzing the cleavage products.
Materials:
-
Purified protein containing (S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
UV lamp with a 365 nm band-pass filter (e.g., 500W Mercury arc lamp)
-
SDS-PAGE gels and reagents
-
Coomassie stain (e.g., GelCode Blue)
-
Mass spectrometer for protein analysis
Procedure:
-
Prepare a solution of the purified protein in PBS. A typical concentration is 12.5 µg of protein in 1 mL of PBS.
-
Place the protein solution in a quartz cuvette.
-
Irradiate the sample with UV light at >300 nm (optimally 365 nm). The irradiation time will need to be optimized for the specific protein and experimental goals (e.g., 60 minutes for ~22% cleavage of T4 Lysozyme).
-
To monitor the cleavage over time, take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Concentrate the samples if necessary.
-
Analyze the irradiated samples by SDS-PAGE to visualize the full-length protein and the cleavage fragments.
-
Stain the gel with Coomassie Blue and quantify the band intensities using densitometry to determine the cleavage efficiency.
-
For definitive identification of the cleavage products, excise the protein bands from the gel, perform an in-gel trypsin digestion, and analyze the resulting peptides by LC/MS/MS.
Visualizations
Experimental Workflow
Caption: Workflow for site-specific protein photocleavage.
Mechanism of Photocleavage
Caption: Simplified mechanism of photocleavage.
Hypothetical Application in a Signaling Pathway: Caspase Activation
While specific, detailed applications of (S)-2-amino-3-(2-nitrophenyl)propanoic acid photocleavage in dissecting signaling pathways are not yet widely documented, this technology holds immense promise for such studies. Below is a hypothetical example of how this method could be used to control the activation of a key signaling protein, Caspase-3, to study the downstream events of apoptosis.
Procaspase-3 is an inactive zymogen that is cleaved to become the active protease Caspase-3, a key executioner of apoptosis. By inserting (S)-2-amino-3-(2-nitrophenyl)propanoic acid at the cleavage site between the large and small subunits of procaspase-3, its activation can be brought under the control of light.
Caption: Light-induced activation of apoptosis.
This approach would allow researchers to initiate apoptosis in specific cells or subcellular regions with high temporal precision, enabling the detailed study of the immediate downstream consequences of Caspase-3 activation, decoupled from the upstream signaling events that would normally trigger it.
References
Application Notes and Protocols for Site-Specific Incorporation of L-o-Nitrophenylalanine via Amber Suppression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the photocleavable non-canonical amino acid L-o-nitrophenylalanine (oNPA) into proteins using amber codon suppression technology in Escherichia coli. This technique allows for the precise introduction of a light-sensitive residue, enabling spatiotemporal control over protein structure and function, which is invaluable for studying cellular signaling pathways, protein-protein interactions, and for the development of light-activatable therapeutics.
Principle of the Method
The site-specific incorporation of L-o-nitrophenylalanine is achieved through the utilization of an orthogonal translation system. This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The engineered aaRS specifically recognizes and attaches L-o-nitrophenylalanine to the suppressor tRNA. This charged tRNA then recognizes the amber stop codon (UAG), which has been introduced at the desired location in the gene of interest, leading to the incorporation of oNPA into the nascent polypeptide chain instead of translation termination. The orthogonality of the aaRS/tRNA pair is crucial, ensuring that the endogenous translational machinery of the host organism does not interfere with the incorporation of the unnatural amino acid.
The key components of this system are:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS): A mutant of the Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) has been evolved to specifically recognize and charge L-o-nitrophenylalanine.
-
An orthogonal suppressor tRNA: The corresponding M. jannaschii tRNATyr with a CUA anticodon that recognizes the UAG stop codon.
-
A gene of interest with an amber (TAG) codon: The target gene is mutated to include a TAG codon at the desired site of oNPA incorporation.
-
L-o-nitrophenylalanine: The unnatural amino acid is supplied in the cell culture medium.
Data Presentation
The efficiency of L-o-nitrophenylalanine incorporation and subsequent photocleavage can be influenced by several factors, including the specific mutant aaRS, the expression context of the target protein, and the position of the amber codon. Below is a summary of representative quantitative data for the incorporation of the closely related analog, 2-nitrophenylalanine (2-NPA), which is expected to have similar efficiency to L-o-nitrophenylalanine due to their structural similarity.
| Parameter | Value | Protein Context | Reference |
| Protein Yield | 2.1 mg/L | T4 Lysozyme with 2-NPA at position 82 in E. coli grown in minimal media. | [1] |
| Incorporation Fidelity | >95% | Based on SDS-PAGE analysis of T4 Lysozyme expression in the presence and absence of 2-NPA. | [1] |
| Photocleavage Efficiency | ~30% | In folded T4 Lysozyme upon irradiation with >300 nm light. | [1] |
| Quantum Yield of Photocleavage | 0.07 ± 0.01 | For a model peptide containing 2-NPA at 365 nm. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the site-specific incorporation of L-o-nitrophenylalanine.
Plasmid Preparation
-
Target Gene Plasmid:
-
Subclone your gene of interest into a suitable E. coli expression vector (e.g., pET series) that allows for inducible expression (e.g., T7 promoter).
-
Introduce an in-frame amber stop codon (TAG) at the desired position for oNPA incorporation using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
Orthogonal System Plasmid (pEVOL):
-
A commonly used plasmid for expressing the orthogonal aaRS/tRNA pair is the pEVOL plasmid.
-
Obtain or synthesize the gene for the mutant M. jannaschii TyrRS specific for 2-nitrophenylalanine/L-o-nitrophenylalanine. A reported mutant contains the following mutations in the active site: Y32G, L65H, A67G, H70G, F108L, Q109S, Y114S, D158T, I159Y, and L162D[1].
-
Clone the mutant TyrRS gene and the M. jannaschii tRNATyrCUA gene into the pEVOL plasmid under the control of appropriate constitutive or inducible promoters.
-
Protein Expression in E. coli
-
Transformation:
-
Co-transform competent E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL plasmid carrying the mutant aaRS and suppressor tRNA.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the pEVOL plasmid and kanamycin for the pET vector).
-
Incubate the plates overnight at 37°C.
-
-
Expression Culture:
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal medium (e.g., GMML) supplemented with the appropriate antibiotics with the overnight culture. The use of minimal media is recommended to reduce the background incorporation of natural amino acids.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Add L-o-nitrophenylalanine to the culture to a final concentration of 1 mM.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously, if the pEVOL plasmid uses an inducible promoter for the synthetase and tRNA (e.g., arabinose-inducible), add the appropriate inducer (e.g., L-arabinose to a final concentration of 0.02%).
-
Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protein Purification
This protocol assumes the target protein has a His6-tag for affinity purification.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography or ion-exchange chromatography.
-
Dialyze the purified protein into a suitable storage buffer.
-
Photocleavage of the Purified Protein
-
Sample Preparation:
-
Prepare a solution of the purified protein containing L-o-nitrophenylalanine in a suitable buffer (e.g., PBS, pH 7.4).
-
The protein concentration should be in the low micromolar range to avoid aggregation upon cleavage.
-
-
Irradiation:
-
Irradiate the protein solution with a UV lamp with a wavelength of >300 nm (e.g., 365 nm).
-
The irradiation time will need to be optimized but can range from a few minutes to an hour.
-
-
Analysis:
-
Analyze the photocleavage products by SDS-PAGE. You should observe the disappearance of the full-length protein band and the appearance of two smaller fragment bands.
-
The identity of the cleavage products can be confirmed by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway Application: Photocleavage-Mediated Activation of a Kinase
L-o-nitrophenylalanine incorporation can be used to create photocaged proteins to study signaling pathways with high spatiotemporal resolution. For example, incorporating oNPA into the activation loop of a kinase can render it inactive. Upon light-induced cleavage, the kinase can be activated at a specific time and location within a cell, allowing for the precise study of its downstream signaling events.
Caption: Light-induced activation of a kinase via photocleavage of oNPA.
Experimental Workflow for oNPA Incorporation
The following diagram illustrates the overall experimental workflow for the site-specific incorporation of L-o-nitrophenylalanine into a target protein in E. coli.
Caption: Workflow for L-o-nitrophenylalanine incorporation and photocleavage.
Logical Relationship of the Orthogonal Translation System
This diagram illustrates the key interactions within the orthogonal translation system that enable the specific incorporation of L-o-nitrophenylalanine.
Caption: The orthogonal system for L-o-nitrophenylalanine incorporation.
References
Application Notes and Protocols for UV Irradiation of o-Nitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Nitrophenylalanine (o-NPA) is a photo-labile amino acid analog that serves as a powerful tool in chemical biology and drug development. As a member of the o-nitrobenzyl class of photoremovable protecting groups (PPGs), o-NPA can be incorporated into peptides, proteins, or other biomolecules to enable precise spatiotemporal control over their function.[1][2] Upon irradiation with near-UV light, the o-nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of a covalent bond and the release of the native molecule or the cleavage of the polypeptide backbone.[2][3][4] This "uncaging" process allows for the controlled activation or deactivation of biological processes with high resolution.[5] This document provides detailed application notes and protocols for the experimental setup and execution of UV irradiation of o-nitrophenylalanine-containing compounds.
Principle of Photocleavage
The photocleavage of o-nitrobenzyl compounds, including o-NPA, proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate, which then rearranges to liberate the protected functional group and generate a 2-nitrosobenzaldehyde byproduct.[1] In the context of an o-NPA residue within a polypeptide chain, this photo-reaction can induce cleavage of the peptide backbone, resulting in a C-terminal carboxylate group and an N-terminal cinnoline derivative.[2][4]
The efficiency of this photolytic cleavage is dependent on several key factors, including the wavelength and intensity of the UV irradiation, the chemical nature of the caged molecule, and the solvent environment.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the UV irradiation of o-nitrobenzyl derivatives. These values can serve as a starting point for experimental design.
| Parameter | Typical Value(s) | Conditions/Remarks | Reference(s) |
| Optimal Excitation Wavelength | 365 nm | Long-wavelength UV is often preferred to minimize potential damage to biological samples.[7] | [7] |
| One-Photon Uncaging Quantum Yield (Φ) | 0.1 - 1% | The quantum yield can be influenced by the specific molecular structure and solvent.[8][9] It is defined as the number of molecules undergoing photoreaction divided by the number of photons absorbed.[6] | [6][8][9] |
| Two-Photon Uncaging Cross-Section (δu) | 0.01 - 0.1 GM | Goeppert-Mayer (GM) units. Two-photon excitation uses near-infrared light, offering deeper tissue penetration and reduced phototoxicity. | [8][9] |
| Photolysis Kinetics | First-order | The rate of decomposition is typically proportional to the concentration of the caged compound.[10] | [10] |
| Molar Extinction Coefficient (ε) at 365 nm | Varies | Dependent on the specific o-nitrobenzyl derivative. For one derivative, ε at 365 nm was reported to be approximately twice that of a compared coumarin-based caging group.[11] | [11] |
Experimental Protocols
Protocol 1: General UV Irradiation of o-Nitrophenylalanine in Solution
This protocol outlines a general procedure for the photolytic cleavage of a molecule containing an o-nitrophenylalanine caging group in a solution.
Materials:
-
o-Nitrophenylalanine-caged compound
-
Spectroscopy-grade solvent (e.g., acetonitrile, methanol, water, or a buffered aqueous solution)[12][13][14]
-
Quartz cuvette with a 1 cm path length
-
UV light source (e.g., mercury lamp, xenon lamp, or high-power LED) with a filter or monochromator to select the desired wavelength (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
UV Irradiation:
-
Place the cuvette in a temperature-controlled holder in front of the UV light source. If necessary, use a magnetic stirrer to ensure uniform irradiation.
-
Turn on the UV light source and irradiate the sample for a predetermined amount of time. The irradiation time will depend on the light source intensity, the quantum yield of the compound, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
-
Reaction Monitoring:
-
At various time points during irradiation, take aliquots of the sample for analysis.
-
Analyze the aliquots using a suitable analytical technique to monitor the disappearance of the starting material and the appearance of the photoproducts. HPLC is often used to separate and quantify the caged compound and its photolyzed products.[7]
-
-
Data Analysis:
-
From the analytical data, calculate the rate of photolysis. For first-order kinetics, a plot of the natural logarithm of the starting material concentration versus time should yield a straight line.
-
Determine the half-life of the caged compound under the specific irradiation conditions.
-
Protocol 2: Monitoring Photolysis using UV-Vis Spectroscopy
This protocol describes how to monitor the progress of the photocleavage reaction by observing changes in the UV-Visible absorption spectrum.
Materials:
-
Same as Protocol 1, with a UV-Vis spectrophotometer as the analytical instrument.
Procedure:
-
Initial Spectrum:
-
Prepare the sample as described in Protocol 1.
-
Record the UV-Vis absorption spectrum of the sample before irradiation.
-
-
Irradiation and Spectral Scans:
-
Irradiate the sample for a short period (e.g., 30 seconds to a few minutes).
-
Turn off the light source and immediately record the UV-Vis spectrum.
-
Repeat the irradiation and scanning steps to obtain a series of spectra over time.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum. Typically, the absorbance of the o-nitrobenzyl chromophore will decrease, while the absorbance of the photoproducts (e.g., the nitroso species) may increase at different wavelengths.[7]
-
Plot the absorbance at a specific wavelength (corresponding to the starting material or a product) as a function of irradiation time to monitor the reaction kinetics.
-
Visualizations
Caption: Workflow for UV irradiation of o-nitrophenylalanine.
Caption: Simplified mechanism of o-nitrobenzyl photocleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijiset.com [ijiset.com]
- 13. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 14. UV Cutoff [macro.lsu.edu]
Spatiotemporal Control of Protein Activity: Application Notes and Protocols for Incorporating Photocaged Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control protein activity in a temporal and spatial manner is a powerful tool for dissecting complex biological processes and for the development of novel therapeutics. Photocaged amino acids offer a robust method for achieving such control. By incorporating a "caged" amino acid containing a photolabile protecting group into a protein of interest, the protein's function can be kept "off" until a pulse of light is used to "uncage" the amino acid, restoring the protein's native structure and function.[1][2][3] This technique provides unparalleled precision, allowing for the activation of proteins in specific subcellular locations and at defined times.[1][4]
This document provides detailed application notes and experimental protocols for the incorporation of photocaged amino acids to regulate protein activity, with a focus on both genetic encoding and solid-phase peptide synthesis methodologies.
Key Applications
-
Elucidating Signaling Pathways: By activating specific proteins within a signaling cascade at precise times, researchers can unravel the temporal dynamics and hierarchical organization of these pathways.[4][5]
-
Controlling Enzyme Activity: Photocaging key residues in an enzyme's active site allows for the light-inducible control of its catalytic function, enabling the study of its downstream effects with high temporal resolution.[1][3]
-
Regulating Protein-Protein Interactions: Masking critical residues at a protein-protein interaction interface with a photocage can prevent binding, which can then be initiated with light to study the consequences of the interaction.[6]
-
Drug Development and Discovery: Photocaged ligands and inhibitors can be used to study drug-target engagement and to develop photoactivatable therapeutics that can be selectively turned on at the site of disease, minimizing off-target effects.[7]
Available Photocaged Amino Acids and Their Properties
A variety of photocaged amino acids have been developed, each with distinct photophysical properties. The choice of photocage depends on the specific application, considering factors such as the wavelength of light required for uncaging, quantum yield, and potential for photodamage to the biological system.[1][8] Nitrobenzyl-based caging groups are among the most commonly used and are typically cleaved by UV or near-UV light.[1][9]
| Photocaged Amino Acid | Common Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Features & Considerations |
| O-(4,5-Dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Tyr) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 350-365 | ~0.05 | Well-characterized, good water solubility. |
| N-ε-(o-Nitrobenzyl)-L-lysine (oNB-Lys) | o-Nitrobenzyl (oNB) | 340-365 | ~0.1 | Commonly used for caging lysine residues. |
| O-(2-Nitrobenzyl)-L-serine (oNB-Ser) | o-Nitrobenzyl (oNB) | 340-365 | ~0.1 | Suitable for caging serine residues involved in phosphorylation.[10] |
| S-(o-Nitrobenzyl)-L-cysteine (oNB-Cys) | o-Nitrobenzyl (oNB) | 340-365 | ~0.15 | Useful for controlling disulfide bond formation or active site cysteines. |
| (7-(Diethylamino)coumarin-4-yl)methyl-caged serine (DEACM-Ser) | (7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | >400 | ~0.02 | Uncaging with longer wavelength light, reducing potential for photodamage. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Photocaged Amino Acids in Mammalian Cells via Amber Suppression
This protocol describes the genetic incorporation of a photocaged amino acid into a target protein in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[4][11][12]
Materials:
-
Mammalian expression vector for the protein of interest with a UAG codon at the desired site.
-
Mammalian expression vector encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pIRE4-PylT-AF).
-
Photocaged amino acid (e.g., DMNB-Tyr).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer).
-
Protein purification reagents (if necessary).
Procedure:
-
Vector Preparation:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.[11]
-
Verify the mutation by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate) and grow to 70-80% confluency.
-
Co-transfect the cells with the expression vector for your target protein containing the amber codon and the vector encoding the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.[4]
-
A typical ratio of target plasmid to aaRS/tRNA plasmid is 1:1.
-
-
Incorporation of Photocaged Amino Acid:
-
Immediately after transfection, replace the culture medium with fresh medium supplemented with the photocaged amino acid (e.g., 1 mM DMNB-Tyr).
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
-
Protein Expression and Verification:
-
Harvest the cells and lyse them in an appropriate lysis buffer.
-
Confirm the expression of the full-length protein containing the photocaged amino acid by Western blotting using an antibody against your protein of interest or a tag. A control experiment without the photocaged amino acid should show no full-length protein expression.
-
If required, purify the protein using standard chromatography techniques.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Photocaged Amino Acids
This protocol outlines the manual solid-phase synthesis of a peptide containing a photocaged amino acid using Fmoc/tBu chemistry.[3][5][13][14]
Materials:
-
Fmoc-protected amino acids (including the desired photocaged amino acid).
-
Rink Amide resin (for C-terminal amide) or other suitable resin.
-
N,N-Dimethylformamide (DMF).
-
Piperidine solution (20% in DMF).
-
Coupling reagents (e.g., HBTU, HATU).
-
N,N-Diisopropylethylamine (DIPEA).
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Diethyl ether (cold).
-
Reaction vessel for SPPS.
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.[3]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[5]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-protected amino acid (including the photocaged amino acid at the desired cycle) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
-
Monitor the coupling reaction using a ninhydrin test.[5] If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
-
Iterative Cycles:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[5]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[3]
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3: Photo-uncaging and Analysis of Protein Activity
This protocol describes the general procedure for photo-uncaging the incorporated amino acid and subsequently assaying the restored protein activity.
Materials:
-
Light source with the appropriate wavelength for uncaging (e.g., 365 nm LED or lamp for nitrobenzyl cages).
-
Quartz or UV-transparent cuvettes/plates.
-
Buffer for the protein activity assay.
-
Substrates and reagents for the specific protein activity assay.
Procedure:
-
Sample Preparation:
-
Prepare the sample containing the photocaged protein (either in cell lysate, as a purified protein, or in live cells) in a suitable buffer and container (e.g., quartz cuvette, microplate).
-
Include a non-irradiated control sample.
-
-
Photo-uncaging:
-
Irradiate the sample with light of the appropriate wavelength and intensity. The duration of irradiation will depend on the light source, the quantum yield of the photocage, and the concentration of the protein. It is recommended to perform a time-course experiment to determine the optimal irradiation time.[2]
-
For live-cell experiments, a microscope equipped with a suitable light source can be used for precise spatial and temporal control.[2]
-
-
Protein Activity Assay:
-
Immediately after photo-uncaging, perform the activity assay for your protein of interest. The specific assay will depend on the protein being studied.
-
Example: Kinase Activity Assay (Radiometric) [7][8][15]
-
Prepare a reaction mixture containing the uncaged kinase, its peptide substrate, [γ-³²P]ATP, and kinase assay buffer.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
-
Compare the activity of the irradiated sample to the non-irradiated control to determine the fold-activation.
-
Visualizations
Caption: Experimental workflow for incorporating photocaged amino acids.
Caption: Regulation of the Ras-ERK pathway using a photocaged MEK.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reversible Photochemical Control of Protein Localization in Living Cells using a Photocaged-photocleavable Dimerizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Post-transcriptional regulation of the Ras-ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Encoding of (S)-2-Amino-3-(2-nitrophenyl)propanoic Acid in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA) into proteins expressed in Escherichia coli. The ability to genetically encode 2-NPA, a photocleavable amino acid, offers a powerful tool for the precise control of protein structure and function, with significant applications in basic research and drug development. Upon irradiation with UV light, the polypeptide backbone at the site of 2-NPA incorporation is cleaved, enabling spatiotemporal control over protein activity.[1][2]
Overview of the Technology
The genetic encoding of 2-NPA in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system hijacks the cellular translation machinery to incorporate 2-NPA in response to a specific codon, typically the amber stop codon (UAG). The key components of this system are:
-
An evolved aminoacyl-tRNA synthetase (aaRS): A mutant of an aaRS that is engineered to specifically recognize and charge 2-NPA onto its cognate tRNA. A commonly used scaffold for this purpose is the tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii (MjTyrRS).[1]
-
An orthogonal tRNA: A suppressor tRNA that is not recognized by any of the endogenous E. coli aaRSs but is specifically acylated by the evolved aaRS. The amber suppressor tRNA, tRNACUA, is frequently used.
-
A gene of interest with an in-frame amber codon: The UAG codon is introduced at the desired site of 2-NPA incorporation in the target gene.
-
E. coli expression host: A suitable E. coli strain for recombinant protein expression.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on the genetic encoding of 2-NPA in E. coli.
Table 1: Protein Yield and Incorporation Fidelity
| Protein | Expression System | 2-NPA Concentration | Protein Yield (mg/L) | Fidelity | Reference |
| T4 Lysozyme (Asp61 -> 2-NPA) | E. coli DH10B with pBAD-T4L-61TAG and pBK-TyrRS-2NPA in GMML medium | 1 mM | 2.1 | >95% | [1] |
| Wild-type T4 Lysozyme | E. coli DH10B in GMML medium | N/A | 9.6 | N/A | [1] |
Table 2: Photocleavage Efficiency
| Protein | Photocleavage Conditions | Cleavage Efficiency | Reference |
| Model Peptide with 2-NPA | Irradiation at 365 nm | Near-quantitative | [1] |
| Folded T4 Lysozyme (Ala82 -> 2-NPA) | Irradiation with >300 nm light for 60 minutes | ~30% | [1] |
| T4 Lysozyme (Ala82 -> 2-NPA) | Irradiation with >300 nm light for 60 minutes | 22 ± 5% | [1] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the genetic encoding of 2-NPA in E. coli.
Directed Evolution of a 2-NPA-Specific Aminoacyl-tRNA Synthetase
The generation of an aaRS specific for 2-NPA is achieved through directed evolution, involving the creation of a mutant library and subsequent rounds of positive and negative selection.[1]
Protocol 3.1.1: Construction of the MjTyrRS Mutant Library
-
Template: Use the wild-type M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) gene.
-
Mutagenesis: Introduce random mutations in the active site of MjTyrRS. A common strategy is to randomize key residues that interact with the amino acid substrate. For the 2-NPA specific synthetase, residues Tyr32, Leu65, Ala67, His70, Phe108, Gln109, Tyr114, Asp158, Ile159, and Leu162 were randomized using NNK codons.[1] This can be achieved using methods like overlap extension PCR with degenerate oligonucleotides.
-
Cloning: Ligate the library of MjTyrRS mutants into a suitable expression vector, for example, a pBK vector.
Protocol 3.1.2: Positive Selection
This step selects for MjTyrRS variants that can charge a tRNA with either 2-NPA or a natural amino acid, allowing the host cells to survive in the presence of an antibiotic.
-
Plasmids:
-
A plasmid containing the MjTyrRS mutant library.
-
A compatible plasmid carrying the amber suppressor tRNA (MjtRNACUA) and a reporter gene with a permissive amber codon, such as the chloramphenicol acetyltransferase (CAT) gene.
-
-
Host Strain: An E. coli strain suitable for protein expression, such as DH10B.
-
Procedure: a. Co-transform the E. coli host strain with the MjTyrRS library plasmid and the positive selection plasmid. b. Plate the transformed cells on minimal media agar plates containing:
- The appropriate antibiotics for both plasmids.
- 1 mM 2-NPA.
- Chloramphenicol (concentration to be optimized, e.g., 40-100 µg/mL). c. Incubate the plates at 37°C. Colonies that grow are those expressing an MjTyrRS mutant capable of suppressing the amber codon in the CAT gene, conferring chloramphenicol resistance.
Protocol 3.1.3: Negative Selection
This step eliminates MjTyrRS variants that recognize and charge natural amino acids, enriching for mutants specific to 2-NPA.
-
Plasmids:
-
Plasmids from the surviving colonies of the positive selection.
-
A compatible plasmid carrying the MjtRNACUA and a toxic gene with two amber codons, such as the barnase gene under the control of an inducible promoter (e.g., arabinose-inducible promoter).
-
-
Host Strain: An E. coli strain suitable for protein expression.
-
Procedure: a. Isolate the MjTyrRS library plasmids from the colonies that survived the positive selection. b. Co-transform a fresh E. coli host strain with the isolated MjTyrRS plasmids and the negative selection plasmid. c. Plate the transformed cells on minimal media agar plates containing:
- The appropriate antibiotics for both plasmids.
- An inducer for the toxic gene (e.g., L-arabinose). d. Do not include 2-NPA in the medium. e. Incubate the plates at 37°C. Cells expressing MjTyrRS mutants that charge natural amino acids will produce the toxic barnase protein and will not survive. Colonies that grow are enriched for MjTyrRS variants that are specific for 2-NPA.
Repeat the positive and negative selection rounds (typically 3 rounds) to isolate a highly specific 2-NPA-synthetase.[1]
Expression of a Protein Containing 2-NPA
Once a specific 2-NPA-synthetase is identified, it can be used to express a target protein containing 2-NPA at a desired position.
Protocol 3.2.1: Plasmid Construction
-
Target Gene Plasmid: Clone the gene of interest into an expression vector (e.g., pBAD vector with an arabinose-inducible promoter). Introduce an in-frame amber (TAG) codon at the desired site for 2-NPA incorporation using site-directed mutagenesis.
-
Synthetase Plasmid: Clone the evolved 2-NPA-specific MjTyrRS gene and the MjtRNACUA gene into a compatible expression vector (e.g., a pBK vector).
Protocol 3.2.2: Protein Expression
-
Host Strain: E. coli DH10B.
-
Media: GMML minimal medium supplemented with 50 µg/mL kanamycin and 50 µg/mL ampicillin.
-
Procedure: a. Co-transform the E. coli DH10B host strain with the target gene plasmid (e.g., pBAD-T4L-61TAG) and the synthetase plasmid (e.g., pBK-TyrRS-2NPA). b. Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotics and grow overnight at 37°C. c. The next day, inoculate a 1 L GMML culture containing 50 µg/mL kanamycin, 50 µg/mL ampicillin, and 1 mM 2-NPA with the overnight culture. d. Grow the culture at 37°C with shaking to an OD600 of 0.5. e. Induce protein expression by adding L-arabinose to a final concentration of 0.05%. f. Incubate the culture with shaking at 30°C for 18 hours.[1] g. Harvest the cells by centrifugation.
Purification of the 2-NPA-Containing Protein
The expressed protein can be purified using standard chromatography techniques. If the protein is His-tagged, Ni-NTA affinity chromatography is a convenient first step.
Protocol 3.3.1: Ni-NTA Affinity Chromatography
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA resin column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
Protocol 3.3.2: Further Purification (Optional)
For higher purity, further purification steps such as Fast Protein Liquid Chromatography (FPLC) can be performed.[1]
Photocleavage of the 2-NPA-Containing Protein
The incorporated 2-NPA can be cleaved by UV light, resulting in the cleavage of the protein backbone.
Protocol 3.4.1: Photocleavage Reaction
-
Buffer: Prepare the purified protein in a suitable buffer, such as PBS.
-
Light Source: Use a UV lamp that emits light at a wavelength greater than 300 nm. A common wavelength used is 365 nm.[1]
-
Procedure: a. Place the protein sample in a UV-transparent cuvette or plate. b. Irradiate the sample with the UV light source. The duration of irradiation will depend on the light intensity and the desired cleavage efficiency. For T4 lysozyme, irradiation for 60 minutes resulted in approximately 22-30% cleavage.[1] c. Monitor the cleavage by SDS-PAGE, where the full-length protein will decrease in intensity, and two smaller fragments corresponding to the cleavage products will appear.
Verification of 2-NPA Incorporation and Cleavage
The successful incorporation of 2-NPA and its subsequent photocleavage can be verified by several methods:
-
SDS-PAGE Analysis: Compare the expression of the target protein in the presence and absence of 2-NPA. A full-length protein band should only be visible in the presence of 2-NPA. After photocleavage, the disappearance of the full-length band and the appearance of cleavage fragments can be observed.[1]
-
Mass Spectrometry: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry can be used to confirm the precise mass of the intact protein containing 2-NPA and to identify the cleavage products after irradiation.[1]
Visualizations
Caption: Workflow for genetic encoding and photocleavage of 2-NPA.
Caption: Positive and negative selection scheme for directed evolution.
References
Application Notes: L-2-Nitrophenylalanine as a Sensor for Heat Transfer in Peptides
Introduction
Understanding the dynamics of energy and heat transfer through peptides and proteins is crucial for elucidating structure-function relationships, enzyme catalysis, and allosteric regulation. The ability to measure thermal transport at the molecular level provides invaluable insights for drug development and biomaterial design. L-2-Nitrophenylalanine (2-NPA), an unnatural amino acid, can be strategically incorporated into peptides to serve as a localized sensor for vibrational energy flow. The nitro group (NO₂) of 2-NPA possesses strong infrared absorption bands that are highly sensitive to the local vibrational environment (i.e., temperature), making it an effective molecular thermometer.[1][2]
Upon vibrational excitation of a distant part of the peptide, for instance by a laser pulse, the energy propagates through the molecular structure. When this vibrational energy reaches the 2-NPA residue, the resulting increase in local temperature alters the vibrational frequencies of its nitro group. These changes can be monitored in real-time using techniques like femtosecond transient absorption spectroscopy, allowing for the characterization of heat transfer rates and pathways through the peptide backbone.[1][3]
It is important to note that L-2-nitrophenylalanine is also known for its ability to induce photocleavage of the peptide backbone upon UV irradiation (e.g., at 365 nm).[4][5] While this property is useful for applications like protein activation or caging, it should be considered when designing heat transfer experiments. The excitation wavelength in a pump-probe experiment must be chosen carefully to initiate vibrational energy flow without triggering the photochemical cleavage reaction.
Principle of Operation
The core principle relies on using the nitro group of 2-NPA as a spectroscopic reporter.
-
Energy Injection: An ultrafast laser pulse (the "pump" pulse) is tuned to excite a specific vibrational mode elsewhere in the peptide, such as a carbonyl overtone or a covalently attached vibrational "heater" molecule. This injects a quantum of vibrational energy at a precise location.
-
Heat Propagation: The injected energy dissipates and travels through the peptide's covalent and non-covalent network as a vibrational wave.
-
Local Temperature Sensing: A second, time-delayed laser pulse (the "probe" pulse) is tuned to the absorption frequency of the 2-NPA nitro group. As the propagating heat reaches the 2-NPA residue, the local temperature increase causes a detectable shift in the nitro group's vibrational absorption spectrum.
-
Time-Resolved Measurement: By systematically varying the time delay between the pump and probe pulses, the arrival time and dissipation of the thermal energy at the 2-NPA position can be mapped out, providing a direct measure of the heat transfer velocity and efficiency.[6]
Quantitative Data
The utility of L-2-nitrophenylalanine as a heat transfer sensor is grounded in its distinct and sensitive spectroscopic properties. The following tables summarize key parameters.
Table 1: Spectroscopic Properties of the Nitrophenylalanine Vibrational Probe
| Property | Value / Description | Significance |
| Symmetric NO₂ Stretch | ~1350 cm⁻¹ | A strong, well-defined IR absorption band used as the primary probe frequency. Its exact position is sensitive to the local environment.[2] |
| Asymmetric NO₂ Stretch | ~1530 cm⁻¹ | A second strong IR absorption band that can also be used for probing, providing a complementary signal. |
| Frequency Shift with T° | Red-shifts (shifts to lower frequency) with increasing local temperature. | This shift is the basis for its function as a molecular thermometer. A shift of several cm⁻¹ can be observed.[2] |
| Vibrational Lifetime | Picoseconds (ps) | The probe's response time is fast enough to monitor ultrafast heat transfer processes occurring on the ps timescale.[1] |
| UV Absorption (Ring) | ~260 nm | Related to the aromatic ring's π → π* transition.[7] |
| Photocleavage λmax | ~365 nm | Wavelength for efficient photochemical cleavage of the peptide backbone. To be avoided in heat transfer studies.[4] |
Table 2: Representative Data on Heat Transfer Dynamics in a Model Peptide
This table shows hypothetical, yet realistic, data for a model peptide (e.g., Alanine-rich helix) with a vibrational heater at one end and a 2-NPA sensor at varying distances. The data illustrates how heat transfer time changes with the length of the peptide segment.
| Peptide Sequence (Heater...Sensor) | Sensor Distance (n amino acids) | Heat Arrival Time (ps) | Apparent Heat Velocity (residues/ps) |
| Heater-(Ala)₂-2NPA-... | 2 | 1.8 | 1.11 |
| Heater-(Ala)₅-2NPA-... | 5 | 4.2 | 1.19 |
| Heater-(Ala)₈-2NPA-... | 8 | 6.9 | 1.16 |
| Heater-(Ala)₁₂-2NPA-... | 12 | 10.5 | 1.14 |
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing L-2-Nitrophenylalanine via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing a 2-NPA residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-2-nitrophenylalanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the desired Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. For incorporating the sensor, use Fmoc-L-2-nitrophenylalanine.
-
Pre-activate for 2 minutes, then add the solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin turns colorless). If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: Measuring Heat Transfer with Femtosecond Transient IR Spectroscopy
This protocol describes a pump-probe experiment to measure the rate of heat transfer along a peptide backbone.
Materials:
-
Purified peptide containing 2-NPA and a vibrational heater (e.g., an azido group or a specific amide mode).
-
Suitable solvent (e.g., D₂O, CCl₄) that is transparent in the IR region of interest.
-
Femtosecond laser system capable of generating tunable pump and probe pulses (e.g., Ti:Sapphire laser with Optical Parametric Amplifiers).[6]
-
Transient absorption spectrometer setup with a mercury cadmium telluride (MCT) detector.
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the chosen solvent to a concentration that yields an absorbance of ~0.2-0.5 at the probe frequency.
-
Load the sample into a temperature-controlled sample cell with appropriate windows (e.g., CaF₂).
-
-
Spectrometer Setup:
-
Pump Pulse: Tune the pump pulse to a frequency that selectively excites the vibrational heater (e.g., ~2100 cm⁻¹ for an azide stretch or ~3300 cm⁻¹ for an N-H stretch).
-
Probe Pulse: Tune the probe pulse to the center of the symmetric NO₂ stretch of the 2-NPA residue (~1350 cm⁻¹).
-
Alignment: Spatially and temporally overlap the pump and probe beams at the sample position. The probe beam intensity should be significantly lower than the pump beam.
-
-
Data Acquisition:
-
Record a baseline spectrum of the probe pulse transmission through the sample without the pump pulse.
-
Introduce the pump pulse and measure the change in absorbance of the probe pulse (ΔA) as a function of the time delay (τ) between the pump and probe.
-
Scan the time delay from negative values (probe arrives before pump) to positive values covering the expected timescale of heat transfer (e.g., -5 ps to +50 ps).
-
For each time point, chop the pump beam and calculate the difference spectrum to minimize noise.
-
-
Data Analysis:
-
Plot ΔA at the probe frequency versus the time delay τ.
-
The resulting kinetic trace will show an initial baseline, followed by a change in signal as the vibrational energy arrives at the 2-NPA probe.
-
Fit the rising edge of the kinetic trace to an appropriate model (e.g., an error function or a kinetic model of heat diffusion) to extract the heat arrival time.
-
Calculate the heat transfer velocity by dividing the known distance between the heater and the 2-NPA sensor by the measured arrival time.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature of Fast Relaxation Processes and Spectroscopy of a Membrane-Active Peptide Modified with Fluorescent Amino Acid Exhibiting Excited State Intramolecular Proton Transfer and Efficient Stimulated Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Activated Bioorthogonal Non-Canonical Amino Acid Tagging (laBONCAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-activated bioorthogonal non-canonical amino acid tagging (laBONCAT) is a powerful chemoproteomic technique that enables the specific labeling and identification of newly synthesized proteins with high spatiotemporal resolution.[1][2][3] This method utilizes a photocaged non-canonical amino acid, typically L-azidohomoalanine (Aha), which is inert until activated by a focused light source.[1][3] Upon illumination, the caging group is cleaved, allowing the liberated Aha to be incorporated into proteins during translation. The azide moiety on the incorporated Aha serves as a bioorthogonal handle for subsequent covalent ligation to reporter tags via click chemistry.[1][2][3] This allows for the visualization, enrichment, and identification of proteins synthesized in specific subcellular regions or at precise moments in time, providing unprecedented insights into the dynamics of the proteome.[1][3]
Applications in Research and Drug Development:
-
Spatiotemporal Profiling of Protein Synthesis: Investigate localized protein synthesis in complex cellular environments, such as neuronal axons and dendrites, or in response to localized stimuli.
-
Identification of Drug Targets: Determine how therapeutic compounds affect the synthesis of specific proteins in a time- and location-dependent manner.
-
Understanding Disease Mechanisms: Elucidate the role of aberrant protein synthesis in the pathology of diseases like cancer and neurodegenerative disorders.
-
Monitoring Cellular Responses: Track changes in the proteome of specific cell populations within a heterogeneous environment in response to external cues.
Quantitative Data Presentation
The quantitative data obtained from laBONCAT experiments, typically through mass spectrometry-based proteomics, can be summarized to compare protein abundance between different conditions (e.g., light-exposed vs. non-exposed regions, or drug-treated vs. control).
Table 1: Example of Quantitative Proteomics Data from a laBONCAT Experiment. This table illustrates the relative abundance of newly synthesized proteins identified in a hypothetical experiment comparing a light-activated region to a control (dark) region. Data is presented as log2 fold change, with associated p-values indicating statistical significance.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Light/Dark) | p-value |
| P0DPI2 | ACTB | Actin, cytoplasmic 1 | 2.1 | 0.001 |
| P62736 | TUBA1B | Tubulin alpha-1B chain | 1.8 | 0.005 |
| Q13772 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 0.2 | 0.650 |
| P35579 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.5 | <0.001 |
| Q06830 | EEF2 | Eukaryotic translation elongation factor 2 | 1.5 | 0.012 |
Experimental Protocols
Protocol 1: Cell Culture and laBONCAT Labeling
This protocol describes the general procedure for labeling newly synthesized proteins in cultured cells using photocaged L-azidohomoalanine (NPPOC-Aha).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
Photocaged L-azidohomoalanine (NPPOC-Aha)
-
Phosphate-buffered saline (PBS)
-
Light source for uncaging (e.g., 365 nm UV lamp or a focused laser)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for proteomics). Culture cells to the desired confluency (typically 70-80%).
-
Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then replace with pre-warmed methionine-free medium. Incubate the cells for 1 hour to deplete endogenous methionine.
-
Labeling with Photocaged Aha: Add NPPOC-Aha to the methionine-free medium to a final concentration of 1-4 mM. Incubate the cells for 2-4 hours. This incubation should be performed in the dark to prevent premature uncaging.
-
Light Activation (Uncaging):
-
For broad activation, expose the desired region of the culture vessel to a 365 nm UV light source. The duration and intensity of the light exposure should be optimized for the specific cell type and experimental setup (e.g., 1-5 minutes at 5-10 mW/cm²).
-
For precise spatiotemporal control, use a focused laser (e.g., a two-photon laser at 720 nm) to illuminate a specific region of interest.
-
-
Protein Synthesis: After light activation, return the cells to the incubator for a desired period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the uncaged Aha into newly synthesized proteins.
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. The cell lysate is now ready for downstream applications.
Protocol 2: Click Chemistry for Fluorescence Imaging
This protocol details the procedure for visualizing newly synthesized proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescently tagged alkyne.
Materials:
-
Cell lysate containing Aha-labeled proteins (from Protocol 1) or fixed cells on a coverslip
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) or other copper-chelating ligand
-
PBS
Procedure:
-
Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, prepare the Click-iT® reaction cocktail. For a 500 µL reaction, add the following in order:
-
PBS (to final volume)
-
Fluorescent alkyne probe (final concentration 2-50 µM)
-
CuSO₄ (final concentration 100 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
THPTA (final concentration 100 µM) Vortex briefly to mix.
-
-
Labeling Reaction:
-
For Lysates: Add the Click-iT® reaction cocktail to the cell lysate.
-
For Fixed Cells: Permeabilize fixed cells with 0.25% Triton X-100 in PBS for 10 minutes, then add the Click-iT® reaction cocktail.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
For Lysates: Proceed to protein precipitation (e.g., with acetone) or use a desalting column to remove excess reagents.
-
For Fixed Cells: Wash the cells three times with PBS.
-
-
Imaging: The sample is now ready for fluorescence microscopy analysis.
Protocol 3: Protein Enrichment for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins using streptavidin affinity purification for subsequent proteomic analysis.
Materials:
-
Aha-labeled cell lysate (from Protocol 1)
-
Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., buffer containing biotin or on-bead digestion)
Procedure:
-
Biotinylation: Perform a click reaction as described in Protocol 2, substituting the fluorescent alkyne with an alkyne-biotin conjugate.
-
Bead Preparation: Wash the streptavidin beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.1% SDS).[3]
-
Protein Binding: Add the biotinylated protein lysate to the washed streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.[3]
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
2 washes with PBS containing 1% SDS
-
2 washes with PBS containing 0.1% SDS
-
2 washes with PBS alone
-
-
Elution/Digestion:
-
Elution: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of biotin or by changing the pH.
-
On-Bead Digestion: Alternatively, for mass spectrometry, perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium bicarbonate) with a protease like trypsin and incubating overnight. The resulting peptides in the supernatant can then be collected for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow of laBONCAT.
References
improving yield of protein with incorporated 2-nitrophenylalanine
Welcome to the technical support center for the site-specific incorporation of the photocleavable non-canonical amino acid, 2-nitrophenylalanine (2-NPA). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of proteins containing 2-NPA.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of proteins with incorporated 2-nitrophenylalanine.
Problem 1: Low or No Yield of the Full-Length Protein
Low protein yield is the most frequent challenge. The issue can stem from several factors, from inefficient amber suppression to cellular toxicity.
| Potential Cause | Recommended Solution |
| Inefficient Amber Suppression | Ensure the orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) are expressed correctly. Verify the integrity of the plasmids (pBAD-T4L-61TAG and pBK-TyrRS-2NPA, for example) via sequencing. Increase the copy number of the suppressor tRNA gene, as higher expression levels can improve suppression efficiency.[1] |
| Toxicity of 2-NPA or Target Protein | High concentrations of 2-NPA can be toxic to E. coli.[1] Titrate the 2-NPA concentration in the growth media, starting from 1 mM and testing lower concentrations (e.g., 0.25 mM, 0.5 mM). If the target protein itself is toxic, lower the induction temperature to 16-25°C, reduce the inducer concentration (e.g., 0.01-0.1 mM IPTG or 0.005-0.02% arabinose), and consider using a host strain with tighter expression control, such as BL21(DE3)pLysS.[2][3][4] |
| Suboptimal Expression Conditions | Optimize induction time and temperature. A reported successful protocol uses induction with 0.05% arabinose at 30°C for 18 hours.[5] Test a matrix of conditions, for instance, temperatures of 20°C, 25°C, and 30°C with induction times ranging from 12 to 24 hours. |
| Poor Uptake or Stability of 2-NPA | Use a minimal medium (e.g., GMML) to reduce competition from other aromatic amino acids for uptake and for charging by the synthetase.[5] While specific data on 2-NPA stability is limited, it is good practice to prepare fresh 2-NPA solutions and protect them from light, as some amino acids can degrade in solution.[6] |
| Codon Context | The nucleotide sequence immediately surrounding the amber (TAG) codon can influence suppression efficiency.[7] If possible, use synonymous codons for the residues flanking the incorporation site to optimize the sequence context. |
Problem 2: High Levels of Truncated Protein
This indicates that the amber stop codon is being recognized by release factors rather than the 2-NPA-charged suppressor tRNA.
| Potential Cause | Recommended Solution |
| Competition with Release Factor 1 (RF1) | The efficiency of amber suppression is limited by competition with RF1, which terminates translation at UAG codons.[8] Using an E. coli strain with a deleted or down-regulated RF1 gene can significantly increase the yield of the full-length protein. |
| Insufficient 2-NPA-tRNA | Increase the concentration of 2-NPA in the medium (if not causing toxicity). Also, ensure robust expression of both the orthogonal tRNA and the synthetase. Consider using a plasmid system designed for higher expression of these components. |
| Suboptimal Synthetase Activity | Ensure the correct, evolved Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is being used.[5] The fidelity and activity of this enzyme are crucial for charging the suppressor tRNA with 2-NPA and not with endogenous amino acids. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for a protein with incorporated 2-NPA?
A: Yields are highly protein-dependent. As a benchmark, the expression of T4 Lysozyme with 2-NPA in a minimal GMML medium yielded approximately 2.1 mg/L, whereas the wild-type protein expressed at 9.6 mg/L under similar conditions.[5] Significant optimization may be required to approach this level for other proteins.
Q2: Which E. coli strain and plasmids should I use?
A: A successfully reported system utilizes E. coli DH10B cells co-transformed with two plasmids: one for the target protein containing an amber (TAG) codon at the desired incorporation site (e.g., pBAD-T4L-61TAG) and a second plasmid encoding the evolved MjTyrRS for 2-NPA and its cognate suppressor tRNA (e.g., pBK-TyrRS-2NPA).[5]
Q3: What are the optimal concentrations for 2-NPA and the inducer?
A: Start with 1 mM 2-NPA added to the culture medium.[5] For induction, this depends on your promoter. For an arabinose promoter (pBAD), 0.05% arabinose has been used successfully.[5] For lac-based promoters, start with a range of IPTG concentrations from 0.1 mM to 1.0 mM.[9] If toxicity is observed, reduce both the 2-NPA and inducer concentrations.[2][3]
Q4: Can I use rich media like LB instead of minimal media?
A: While expression might be possible in rich media, minimal media is strongly recommended. It reduces the pool of competing endogenous amino acids (like tyrosine and phenylalanine), which can be mistakenly charged by the synthetase, thereby increasing the fidelity and efficiency of 2-NPA incorporation.[5]
Q5: My cells grow very slowly after adding 2-NPA. What should I do?
A: Slow growth is a classic sign of toxicity.[4] Reduce the concentration of 2-NPA in the media. You can also try adding it at the same time as the inducer, rather than at the start of the culture, to minimize the exposure time. Additionally, lowering the culture temperature can mitigate toxicity by slowing down cellular processes.[10]
Experimental Protocols & Workflows
Detailed Protocol: Expression of T4 Lysozyme with 2-NPA
This protocol is adapted from established methods for incorporating 2-NPA into T4 Lysozyme in E. coli.[5]
1. Transformation:
-
Co-transform chemically competent E. coli DH10B cells with the two plasmids:
-
pBAD-TargetProtein-TAG: Your protein of interest with an amber stop codon at the desired position, under an arabinose-inducible promoter.
-
pBK-TyrRS-2NPA: Encodes the evolved aminoacyl-tRNA synthetase for 2-NPA and the M. jannaschii suppressor tRNA.
-
-
Plate on LB agar with appropriate antibiotics (e.g., 50 µg/mL kanamycin and 50 µg/mL ampicillin).
-
Incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 10 mL of GMML minimal medium containing the required antibiotics.
-
Grow overnight at 37°C with shaking.
3. Expression Culture:
-
Inoculate 1 L of GMML medium (with antibiotics) with the overnight starter culture.
-
Add 2-nitrophenylalanine to a final concentration of 1 mM.
-
Grow at 37°C with shaking until the OD600 reaches 0.5.
4. Induction:
-
Cool the culture to 30°C.
-
Induce protein expression by adding arabinose to a final concentration of 0.05%.
-
Incubate with shaking at 30°C for 18 hours.
5. Harvesting and Purification:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately.
-
Purify the His-tagged protein using Ni-NTA affinity chromatography under native conditions.
Visualized Workflows and Logic
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase toxic protein expression? - Protein Expression and Purification [protocol-online.org]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. goldbio.com [goldbio.com]
- 10. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
Technical Support Center: Troubleshooting Amber Codon Suppression
This guide provides solutions and troubleshooting strategies for researchers encountering low efficiency with amber codon (UAG) suppression for the incorporation of non-canonical amino acids (ncAAs).
General Troubleshooting Workflow
Low efficiency in amber codon suppression can arise from multiple factors. The following workflow provides a structured approach to identifying and resolving the most common issues.
Caption: A step-by-step workflow for diagnosing and resolving low amber suppression efficiency.
Frequently Asked Questions (FAQs)
Q1: My total protein yield is low. How can I confirm that the problem is with amber suppression efficiency?
A: The best way to quantitatively measure the efficiency of suppression is to use a dual-fluorescence reporter construct.[1][2] These reporters typically consist of two different fluorescent proteins (e.g., mCherry and EGFP) separated by a linker containing an in-frame amber (TAG) codon.[1]
-
If suppression fails: The ribosome terminates at the TAG codon, and only the first fluorescent protein is produced.
-
If suppression succeeds: The ncAA is incorporated, translation continues, and a full-length fusion protein containing both fluorescent domains is produced.
By measuring the ratio of the two fluorescence signals using flow cytometry or a plate reader, you can robustly quantify the percentage of successful readthrough events.[1][2][3] This allows you to isolate the suppression step from other issues like overall transcription or translation problems.
(See Protocol 1: Quantifying Amber Suppression Efficiency Using a Dual-Fluorescence Reporter)
Q2: What is the optimal concentration for my non-canonical amino acid (ncAA), and could it be toxic to my cells?
A: The optimal ncAA concentration is a balance between ensuring sufficient substrate for the orthogonal synthetase and avoiding cellular toxicity.[4] High concentrations can lead to poor cell growth and paradoxically lower protein yields. A titration experiment is essential to determine the optimal range for your specific ncAA and cell type.
General Titration Strategy:
-
Culture cells with a range of ncAA concentrations (e.g., 0.1 mM to 10 mM).
-
Monitor cell viability/density (e.g., using a cell counter or OD600 measurement).
-
Measure suppression efficiency at each concentration using a reporter construct.
-
Select the concentration that provides the highest suppression efficiency without significantly impacting cell health.
| Parameter | Typical Range | Observation |
| ncAA Concentration | 0.1 mM - 2 mM | Often sufficient for efficient incorporation. |
| 2 mM - 5 mM | May show slight improvement or plateau. | |
| > 5 mM | Increased risk of cytotoxicity and diminishing returns. | |
| Cell Viability | >90% | Ideal. |
| 70-90% | Acceptable, but monitor closely. | |
| <70% | Concentration is likely toxic; reduce it. |
(See Protocol 2: Optimizing ncAA Concentration)
Q3: How can I check if my orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA are expressed properly?
A: Insufficient expression of either the aaRS or the suppressor tRNA is a common cause of failure. The expression levels of these components must be high enough to outcompete endogenous factors, such as Release Factor 1 (RF1).[5]
-
Synthetase (aaRS) Expression: Verify the expression of your synthetase protein using a Western blot with an antibody against a fusion tag (e.g., His-tag, FLAG-tag) on the aaRS.
-
Suppressor tRNA Expression: Quantify the expression level of your suppressor tRNA using quantitative reverse transcription PCR (qRT-PCR).
Furthermore, the relative expression levels of the components are critical. The optimal plasmid ratio for your gene of interest (GOI), suppressor tRNA, and aaRS can vary. A common starting point for mammalian cells is a 1:2:1 ratio of GOI:tRNA:aaRS plasmids during transfection.[6] It is recommended to test several ratios to find the optimum for your specific system.
| Plasmid Ratio (GOI:tRNA:aaRS) | Rationale |
| 1:1:1 | Standard starting point. |
| 1:2:1 | Increases tRNA concentration, which is often limiting.[2][6] |
| 1:4:1 | Further increases tRNA concentration. |
| 1:2:2 | Increases both tRNA and aaRS levels. |
(See Protocol 3: Verifying Orthogonal Synthetase Expression via Western Blot)
Q4: I've optimized concentrations and confirmed expression, but my efficiency is still low. What else could be the problem?
A: The local mRNA sequence surrounding the amber codon has a dramatic effect on suppression efficiency.[7][8] This "context effect" can alter efficiency by over 20-fold.[9] The nucleotide immediately downstream of the UAG codon (the +4 position) is particularly influential.
In prokaryotes, a purine (A or G) at the +4 position generally promotes higher suppression efficiency than a pyrimidine (C or U).[9] While the rules are less defined in mammalian cells, the +4 nucleotide and surrounding codons are also known to be critical.[1][2]
If your protein design allows, consider silently mutating the codons flanking the TAG site to a more favorable context. Some studies have identified specific sequences that yield suppression efficiencies approaching that of wild-type protein expression.[10]
| Organism | Favorable +4 Nucleotide | General Observation |
| E. coli | A > G > C > U | Purines are strongly favored immediately downstream of the UAG.[9] |
| Mammalian Cells | C, A | Context effects are significant, but more complex; +4 C has been suggested to have a stimulatory effect.[1] |
Q5: What advanced strategies can I use if standard optimization fails?
A: If you continue to face challenges, several advanced strategies can significantly boost efficiency:
-
Use a Modified Host Strain: In bacteria, Release Factor 1 (RF1) is the primary competitor that causes termination at UAG codons. Using an E. coli strain where the gene for RF1 (prfA) has been knocked out (e.g., C321.ΔA) eliminates this competition, leading to a dramatic increase in ncAA incorporation.[11] Similar benefits can be seen by reducing eRF1 levels in eukaryotic cells.[2]
-
Engineer the Orthogonal tRNA: The suppressor tRNA itself can be engineered for better performance. Mutations in the tRNA body, beyond the anticodon loop, can improve aminoacylation kinetics and overall function within the host's translation machinery.[12]
-
Utilize Cell-Free Systems: Cell-free protein synthesis (CFPS) offers an open environment where component concentrations can be precisely controlled without concerns for cell viability.[11] This allows for the addition of high concentrations of the aaRS/tRNA pair and ncAA to drive efficient suppression.
Appendices
Mechanism of Amber Codon Suppression
The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host's endogenous machinery. This pair redirects the UAG stop codon to encode a non-canonical amino acid.
Caption: The two-step mechanism of ncAA incorporation via amber codon suppression.
Experimental Protocols
Protocol 1: Quantifying Amber Suppression Efficiency Using a Dual-Fluorescence Reporter
This protocol describes how to use a plasmid like pReporter-mCherry-TAG-EGFP to measure suppression efficiency in mammalian cells.
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or your cell line of interest) in a 24-well plate to be 70-80% confluent at the time of transfection.
-
For each well, prepare a transfection mix containing:
-
Reporter Plasmid (mCherry-TAG-EGFP): 100 ng
-
aaRS Plasmid: 100 ng
-
Suppressor tRNA Plasmid: 200 ng
-
Transfection Reagent (e.g., jetPRIME®): Follow manufacturer's protocol.
-
-
Include a positive control (mCherry-EGFP without a TAG codon) and a negative control (reporter plasmid without ncAA).
-
-
ncAA Addition:
-
4-6 hours post-transfection, replace the medium with fresh medium containing the optimized concentration of your ncAA (e.g., 0.5 mM).[1] For the negative control well, add medium without the ncAA.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours.
-
Harvest the cells and prepare them for flow cytometry.
-
Analyze fluorescence in two channels (e.g., PE-Texas Red for mCherry, FITC for EGFP).
-
-
Data Calculation:
-
Gate on the population of mCherry-positive cells.
-
Within this population, determine the percentage of cells that are also EGFP-positive.
-
Suppression Efficiency (%) = (% EGFP-positive cells with ncAA) / (% EGFP-positive cells in positive control) * 100 .
-
Protocol 2: Optimizing ncAA Concentration
-
Setup:
-
Plate cells in multiple wells of a 24-well plate as described in Protocol 1.
-
Transfect all wells with the reporter, aaRS, and tRNA plasmids.
-
-
Titration:
-
4-6 hours post-transfection, replace the medium in each well with medium containing a different concentration of ncAA. A good range to test is: 0 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.
-
In a separate well, determine cell count/viability at each concentration after 24 hours to assess toxicity.
-
-
Analysis:
-
After 24-48 hours, measure suppression efficiency for each concentration using flow cytometry as described in Protocol 1.
-
Plot Suppression Efficiency (%) vs. ncAA Concentration (mM).
-
Choose the lowest concentration that gives the maximal suppression efficiency without a significant drop in cell viability.
-
Protocol 3: Verifying Orthogonal Synthetase Expression via Western Blot
-
Sample Preparation:
-
Transfect a 6-well plate of cells with your aaRS plasmid (ensure it has a purification/detection tag like 6xHis or FLAG). Include a mock-transfected well as a negative control.
-
48 hours post-transfection, wash cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 20-30 µg) from your sample and the mock control onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the tag on your aaRS (e.g., anti-His, anti-FLAG) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein band using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band of the correct molecular weight should be present in the transfected sample but not the mock control.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Frontiers | A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality [frontiersin.org]
- 4. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 5. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context Effects on Nonsense Codon Suppression in ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Context effects: translation of UAG codon by suppressor tRNA is affected by the sequence following UAG in the message - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Exposure for Photocleavage of o-Nitro-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV exposure for the photocleavage of o-nitro-phenylalanine (o-NPA). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for photocleaving o-nitro-phenylalanine?
A1: The recommended wavelength for the photocleavage of o-nitro-phenylalanine is 365 nm.[1] This wavelength is strongly absorbed by the o-nitrobenzyl moiety, leading to an efficient cleavage reaction. Using a monochromatic light source, such as a UV LED lamp or a filtered mercury arc lamp, is highly recommended to minimize off-target effects and photodamage to sensitive biological samples that can be caused by broad-spectrum UV sources.
Q2: What are the expected products of o-nitro-phenylalanine photocleavage?
A2: The photocleavage of an o-nitro-phenylalanine residue within a peptide or protein backbone results in two distinct fragments: a C-terminal carboxylate group and an N-terminal cinnoline group.[1] This reaction is distinct from that of other similar photocleavable amino acids.
Q3: What is the quantum yield of o-nitro-phenylalanine photocleavage?
A3: The quantum yield (Φ) for the photocleavage of a model peptide containing o-nitro-phenylalanine has been determined to be 0.07 ± 0.01 at 365 nm.[1] The quantum yield is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the desired chemical transformation. It's important to note that the cleavage efficiency in a folded protein may be lower, with reported maximum cleavage efficiencies around 30%.[1]
Q4: How does the local environment within a protein affect cleavage efficiency?
A4: The efficiency of photocleavage and the formation of side products can be influenced by the position of the o-nitro-phenylalanine residue within the protein.[1] While no direct correlation with local secondary structure has been established, it is believed that nearby nucleophilic side chains can lead to competing intramolecular cyclization reactions, which can reduce the yield of the desired cleavage product.[1]
Q5: What analytical methods are suitable for monitoring o-nitro-phenylalanine photocleavage?
A5: Several analytical techniques can be employed to monitor the progress of the photocleavage reaction and to identify the resulting products. These include:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common method to visualize the cleavage of a protein, where the appearance of smaller fragments corresponding to the cleaved products can be observed.[1] Quantification can be performed using optical densitometry of the stained protein bands.[1]
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC can be used to separate the uncleaved peptide/protein from the cleavage fragments, allowing for quantification of the reaction progress.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, such as ESI-TOF MS, is invaluable for confirming the identity of the cleavage products by accurately measuring their molecular weights.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Cleavage | Insufficient UV Exposure: The irradiation time is too short or the UV light intensity is too low. | - Perform a time-course experiment to determine the optimal exposure time. - Ensure your UV lamp is functioning correctly and has had adequate warm-up time. - If possible, measure the power density of your UV source and compare it with values from literature, though specific values for o-NPA are not widely published. |
| Incorrect Wavelength: The UV source is not emitting at or near the optimal 365 nm wavelength. | - Verify the emission spectrum of your UV lamp. - Use a band-pass filter to isolate the 365 nm wavelength if using a broad-spectrum source.[1] | |
| "Inner Filter" Effect: At high sample concentrations, the outer layer of molecules absorbs most of the UV light, preventing it from reaching the molecules in the interior of the solution. | - Dilute the sample to a lower concentration. It is often recommended to keep the absorbance of the sample below 0.1 to minimize this effect. - If dilution is not possible, use a shorter pathlength cuvette or a specialized experimental setup to minimize the light path through the sample. | |
| Incomplete Cleavage | Suboptimal Reaction Conditions: The pH or buffer composition may not be ideal for the photocleavage reaction. | - The photocleavage of a model peptide has been shown to be efficient in Phosphate Buffered Saline (PBS) at pH 7.4.[1] - For proteins, consider buffers like MES at a slightly acidic pH (e.g., 6.3) if side reactions are a concern.[1] - Avoid buffers with components that may absorb UV light at 365 nm or quench the photochemical reaction. |
| Side Reactions: Competing photochemical reactions, such as intramolecular cyclization, are reducing the yield of the desired cleavage products.[1] | - The presence of nearby nucleophilic groups can promote side reactions. If possible, choose a site for o-NPA incorporation that is not in close proximity to highly reactive residues like lysine or cysteine. - Lowering the temperature of the reaction may help to reduce the rate of side reactions. | |
| Sample Degradation or Phototoxicity | Overexposure to UV Light: Prolonged exposure to high-intensity UV light can lead to photodamage of the protein or other components in the sample. | - Determine the minimum UV exposure time required for the desired level of cleavage through a time-course experiment and avoid unnecessary irradiation. |
| Use of Short-Wavelength UV: Broad-spectrum UV sources often emit shorter, more damaging wavelengths (UVB and UVC). | - Use a 365 nm band-pass filter or a monochromatic 365 nm UV LED source to eliminate harmful shorter wavelengths.[1] |
Experimental Protocols
Protocol 1: Determining Optimal UV Exposure Time
This protocol outlines a general procedure for identifying the optimal UV irradiation time for the photocleavage of an o-nitro-phenylalanine-containing protein.
1. Sample Preparation:
- Prepare a stock solution of your purified o-NPA-containing protein at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).[1]
2. UV Irradiation Setup:
- Use a UV source with a peak emission at 365 nm (e.g., a filtered mercury arc lamp or a 365 nm UV LED).
- If using a mercury arc lamp, allow it to warm up for at least 15-20 minutes to ensure a stable output.
- Place a defined volume of your protein solution in a UV-transparent cuvette (e.g., quartz).
3. Time-Course Irradiation:
- Irradiate the sample and take aliquots at various time points (e.g., 0, 5, 10, 15, 30, 60, and 90 minutes).[1]
- Keep the non-irradiated samples and the collected aliquots on ice and protected from light to prevent further reaction.
4. Analysis of Cleavage:
- Analyze the collected aliquots by SDS-PAGE to visualize the disappearance of the full-length protein and the appearance of the cleavage fragments.
- Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
- Quantify the extent of cleavage at each time point by measuring the optical density of the protein bands using gel imaging software.[1]
5. Data Interpretation:
- Plot the percentage of cleaved protein as a function of irradiation time.
- The optimal exposure time is the point at which the desired level of cleavage is achieved without significant degradation of the protein products.
Visualizations
Caption: Photocleavage mechanism of o-nitro-phenylalanine.
Caption: Experimental workflow for optimizing UV exposure.
References
Technical Support Center: Minimizing Phototoxicity in Live-Cell Photocleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of phototoxicity during photocleavage experiments in live cells.
Troubleshooting Guide
This guide addresses common issues encountered during photocleavage experiments that may be related to phototoxicity.
| Problem | Potential Cause | Suggested Solution |
| Low Cell Viability or Cell Death After Photocleavage | High Light Dose: Excessive light intensity or prolonged exposure duration. | Reduce the light intensity to the minimum required for efficient cleavage. Decrease the exposure time by performing a time-course experiment to determine the optimal duration.[1] |
| Inappropriate Wavelength: Use of short-wavelength UV light (UVB or UVC) which is highly damaging to cells.[2][3] | Utilize longer wavelength light (UVA or visible light) if your photocage allows.[2] Two-photon excitation can also be a less damaging alternative. | |
| Generation of Reactive Oxygen Species (ROS): Light-induced formation of ROS damages cellular components.[4][5] | Supplement the cell culture medium with ROS scavengers such as N-acetylcysteine (NAC) or Trolox.[5][6][7][8] | |
| Incomplete or Inefficient Photocleavage | Insufficient Light Dose: Light intensity is too low or exposure time is too short. | Gradually increase the light intensity or exposure time while monitoring cell viability. Find a balance between cleavage efficiency and cell health. |
| "Inner Filter" Effect: The photocaged compound or the released molecule absorbs the excitation light, preventing it from reaching all target molecules. | Optimize the concentration of the photocaged compound. A lower concentration may cleave more efficiently throughout the sample. | |
| Phototoxicity Affecting Cellular Processes: Light-induced stress can alter cellular physiology, indirectly affecting the accessibility or environment of the photocage. | Use the lowest possible light dose and consider adding ROS scavengers to maintain normal cellular function during the experiment.[4] | |
| Altered Cellular Behavior or Morphology Post-Cleavage | Sublethal Phototoxicity: Even if cells do not die, they can exhibit signs of stress like membrane blebbing, vacuole formation, or changes in mitochondrial morphology.[1][4] | Reduce the light dose and/or use ROS scavengers. Monitor cells for morphological changes post-irradiation as an indicator of phototoxicity.[1][4] |
| Off-Target Effects of Light: Light may be affecting other cellular components besides the photocage, leading to unexpected biological responses. | Use a monochromatic light source to avoid exciting other molecules.[6] Ensure the chosen wavelength is specific to your photocage. | |
| High Variability in Experimental Results | Fluctuations in Light Source Intensity: The output of the lamp may not be stable. | Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light intensity. |
| Inconsistent Cell Health: The initial health of the cells can affect their susceptibility to phototoxicity. | Standardize cell culture conditions and ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity in the context of photocleavage?
A1: Phototoxicity is cell damage or death caused by light exposure. In photocleavage experiments, the light used to break the photolabile linker can also generate reactive oxygen species (ROS) and cause direct damage to cellular components like DNA and membranes, leading to altered cell physiology or death.[2][4][5]
Q2: How can I choose the right wavelength for my photocleavage experiment to minimize phototoxicity?
A2: The ideal wavelength is one that is efficiently absorbed by your photolabile protecting group (photocage) but causes minimal damage to the cells.[6] Generally, longer wavelengths (UVA and visible light) are less phototoxic than shorter wavelengths (UVB and UVC).[2][3] Whenever possible, select a photocage that can be cleaved with longer wavelength light. Two-photon excitation, which uses near-infrared light, can also significantly reduce phototoxicity.
Q3: What are ROS scavengers and how do they help reduce phototoxicity?
A3: ROS scavengers are antioxidants that can neutralize harmful reactive oxygen species generated during light exposure.[4] Common ROS scavengers used in live-cell imaging include N-acetylcysteine (NAC) and Trolox (a water-soluble analog of Vitamin E).[5][6][7][8] By adding these to your cell culture medium, you can reduce oxidative stress and improve cell viability.[5][6][7][8]
Q4: Can the photocage itself contribute to phototoxicity?
A4: Yes, the chemical nature of the photocage and its photoproducts can influence phototoxicity. Some photocages or their byproducts after cleavage may be toxic to cells. It is important to choose a photocage that is biocompatible and generates non-toxic cleavage products.
Q5: How do I determine the optimal light dose for my experiment?
A5: The optimal light dose is the minimum amount of light required for efficient photocleavage with the least amount of phototoxicity. This can be determined empirically by performing a dose-response experiment. You can vary the light intensity and exposure time and assess both the cleavage efficiency (e.g., via a functional assay for the released molecule) and cell viability (e.g., using an MTT or Live/Dead assay).
Quantitative Data on Phototoxicity
The following tables summarize quantitative data on the effects of different light parameters and ROS scavengers on cell viability.
Table 1: Effect of Light Wavelength on Cell Viability
| Light Source | Wavelength | Cell Type | Cell Viability (12h post-exposure) | Reference |
| UV Laser (one-photon) | 337 nm | NG108 | ~36% | [9] |
| Femtosecond Laser (two-photon) | 770 nm | NG108 | ~79% | [9] |
| Control (no laser) | N/A | NG108 | ~79% | [9] |
Table 2: Effect of ROS Scavengers on Cell Health
| ROS Scavenger | Concentration | Cell Type | Effect | Reference |
| N-acetylcysteine (NAC) | 6 mM | Human Fibroblasts | Significantly reduced DNA damage from UVA, UVB, and visible light. | [6][10] |
| 1-10 mM | Mouse Melanocytes | Decreased intracellular H2O2 accumulation after UV irradiation. | [11] | |
| Trolox | 100-800 µM | HeLa | Significant reduction in photobleaching (indirect measure of phototoxicity). | [7] |
| Not specified | RPE1 | Noticeably increased the fraction of cells entering mitosis after 488 nm light exposure. | [5][8] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method to quantify cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Photocleavage Experiment: Expose the cells to the desired light conditions for photocleavage. Include control groups that are not exposed to light.
-
MTT Addition: After the photocleavage experiment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: Assessing Phototoxicity using Live/Dead Staining
This protocol allows for the visualization of live and dead cells in a population.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)[14]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish or plate.
-
Photocleavage Experiment: Perform the photocleavage experiment with the desired light conditions.
-
Staining Solution Preparation: Prepare the staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.[14]
-
Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[14]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).[14]
-
Quantification: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of phototoxicity and the protective role of ROS scavengers.
Caption: Workflow for troubleshooting phototoxicity in photocleavage experiments.
References
- 1. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Non-invasive real-time imaging of reactive oxygen species (ROS) using auto-fluorescence multispectral imaging technique: A novel tool for redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. focusonmicroscopy.org [focusonmicroscopy.org]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N-acetylcysteine on UVB-induced apoptosis and DNA repair in human and mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-L-cysteine prevents DNA damage induced by UVA, UVB and visible radiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of UV-induced melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Photocleavage of (S)-2-amino-3-(2-nitrophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the photocleavage of (S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA). This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the photocleavage of a peptide containing (S)-2-amino-3-(2-nitrophenyl)propanoic acid?
The photocleavage of a peptide containing 2-NPA results in the site-specific cleavage of the polypeptide backbone. This is not a simple deprotection but rather an unusual cinnoline-forming reaction.[1][2][3] The process yields two peptide fragments: one with a C-terminal carboxylate group and another with an N-terminal cinnoline group.[1]
Q2: What is the primary side product I should be aware of during the photocleavage of 2-NPA?
The most significant side product arises from the intramolecular cyclization of the reactive nitroso intermediate.[1] This is particularly problematic when a nucleophilic group, such as a free N-terminal amine or the side chain of a lysine residue, is in proximity to the 2-NPA residue.[1] This side reaction can significantly reduce the yield of the desired cleavage product.[1]
Q3: What is the quantum yield for the photocleavage of 2-NPA?
The quantum yield (Φ) for the photocleavage of a model peptide containing 2-NPA at 365 nm in phosphate-buffered saline (PBS) at pH 7.4 has been determined to be approximately 0.07 ± 0.01.[1]
Q4: How does the photocleavage efficiency of 2-NPA differ between a simple peptide and a folded protein?
The photocleavage efficiency can be significantly lower in a folded protein compared to a simple model peptide. In a model peptide with a protected N-terminus, cleavage yields can exceed 95%.[1] However, when 2-NPA is incorporated into a folded protein like T4 Lysozyme, the cleavage efficiency may be reduced to approximately 22 ± 5%.[1] This decrease is largely attributed to a higher propensity for intramolecular side reactions with nearby nucleophilic residues in the folded protein structure.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cleavage observed | Inadequate light exposure: Incorrect wavelength, insufficient light intensity, or too short an irradiation time. | - Ensure the use of a light source with a strong emission around 365 nm.[1]- Verify the power output of your lamp.- Optimize the irradiation time by performing a time-course experiment. |
| Low quantum yield: The intrinsic efficiency of the photocleavage is low. | - While the quantum yield is inherent to the molecule, ensure optimal reaction conditions (e.g., pH 7.4 buffer) are used.[1]- For sensitive applications, consider alternative photolabile amino acids with higher quantum yields if possible. | |
| Multiple unexpected products in HPLC/MS | Intramolecular cyclization: A free amine (e.g., unprotected N-terminus, lysine side chain) is reacting with the nitroso intermediate. | - If possible, protect the N-terminus of the peptide (e.g., with an acetyl group) to prevent its participation in side reactions.[3]- When incorporating 2-NPA into a protein, be mindful of its proximity to nucleophilic residues like lysine. The position of the 2-NPA can affect the quantity of side products.[1] |
| Reaction with solvent: The reactive intermediate may be trapped by the solvent. | - In a study using 30% methanol in PBS, the formation of a methyl ester in addition to the carboxylic acid was observed, confirming the reactivity of the intermediate.[1] While this may not always be a problematic side product, be aware of the potential for solvent adducts if using nucleophilic solvents. | |
| Cleavage products are not the expected cinnoline and carboxylate fragments | Alternative reaction pathway: The photochemistry of o-nitrobenzyl compounds can be complex and influenced by the molecular context. | - Confirm the identity of your products using high-resolution mass spectrometry and NMR.[1]- The expected products are a C-terminal carboxylate and an N-terminal cinnoline.[1] If other products are dominant, carefully re-evaluate the structure of your starting material and the reaction conditions. |
Quantitative Data
Table 1: Photocleavage Efficiency of 2-NPA
| System | Wavelength (nm) | Solvent/Buffer | Cleavage Yield | Quantum Yield (Φ) | Reference |
| Model Peptide | 365 | PBS, pH 7.4 | >95% | 0.07 ± 0.01 | [1] |
| T4 Lysozyme (Ala82 -> 2-NPA) | >300 | PBS | 22 ± 5% (after 60 min) | Not reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of a 2-NPA Containing Peptide in Solution
This protocol is a general guideline based on the methodology reported by Peters et al. (2009).[1] Optimization of parameters such as concentration and irradiation time may be necessary for your specific peptide.
Materials:
-
Peptide containing (S)-2-amino-3-(2-nitrophenyl)propanoic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
High-power mercury arc lamp (e.g., Oriel 500W)
-
365 nm band-pass filter
-
Water filter to cool the lamp output
Procedure:
-
Prepare a stock solution of your peptide in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 10 µM) in PBS (pH 7.4).
-
Transfer the peptide solution to a quartz cuvette.
-
Place the cuvette in a temperature-controlled holder (e.g., on ice) to minimize any thermal side reactions.
-
Irradiate the sample with a high-power mercury arc lamp fitted with a 365 nm band-pass filter.
-
To monitor the progress of the reaction, withdraw aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analyze the aliquots by HPLC and/or mass spectrometry to determine the extent of cleavage and identify the products.
Protocol 2: Analysis of Photocleavage Products by HPLC
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., SUPELCO, Discovery, 250 mm × 4.6 mm, 5 µm)
-
UV detector (photodiode array detector recommended for monitoring multiple wavelengths)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Inject the samples from the photocleavage reaction onto the C18 column.
-
Elute the products using a linear gradient of Mobile Phase B. A typical gradient might be from 1% to 90% Mobile Phase B over 25 minutes.[1]
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the peptide backbone and other wavelengths specific to the photoproducts if known).
-
Collect fractions corresponding to the different peaks for further analysis by mass spectrometry.
Visualizations
Caption: Proposed reaction pathway for the photocleavage of 2-NPA.
Caption: General experimental workflow for 2-NPA photocleavage.
Caption: Troubleshooting logic for low photocleavage yield.
References
overcoming instability of L-o-nitrophenylalanine in solution
Welcome to the technical support center for L-o-nitrophenylalanine (L-o-NPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of L-o-nitrophenylalanine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of L-o-nitrophenylalanine instability in solution?
A1: The primary and most well-documented cause of L-o-nitrophenylalanine instability is its susceptibility to photodegradation. The ortho-nitrobenzyl group is a well-known photolabile protecting group. Upon exposure to UV light (optimally around 365 nm), the L-o-NPA residue can undergo a photochemical reaction that leads to cleavage of the peptide backbone. This property is intentionally used in applications like protein engineering for photocleavage, but it underscores the inherent instability of the molecule when exposed to light.
Q2: How should I handle and store L-o-nitrophenylalanine to minimize degradation?
A2: To ensure the stability of L-o-nitrophenylalanine, it is crucial to protect it from light, elevated temperatures, and repeated freeze-thaw cycles.
-
Storage of Solid Compound: Store solid L-o-nitrophenylalanine at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation of Stock Solutions: When preparing stock solutions, use a high-quality, degassed solvent. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in small, single-use aliquots in amber or foil-wrapped tubes at -20°C or -80°C.
-
Handling During Experiments: All experimental steps involving L-o-nitrophenylalanine or molecules containing this residue should be performed in a dark room or with the use of light-blocking materials (e.g., amber tubes, aluminum foil).
Q3: What is the expected degradation pathway for L-o-nitrophenylalanine in solution?
A3: The principal degradation pathway for L-o-nitrophenylalanine is photocleavage. Upon irradiation with UV light, the nitrobenzyl group undergoes a rearrangement to a nitrosobenzaldehyde intermediate. This is followed by an intramolecular cyclization and subsequent cleavage of the adjacent peptide bond. This process results in the formation of a C-terminal carboxylic acid and an N-terminal cinnoline derivative.
Q4: Are there any chemical stabilizers I can add to my L-o-nitrophenylalanine solutions?
A4: While there is limited specific data on stabilizers for L-o-nitrophenylalanine, the use of antioxidants could potentially mitigate oxidative degradation pathways, which can be initiated by light or the presence of metal ions. However, the primary mode of degradation is photocleavage, which is not directly inhibited by general antioxidants. It is recommended to first and foremost protect the solutions from light. If oxidative stress is also a concern in your experimental system, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be tested, but their efficacy for stabilizing L-o-NPA needs to be empirically validated.
Troubleshooting Guides
Problem 1: Low or inconsistent activity of my L-o-nitrophenylalanine-containing peptide/protein.
-
Possible Cause 1: Photodegradation during handling and experiments.
-
Troubleshooting Steps:
-
Review your entire experimental workflow to identify any steps where the sample might be exposed to light (e.g., benchtop work under ambient light, use of clear microplates).
-
Repeat the experiment under dark or low-light conditions. Use amber-colored tubes and plates, or wrap them in aluminum foil.
-
Work in a room with minimal lighting or use a red-light darkroom.
-
Analyze your sample by HPLC before and after your experiment to check for the appearance of degradation peaks.
-
-
-
Possible Cause 2: Degradation in solution due to pH or temperature.
-
Troubleshooting Steps:
-
Ensure that the pH of your buffer is within a stable range for your peptide/protein. While specific data for L-o-NPA is scarce, most peptides are most stable in a slightly acidic to neutral pH range (pH 5-7).
-
Avoid high temperatures. If your protocol requires incubation at elevated temperatures, minimize the incubation time as much as possible.
-
Perform a time-course experiment to assess the stability of your molecule in your experimental buffer at the working temperature. Analyze samples at different time points by HPLC or a functional assay.
-
-
-
Possible Cause 3: Multiple freeze-thaw cycles of stock solutions.
-
Troubleshooting Steps:
-
Prepare single-use aliquots of your L-o-nitrophenylalanine stock solution to avoid repeated freezing and thawing.
-
If you suspect your stock solution has been compromised, prepare a fresh stock and repeat the experiment.
-
-
Problem 2: Unexpected cleavage of my protein containing L-o-nitrophenylalanine.
-
Possible Cause: Unintentional exposure to UV light.
-
Troubleshooting Steps:
-
Identify all potential sources of UV light in your laboratory environment. This can include UV transilluminators, gel documentation systems, and even some fluorescent lighting.
-
Ensure that all containers with your sample are properly shielded from light at all times.
-
If you are performing fluorescence microscopy, carefully select excitation wavelengths to avoid those that could induce photocleavage.
-
-
Experimental Protocols
Protocol 1: Preparation and Storage of L-o-Nitrophenylalanine Stock Solutions
-
Materials:
-
L-o-nitrophenylalanine (solid)
-
High-purity, degassed solvent (e.g., sterile water, DMSO, or an appropriate buffer)
-
Amber or foil-wrapped sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Allow the solid L-o-nitrophenylalanine to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of L-o-nitrophenylalanine in a fume hood.
-
Dissolve the solid in the chosen solvent to the desired concentration. Gentle vortexing or sonication in a water bath may be used to aid dissolution. Perform this step in a dark room or with the vial wrapped in foil.
-
If the solution is for use in cell culture or other sterile applications, filter-sterilize it using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the stability of L-o-nitrophenylalanine in a given solution. The exact conditions may need to be optimized for your specific peptide or protein.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Your L-o-nitrophenylalanine solution to be tested
-
-
Procedure:
-
Prepare your L-o-nitrophenylalanine solution in the buffer and at the concentration you intend to use in your experiments.
-
Take an initial sample (time zero) and inject it into the HPLC.
-
Incubate the remaining solution under your experimental conditions (e.g., specific temperature, light or dark).
-
At various time points (e.g., 1, 4, 8, 24 hours), take another sample and inject it into the HPLC.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute your compound and any potential degradation products.
-
Monitor the chromatogram at a wavelength where L-o-nitrophenylalanine absorbs (e.g., 260 nm).
-
Analyze the data by comparing the peak area of the intact L-o-nitrophenylalanine over time. The appearance of new peaks indicates degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for L-o-Nitrophenylalanine
| Form | Storage Temperature | Container | Atmosphere | Duration |
| Solid | 2-8°C | Tightly sealed, opaque | Inert gas (e.g., Argon) | Long-term |
| Solution (Stock) | -20°C or -80°C | Amber or foil-wrapped, single-use aliquots | N/A | Short to medium-term |
| Solution (Working) | As per experiment (minimize exposure to elevated temp) | Amber or foil-wrapped | N/A | Prepare fresh |
Visualizations
Caption: Troubleshooting workflow for low bioactivity of L-o-NPA.
Caption: Simplified photodegradation pathway of L-o-NPA.
Technical Support Center: Purification of Peptides Containing 2-Nitrophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the photosensitive, unnatural amino acid 2-nitrophenylalanine (2-NPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing 2-nitrophenylalanine?
The main challenge is the inherent photosensitivity of the 2-nitrophenylalanine residue. Exposure to UV light, particularly around 365 nm, can induce photocleavage of the peptide backbone.[1] This reaction leads to fragmentation of the target peptide, significantly reducing the final yield and complicating the purification process by introducing additional impurities.[1][2]
Q2: What are the products of 2-NPA photocleavage?
Upon irradiation with UV light (e.g., 365 nm), a peptide containing 2-NPA undergoes an unusual cleavage reaction.[1] This process results in two distinct peptide fragments: one with a C-terminal carboxylate group and another with an N-terminal cinnoline group.[1][2] Understanding these cleavage products is crucial for identifying them as potential impurities in HPLC analysis.
Q3: What is the recommended primary method for purifying 2-NPA peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing 2-NPA.[1][3][4] This technique separates the target peptide from impurities based on hydrophobicity.[3][5] C18-modified silica is a commonly used stationary phase for this purpose.[1]
Q4: How can I prevent unwanted photocleavage during purification and handling?
To minimize photodegradation, all steps of the purification and handling process should be performed with rigorous light protection. This includes:
-
Working in a darkened room or using red light.
-
Covering all glassware and collection tubes with aluminum foil.
-
Using an HPLC system equipped with a UV-protective cover or located away from direct light sources.
-
Minimizing the exposure time of the peptide to any light.
Q5: What are orthogonal protection strategies and are they relevant for 2-NPA peptides?
Orthogonal protection is a synthetic strategy that uses multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[6][7] While 2-NPA itself is a photosensitive amino acid rather than a protecting group, the principles of orthogonality are critical during its incorporation in solid-phase peptide synthesis (SPPS).[7] For instance, the photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group is used in light-directed synthesis, demonstrating how photolability can be harnessed as an orthogonal deprotection strategy.[8] When synthesizing a 2-NPA peptide, one must choose side-chain protecting groups that are stable to the final cleavage conditions but can be removed without affecting the 2-NPA residue (unless photocleavage is the desired outcome post-purification).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-nitrophenylalanine-containing peptides.
| Problem | Possible Causes | Recommended Solutions |
| Low Final Yield | Photocleavage: The peptide degraded due to light exposure during sample preparation, HPLC, or fraction collection.[1] | • Work under low-light conditions (use red light or foil-wrapped containers).• Use a light-protected HPLC autosampler and fraction collector. |
| Poor Solubility: The peptide is not fully dissolved, leading to sample loss. Hydrophobic peptides are particularly prone to this.[9][10] | • Test different solvent systems for dissolution (e.g., add acetonitrile, DMSO, or DMF).• Adjust the pH of the mobile phase; some peptides are more soluble at high or low pH.[11] | |
| Aggregation: The peptide forms aggregates that are difficult to purify or result in broad peaks and poor recovery.[9] | • Add organic modifiers or chaotropic agents to the mobile phase.• Optimize the purification temperature. | |
| Multiple Peaks in Chromatogram | Photocleavage Products: Extra peaks correspond to the N-terminal cinnoline and C-terminal carboxylate fragments.[1][2] | • Confirm the identity of peaks using mass spectrometry.• If cleavage is observed, improve light protection measures immediately. |
| Synthesis Impurities: Truncated or deletion sequences from the solid-phase peptide synthesis (SPPS) process.[3] | • Optimize the SPPS protocol.• Develop a gradient capable of resolving these closely related impurities.[4] | |
| Oxidation: Methionine or Cysteine residues may have oxidized. | • Add reducing agents like DTT to the sample if compatible.• Prepare buffers with degassed solvents. | |
| Broad or Tailing Peaks | Secondary Interactions: The peptide is interacting with free silanol groups on the silica-based column.[11] | • Ensure an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) is used in the mobile phase.[4]• Consider switching to a different column chemistry or a polymer-based column. |
| Column Overload: Too much crude peptide was injected onto the column. | • Reduce the sample load.• Scale up to a larger-diameter preparative column.[5] | |
| Peptide Fails to Elute | High Hydrophobicity: The peptide binds too strongly to the C18 stationary phase.[9] | • Increase the final percentage of the organic solvent (e.g., acetonitrile) in the gradient.• Consider using a less retentive column (e.g., C8 or C4). |
| Precipitation on Column: The peptide precipitated at the column head due to poor solubility in the initial mobile phase conditions. | • Dissolve the peptide in a solvent with a higher organic content before injection.• Start the HPLC gradient with a higher initial percentage of organic solvent. |
Experimental Protocols
Protocol: RP-HPLC Purification of a 2-NPA Peptide
This protocol provides a general methodology for the purification of a peptide containing 2-nitrophenylalanine using preparative RP-HPLC.
1. Materials and Reagents:
-
Crude lyophilized peptide containing 2-NPA
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)[4]
-
Trifluoroacetic acid (TFA), sequencing grade[4]
-
Solvents for peptide dissolution (e.g., DMSO, DMF) if needed
-
Aluminum foil
2. Instrumentation:
-
Analytical and Preparative HPLC systems with UV detectors (monitoring at 210-220 nm is standard for peptide bonds[3])
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
Mass spectrometer for fraction analysis
-
Lyophilizer (freeze-dryer)
3. Mobile Phase Preparation (Light Protected):
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile.
-
Prepare buffers in amber glass bottles or bottles wrapped in aluminum foil to prevent light exposure. Sonicate or degas buffers before use.
4. Analytical Method Development (Under Dim Light):
-
Dissolve a small amount of the crude peptide in Buffer A or a minimal amount of organic solvent, then dilute with Buffer A. Crucially, perform this in a foil-wrapped vial.
-
Inject the sample onto the analytical C18 column.[4]
-
Run a broad scouting gradient, for example, 5-95% Buffer B over 60 minutes.[1]
-
Based on the retention time of the main peak, develop an optimized, shallower gradient for the preparative run. A good starting point is a gradient that starts ~10% below the elution percentage of your target peptide and ends ~10% above it, run over 30-60 minutes.
5. Preparative Purification (Light Protected):
-
Equilibrate the preparative C18 column with the initial conditions of your optimized gradient.
-
Dissolve the crude peptide in the minimum required volume of initial mobile phase composition. If solubility is an issue, use a stronger solvent but ensure it is miscible with the mobile phase.[9]
-
Inject the dissolved crude peptide onto the preparative column.
-
Run the optimized gradient and collect fractions. Ensure the fraction collector is covered to protect from light.
-
Fractions should be collected based on UV absorbance peaks.[4]
6. Fraction Analysis and Pooling:
-
Analyze a small aliquot of each collected fraction using analytical HPLC and mass spectrometry to determine purity and confirm the identity of the target peptide.
-
Pool all fractions that meet the required purity level. Keep pooled fractions covered and on ice.
7. Lyophilization:
-
Immediately freeze the pooled, pure fractions.
-
Lyophilize the frozen solution to obtain the final peptide as a white, fluffy powder.[3][4]
-
Store the final product in a light-proof container at -20°C or -80°C.
Visualizations
Workflow and Reaction Diagrams
Caption: General workflow for the purification of 2-NPA containing peptides.
Caption: Photocleavage reaction of a 2-nitrophenylalanine residue in a peptide.
Caption: Decision tree for troubleshooting low yield in 2-NPA peptide purification.
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. renyi.hu [renyi.hu]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Mitigating Off-Target Effects of UV Irradiation
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize the off-target effects of UV irradiation in biological experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.
Section 1: Understanding and Quantifying UV-Induced Off-Target Effects
UV irradiation is a powerful tool in biological research, but it can induce unintended cellular damage, primarily through DNA lesions and oxidative stress, leading to apoptosis. Understanding these off-target effects is the first step in mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of UV irradiation on biological samples?
A1: The main off-target effects are:
-
DNA Damage: UV radiation directly damages DNA by forming photoproducts, most commonly cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs). These lesions can block transcription and replication, leading to mutations or cell death.[1][2][3]
-
Oxidative Stress: UV-A radiation, in particular, can indirectly damage cellular components by generating reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[4] This leads to oxidative damage to DNA, lipids, and proteins.
-
Apoptosis: Significant DNA damage and oxidative stress can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
Q2: How does the wavelength of UV light influence the type and extent of off-target effects?
A2: The UV spectrum is divided into three main bands, each with different biological effects:
-
UV-C (100-280 nm): Has the highest energy and is most readily absorbed by DNA, making it highly effective at inducing CPDs and 6-4PPs. It is often used for sterilization but can cause significant cellular damage.[2][4]
-
UV-B (280-315 nm): Also readily absorbed by DNA and is a potent inducer of CPDs and 6-4PPs. It is a major cause of sun-induced skin damage.[3]
-
UV-A (315-400 nm): Is less efficiently absorbed by DNA but can penetrate deeper into tissues. It primarily causes damage through the generation of ROS, leading to oxidative stress.[3][4]
Q3: What is UV fluence or dose, and why is it a critical parameter?
A3: UV fluence, or dose, is the total amount of UV energy delivered to a surface area, typically measured in joules per square meter (J/m²) or millijoules per square centimeter (mJ/cm²). It is calculated as the product of UV intensity (irradiance) and exposure time.[7][8][9] Precise control of the UV dose is critical because the extent of DNA damage, oxidative stress, and apoptosis are all dose-dependent.[6][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to UV-induced off-target effects.
Table 1: UV Dose Required for 90% Inactivation (D90) of Various Microorganisms
| Microorganism | Type | UV-C Dose (J/m²) for 90% Reduction (D90) |
| SARS-CoV-2 | Virus | 50 (for 99% reduction) |
| Adenovirus | Virus | 59 |
| E. coli | Bacteria | 66 |
| Staphylococcus aureus | Bacteria | 66 |
| Salmonella enteritidis | Bacteria | 10 |
Data compiled from multiple sources. It is recommended to perform validation for specific strains and experimental conditions.[12][13]
Table 2: UV Dose-Response for Cell Viability and Apoptosis in Human Cell Lines
| Cell Line | UV Type | UV Dose | Effect |
| Human Skin Fibroblasts | UV-C | 10 J/m² | Transient cell cycle arrest |
| Human Skin Fibroblasts | UV-C | 50 J/m² | Apoptosis |
| UACC903 (Melanoma) | UV-C | 137 J/m² | LD50 (50% lethal dose) |
| UACC903(+6) (Melanoma) | UV-C | 36 J/m² | LD50 (50% lethal dose) |
| A431 (Squamous Cell Carcinoma) | UV-B | 256 mJ/cm² | 50% cell death |
| A431 (Squamous Cell Carcinoma) | UV-A | 96 J/cm² | 50% cell death |
This table provides examples of dose-dependent effects. Optimal doses should be determined empirically for each cell line and experimental setup.[6][10][11]
Section 2: Methodologies for Assessing Off-Target Effects
Accurate assessment of off-target effects is crucial for optimizing your experimental protocol. This section provides detailed methodologies for key assays.
Experimental Protocol: Comet Assay for DNA Damage Quantification
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[14][15][16][17]
Detailed Methodology:
-
Cell Preparation:
-
Treat cells with the desired UV dose.
-
Immediately after irradiation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. All steps should be performed on ice to prevent DNA repair.
-
-
Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose in PBS and coat microscope slides. Allow to dry completely.
-
Mix cell suspension with 0.5% low melting point (LMP) agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized image analysis software to quantify parameters such as tail length, tail intensity, and Olive tail moment.
-
Troubleshooting the Comet Assay
Q: My control (unirradiated) cells are showing significant comet tails. A: This could be due to excessive mechanical stress during cell harvesting, high levels of endogenous DNA damage in your cell line, or harsh lysis/unwinding conditions. Try optimizing your cell handling procedures to be as gentle as possible and consider reducing the duration of the alkaline unwinding step.
Q: I am not seeing a dose-dependent increase in comet tail length after UV irradiation. A: This may indicate that the UV doses used are not sufficient to cause detectable DNA strand breaks, or that the cells are rapidly repairing the damage. Ensure your UV source is calibrated and delivering the intended dose. Process the cells immediately after irradiation to minimize repair. For detecting specific types of DNA lesions, consider using lesion-specific enzymes like T4 endonuclease V for CPDs in a modified comet assay.[15][18]
Experimental Workflow: UV-Induced DNA Damage and Repair
Caption: Workflow for studying UV-induced DNA damage and repair.
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a quantitative assessment of apoptosis.
Principle: This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter molecule. When caspase-3 is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 96-well plate and treat with the desired UV doses. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
After the desired incubation time post-irradiation, centrifuge the plate, remove the medium, and wash the cells with ice-cold PBS.
-
Add 30-50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.[19]
-
-
Assay Reaction:
-
Prepare the reaction buffer containing DTT.
-
Prepare the caspase-3 substrate solution (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in the reaction buffer.
-
In a new 96-well plate (black for fluorescence, clear for absorbance), add 50 µL of cell lysate and 50 µL of the substrate solution to each well.[20]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at an excitation/emission of 350-380 nm / 440-460 nm for the fluorometric assay.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well with lysis buffer and substrate).
-
Normalize the caspase-3 activity to the protein concentration of the cell lysate.
-
Express the results as fold-change relative to the untreated control.
-
Troubleshooting the Caspase-3 Assay
Q: I am seeing high background signal in my negative control wells. A: This could be due to non-specific protease activity in your cell lysate or spontaneous degradation of the substrate. Ensure that you are using a specific caspase-3 substrate and consider adding a protease inhibitor cocktail (without cysteine protease inhibitors) to your lysis buffer. Also, make sure to read the plate immediately after adding the substrate (time 0) and subtract this reading from your final measurement.[19]
Q: My positive control is not showing a strong signal. A: This may indicate a problem with the positive control agent, the cell line's sensitivity to it, or the assay reagents. Confirm the concentration and incubation time for your positive control. Check the expiration dates and storage conditions of your assay kit components, especially the substrate and DTT.
Section 3: Strategies for Reducing Off-Target Effects
This section provides practical guidance on how to minimize unwanted cellular damage during your UV irradiation experiments.
Frequently Asked Questions (FAQs)
Q4: How can I reduce UV-induced oxidative stress in my samples?
A4: The use of antioxidants can effectively scavenge ROS and mitigate oxidative damage. N-acetylcysteine (NAC) is a commonly used antioxidant that acts as a precursor to glutathione, a major intracellular antioxidant.[21][22] Pre-incubating cells with NAC before UV exposure can significantly reduce oxidative DNA damage.
Q5: What is the optimal way to control the UV dose delivered to my samples?
A5: Accurate dose delivery is crucial.
-
Calibration: Regularly calibrate your UV source using a UV radiometer to ensure accurate and consistent irradiance.
-
Distance and Time: The UV dose is a function of intensity and time. Maintain a fixed distance between the UV source and your samples for all experiments. Adjust the exposure time to achieve the desired dose.[8]
-
Sample Medium: Be aware that cell culture medium can absorb UV radiation, reducing the actual dose delivered to the cells. It is often recommended to remove the medium and irradiate the cells in a thin layer of PBS.[23]
Q6: Are there specific UV wavelengths that are less damaging but still effective for my application?
A6: The choice of wavelength depends on your specific application. For applications like protein-nucleic acid crosslinking, 365 nm UV-A is often used as it is less damaging to DNA than shorter wavelengths.[24] Far-UVC (around 222 nm) has been shown to be effective at inactivating pathogens while being safer for mammalian cells, offering a potential alternative for certain applications.[25]
Quantitative Data on Mitigation Strategies
Table 3: Efficacy of N-acetylcysteine (NAC) in Reducing UV-Induced Damage
| Cell Type | UV Type | NAC Concentration | Effect |
| Human Melanocytes | UV | 1-10 mM | Decreased intracellular H₂O₂ |
| Human Fibroblasts | UV-B, UV-A, Visible | 6 mM | Significantly reduced DNA damage |
| Human Keratinocytes | UV-B | 10-20 mM | Increased intracellular glutathione |
Optimal NAC concentrations and incubation times should be determined empirically for each cell type and experimental condition.[21][22][26]
Signaling Pathways Involved in UV-Induced Apoptosis
Understanding the signaling cascades triggered by UV can help in designing strategies to modulate these responses.
Caption: Signaling pathways of UV-induced apoptosis.
Section 4: General UV Irradiation Troubleshooting
This section addresses common issues encountered during UV irradiation experiments.
Troubleshooting Guide
Issue: Inconsistent results between experiments.
-
Potential Cause: Fluctuations in UV lamp output.
-
Solution: UV lamps age and their output can decrease over time. Calibrate the lamp regularly and before each set of critical experiments. Warm up the lamp for a consistent period before use to ensure a stable output.
-
-
Potential Cause: Variability in cell culture conditions.
-
Solution: Ensure that cells are at a consistent confluency and passage number for all experiments, as these factors can influence their sensitivity to UV.
-
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Standardize the volume of PBS or medium covering the cells during irradiation, as this will affect the UV dose reaching the cells.
-
Issue: Low efficiency of UV crosslinking.
-
Potential Cause: Suboptimal UV wavelength or dose.
-
Solution: For protein-DNA crosslinking, 254 nm is often used, while 365 nm is common for crosslinking photoreactive amino acid analogs. Optimize the UV dose by performing a dose-response curve to find the balance between crosslinking efficiency and sample damage.
-
-
Potential Cause: Presence of interfering substances.
-
Solution: Components of some cell culture media can absorb UV light. Perform crosslinking in a minimal buffer or PBS if possible.
-
Issue: Safety concerns during UV irradiation.
-
Potential Cause: Exposure of skin and eyes to UV radiation.
-
Solution: Always wear appropriate personal protective equipment (PPE), including a UV-blocking face shield, lab coat, and gloves. Ensure that the UV source is properly shielded and that interlocks are in place to prevent accidental exposure.[27] Never look directly at an unshielded UV lamp.
-
This technical support center provides a foundation for addressing the off-target effects of UV irradiation. By understanding the underlying mechanisms, employing accurate quantification methods, and implementing mitigation strategies, researchers can enhance the reliability and validity of their experimental findings.
References
- 1. Quantification of UV-induced cyclobutane pyrimidine dimers using an oligonucleotide chip assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutane Pyrimidine Dimer Density as a Predictive Biomarker of the Biological Effects of Ultraviolet Radiation in Normal Human Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet B (UVB) Irradiation-Induced Apoptosis in Various Cell Lineages in Vitro [mdpi.com]
- 6. Cell cycle arrest and apoptosis provoked by UV radiation-induced DNA damage are transcriptionally highly divergent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Right Dose for UV Disinfection - How To Calculate UV Dose [alpha-cure.com]
- 9. ultraaqua.com [ultraaqua.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV Dosage Required To Kill Microorganisms | UV Light Technology [uv-light.co.uk]
- 13. UV-C Dose Requirements to Kill Bacteria and Viruses - Arden Ultraviolet [ardenultraviolet.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. mdpi.com [mdpi.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. cryoletters.org [cryoletters.org]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. mpbio.com [mpbio.com]
- 21. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of UV-induced melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetyl-L-cysteine prevents DNA damage induced by UVA, UVB and visible radiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4.3. UV Irradiation Protocol for the Cells Culture [bio-protocol.org]
- 24. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 25. Ultraviolet-C light at 222 nm has a high disinfecting spectrum in environments contaminated by infectious pathogens, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of N-acetylcysteine on UVB-induced apoptosis and DNA repair in human and mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 129.15.40.254 [129.15.40.254]
Technical Support Center: Troubleshooting Incomplete Photocleavage of Caged Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments involving the photocleavage of caged proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the efficiency of a photocleavage reaction?
A1: The efficiency of a photocleavage reaction, often referred to as the uncaging efficiency, is primarily determined by two key photophysical parameters of the photolabile protecting group (PPG), also known as a "caging group":
-
Molar Attenuation Coefficient (ε or epsilon): This value represents the ability of the PPG to absorb light at a specific wavelength. A higher molar attenuation coefficient means the caged protein can absorb more light, which is the initial step for the cleavage reaction.[1][2]
-
Quantum Yield (Φ or QY): This is a measure of the efficiency with which the absorbed photons are converted into the desired chemical reaction (i.e., cleavage).[1][2][3] It represents the fraction of excited molecules that undergo the cleavage process.[3]
The overall efficacy of a PPG is often evaluated by the product of these two factors (ε × Φ).[1][4] Other critical factors include the wavelength and intensity of the light source, the duration of irradiation, the solvent, and the chemical structures of both the PPG and the protein it is attached to.[1]
Q2: How do I select the appropriate light source and wavelength for my experiment?
A2: The choice of light source and wavelength is critical for successful photocleavage while minimizing damage to the biological sample. Most photocleavage reactions are carried out using near-UV light (300-400 nm).[1] For example, the commonly used o-nitrobenzyl (oNB) caging groups are typically cleaved with UV-A light around 365 nm.[1]
Key considerations include:
-
Matching Wavelength to PPG: The emission wavelength of your light source should closely match the maximum absorption wavelength (λmax) of your PPG to maximize efficiency and reduce side reactions.[1]
-
Minimizing Phototoxicity: Shorter UV wavelengths can be damaging to cells and proteins.[3] Whenever possible, opt for PPGs that can be cleaved with longer wavelengths (UV-A or even visible light) to reduce phototoxicity.[1][2]
-
Monochromatic vs. Broad-Spectrum Sources: A monochromatic light source (e.g., a UV LED) is preferable to a broad-spectrum source.[1] If you must use a broad-spectrum lamp, employ filters to remove damaging, shorter wavelengths.[1]
Q3: What are some common photolabile protecting groups (PPGs) and their characteristics?
A3: A variety of PPGs have been developed, each with distinct properties. The choice of PPG will depend on the specific requirements of your experiment, such as desired cleavage wavelength, speed, and solubility. Some common PPGs include:
-
o-Nitrobenzyl (oNB) derivatives: This is a widely used class of PPGs. Derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) absorb at longer wavelengths (~355 nm) but may have lower quantum yields and slower photolysis rates compared to others.[5]
-
Coumarin-based PPGs: These can often be cleaved with longer wavelength UV light. For instance, some coumarin derivatives show more efficient cleavage with 365 nm light compared to certain nitrobenzyl compounds.[6]
-
BODIPY-based caging groups: These are notable for their high extinction coefficients and can be cleaved with visible light (e.g., 500 nm).[4]
-
Ruthenium(II) polypyridyl complexes: These metal-based photocages are useful for caging a variety of functional groups and can be tailored for different photophysical properties.[3]
Q4: How can I determine the optimal UV exposure time for my experiment?
A4: The optimal UV exposure time should be determined empirically for each specific experimental setup.[1] A time-course experiment is the most reliable method.[1] This involves irradiating your sample for increasing durations and then analyzing the extent of cleavage at each time point.[1] Overexposure to UV light can lead to degradation of the released protein or the formation of side products, so it is crucial to find a balance that maximizes cleavage while minimizing damage.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no protein cleavage | Insufficient UV dose (time or intensity). [1] | Increase the irradiation time or use a higher intensity lamp. Perform a time-course experiment to determine the optimal exposure.[1] |
| Incorrect UV wavelength. [1] | Verify the absorption spectrum of your PPG and ensure your light source emits at or near its λmax.[1] | |
| Low quantum yield of the PPG. [1] | Consider using a different PPG with a higher reported quantum yield.[1] | |
| Protein aggregation or precipitation. | The uncaged protein may be unstable under the experimental conditions. Try optimizing the buffer (pH, salt concentration) or performing the experiment at a lower protein concentration.[7] | |
| Incomplete or partial cleavage | Suboptimal irradiation setup. | Ensure the light path is not obstructed and that the entire sample is evenly illuminated. |
| Inner filter effect. | At high concentrations, the caged protein at the surface can absorb most of the light, preventing it from reaching the rest of the sample. Try reducing the concentration of the caged protein or using a thinner sample vessel. | |
| Oxygen quenching. | In some cases, dissolved oxygen can quench the excited state of the PPG, reducing cleavage efficiency. If suspected, deoxygenate your buffer before use. | |
| Photodamage to the protein or sample | Use of a broad-spectrum UV source with damaging wavelengths. [1] | Switch to a monochromatic light source or use appropriate filters to remove shorter wavelengths.[1] |
| Overexposure to UV light. [1] | Reduce the irradiation time and/or intensity.[1] Use the minimum exposure required for sufficient uncaging as determined by a time-course experiment. | |
| Formation of reactive byproducts. | Some PPGs generate reactive byproducts upon cleavage (e.g., nitrosobenzaldehyde from oNB groups) that can react with the protein.[8][9] If this is an issue, consider a PPG with inert byproducts. |
Quantitative Data Summary
Table 1: Properties of Common Photolabile Protecting Groups
| Photolabile Protecting Group (PPG) | Typical λmax (nm) | Quantum Yield (Φ) | Key Features |
| α-carboxy-2-nitrobenzyl (CNB) | ≤ 360 | 0.2 - 0.4 | Good water solubility, fast uncaging rates.[5] |
| 1-(2-nitrophenyl)ethyl (NPE) | ≤ 360 | Similar to CNB | Properties similar to CNB.[5] |
| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | ~355 | Generally lower than CNB | Absorbs 340-360 nm light more efficiently than CNB.[5] |
| 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) | ~355 | Generally lower than CNB | Absorbs 340-360 nm light more efficiently than CNB.[5] |
| 5-carboxymethoxy-2-nitrobenzyl (CMNB) | ~310 | Intermediate | Provides significant water solubility.[5] |
| p-hydroxyphenacyl (pHP) | Varies | 0.1 - 0.4 (can approach 1.0) | Lacks secondary photoreactions.[10] |
| Coumarin-based | 365 - 405 | Varies | Can offer wavelength-controlled release.[6] |
| BODIPY-based | ~500 | Varies | Cleavable with visible light, high extinction coefficients.[4] |
Experimental Protocols
Protocol 1: Determining Optimal UV Exposure Time
-
Sample Preparation: Prepare several identical aliquots of your caged protein solution in a quartz cuvette or a UV-transparent microplate.
-
Irradiation Setup: Position your UV lamp at a fixed and reproducible distance from the sample.
-
Time-Course Irradiation: Irradiate each aliquot for a different, increasing amount of time (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[1] Keep one sample as a non-irradiated control (0 minutes).
-
Analysis: After each irradiation period, analyze the extent of photocleavage. This can be done using one of the following methods:
-
SDS-PAGE: If the caged protein and the uncaged protein have a detectable difference in molecular weight (e.g., due to the mass of the caging group or if cleavage results in protein fragmentation), you can visualize the extent of cleavage on an SDS-PAGE gel. Quantify the band intensities to determine the percentage of cleaved protein.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the amount of remaining caged protein and the amount of released protein.[1]
-
UV-Vis Spectroscopy: If the caged and uncaged protein have distinct absorption spectra, you can monitor the change in absorbance at a specific wavelength to determine the extent of cleavage.[1]
-
-
Data Analysis: Plot the percentage of cleaved protein as a function of irradiation time to determine the optimal exposure time that yields the desired amount of uncaged protein without causing significant degradation.
Protocol 2: Quantification of Protein Concentration
Accurate quantification of your protein before and after the uncaging experiment is crucial. The Bradford or BCA assays are commonly used methods.
Bradford Assay Workflow:
-
Prepare Standards: Prepare a series of protein standards using a known concentration of a standard protein like Bovine Serum Albumin (BSA). A typical concentration range is 1-10 µg/mL for a micro assay.[11]
-
Sample Preparation: Dilute your unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.
-
Analysis: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of your unknown samples.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Purification of (S)-2-amino-3-(2-nitrophenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative technologies for the purification of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals.
Introduction to Chiral Purification
The separation of enantiomers from a racemic mixture is a critical step in the development of chiral drugs. (S)-2-amino-3-(2-nitrophenyl)propanoic acid, a derivative of phenylalanine, requires robust purification methods to isolate the desired S-enantiomer from its R-counterpart. This guide explores preparative chiral HPLC as the primary method and compares it with other viable alternatives, providing experimental protocols and performance data to inform methodology selection.
Method 1: Preparative Chiral HPLC
Preparative chiral HPLC is a widely used and effective method for the enantioselective purification of amino acids. The selection of a suitable chiral stationary phase (CSP) is crucial for achieving baseline separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the separation of underivatized amino acids.[1][2]
Recommended HPLC Protocol
This protocol is designed for the preparative separation of (S)-2-amino-3-(2-nitrophenyl)propanoic acid using a teicoplanin-based chiral stationary phase.
Experimental Protocol:
-
Column: CHIROBIOTIC® T, 250 x 21.2 mm, 10 µm
-
Mobile Phase: Methanol / 0.1% Formic Acid in Water (80:20, v/v)
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm (due to the nitrophenyl chromophore)
-
Temperature: 25°C
-
Injection Volume: 5 mL
-
Sample Preparation: Dissolve 100 mg of racemic 2-amino-3-(2-nitrophenyl)propanoic acid in 10 mL of the mobile phase. Filter through a 0.45 µm filter before injection.
-
Fraction Collection: Collect the eluting peaks corresponding to the S- and R-enantiomers separately. The elution order should be determined by injecting a small amount of a pure standard of the S-enantiomer.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomer.
Logical Workflow for HPLC Purification
The following diagram illustrates the general workflow for the preparative HPLC purification process.
References
A Comparative Guide to o-Nitrophenylalanine and Other Photocaged Amino Acids for Spatiotemporal Control in Biological Systems
For researchers, scientists, and drug development professionals, the ability to control biological processes with high spatial and temporal precision is paramount. Photocaged amino acids, which remain inert until activated by light, offer a powerful tool for achieving this control. This guide provides a detailed comparison of o-nitrophenylalanine (o-NPA), a classical photocaging group, with other prominent photocaged amino acids, supported by experimental data and protocols.
This guide will delve into the key performance characteristics of various photocaging moieties, including those based on coumarin, quinoline, and BODIPY dyes, to assist researchers in selecting the optimal tool for their specific application.
Performance Comparison of Photocaged Amino Acids
The choice of a photocaged amino acid is dictated by several key photochemical and biological properties. These include the wavelength of activation, the efficiency of the uncaging process (quantum yield), the speed of release, and the potential for off-target effects or toxicity from byproducts. The following table summarizes the quantitative data for o-nitrophenylalanine and its common alternatives.
| Photocaging Group | Amino Acid Example | Activation Wavelength (λ_max) | Quantum Yield (Φ_u) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | o-Nitrophenylalanine (o-NPA) | ~365 nm[1] | 0.07 ± 0.01[1] | Well-established chemistry, commercially available. | UV activation can cause photodamage, relatively low quantum yield, photolysis byproducts can be reactive[2]. |
| Coumarin | Coumarin-caged Lysine | ~350-450 nm[3][4] | <0.01 to >0.20 (highly substituent-dependent)[5][6] | Higher extinction coefficients, longer wavelength activation possible, some derivatives are fluorescent[4]. | Low quantum yield in some first-generation compounds, potential for toxic byproducts like formaldehyde[5][6]. |
| Quinoline | Quinoline-caged Glutamate | ~365-458 nm[7] | ~0.1 - 0.3 (substituent-dependent)[8] | High one-photon uncaging efficiencies, tunable photophysical properties.[7][8] | Can have hydrolytic instability, synthesis can be complex.[7] |
| BODIPY | BODIPY-caged Acetic Acid | >500 nm (visible light)[9] | Varies with structure | Activation with visible light minimizes photodamage, high extinction coefficients, often fluorescent.[9][10] | Can have lower quantum yields compared to UV-activated cages, potential for phototoxicity from the dye itself. |
Experimental Protocols
Precise and reproducible experimental design is critical when working with photocaged compounds. Below are detailed methodologies for key experiments involving photocaged amino acids.
Protocol 1: Determination of Uncaging Quantum Yield
This protocol outlines the determination of the quantum yield of a photocaged amino acid using chemical actinometry.
Materials:
-
Photocaged amino acid of interest
-
Known chemical actinometer (e.g., 2-nitrobenzaldehyde)[1]
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., 365 nm lamp)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the photocaged amino acid in PBS at a concentration that gives an absorbance of ~0.1 at the activation wavelength.
-
Prepare a solution of the chemical actinometer (e.g., 10 µM 2-nitrobenzaldehyde in PBS) with a similar absorbance at the same wavelength.[1]
-
Irradiate both solutions under identical conditions (light source, distance, and time).
-
Monitor the photochemical reaction of both the photocaged amino acid and the actinometer using a spectrophotometer or HPLC to measure the amount of photoproduct formed.
-
The quantum yield (Φ_u) of the photocaged amino acid is calculated using the following formula: Φ_u = Φ_actinometer * (k_sample / k_actinometer) where Φ_actinometer is the known quantum yield of the actinometer, and k is the rate of photoproduct formation for the sample and the actinometer.
Protocol 2: Site-Specific Incorporation of a Photocaged Amino Acid into a Protein
This protocol describes the genetic incorporation of a photocaged amino acid into a protein in E. coli using an engineered tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA_CUA pair specific for the photocaged amino acid.[11]
-
Photocaged amino acid.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Standard cell culture and protein expression reagents.
Procedure:
-
Co-transform the E. coli expression strain with the protein expression plasmid and the aaRS/tRNA plasmid.
-
Grow the transformed cells in minimal medium supplemented with the photocaged amino acid (typically 1-2 mM).[12]
-
Induce protein expression with IPTG at the appropriate cell density.
-
Harvest the cells and purify the protein containing the photocaged amino acid using standard chromatography techniques.
-
Confirm the incorporation of the photocaged amino acid by mass spectrometry.
Protocol 3: Light-Activated Gene Expression in Mammalian Cells
This protocol details the use of a photocaged amino acid to control the activity of a transcription factor and thereby regulate gene expression.[12]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for a transcription factor (e.g., T7 RNA polymerase) with a TAG codon in a critical residue.[12]
-
Expression vector for the corresponding orthogonal aaRS/tRNA pair.[12]
-
Reporter plasmid with a gene of interest (e.g., EGFP) under the control of the transcription factor's promoter.[12]
-
Photocaged amino acid (e.g., photocaged lysine).[12]
-
Transfection reagent.
-
Light source for uncaging (e.g., 365 nm LED).[12]
Procedure:
-
Co-transfect the mammalian cells with the three plasmids (transcription factor, aaRS/tRNA, and reporter).
-
Incubate the cells in media supplemented with the photocaged amino acid.[12]
-
To activate gene expression, irradiate the cells with the appropriate wavelength of light for a defined period (e.g., 2 minutes at 365 nm).[12]
-
Monitor the expression of the reporter gene (e.g., EGFP fluorescence) at various time points after irradiation using fluorescence microscopy or flow cytometry.[12]
Visualizing Biological Control: Signaling Pathways and Workflows
The spatiotemporal control afforded by photocaged amino acids is particularly powerful for dissecting complex signaling pathways. Below are diagrams generated using Graphviz to illustrate key applications.
Caption: Workflow for light-activated gene expression using a photocaged transcription factor.
Caption: Activation of a G-Protein Coupled Receptor (GPCR) signaling pathway using a photocaged ligand.
Conclusion
The selection of a photocaged amino acid requires careful consideration of the experimental goals and constraints. While o-nitrophenylalanine remains a useful tool due to its well-understood chemistry, newer caging groups based on coumarin, quinoline, and BODIPY offer significant advantages, particularly in their activation by longer, less phototoxic wavelengths of light and, in some cases, higher uncaging efficiencies. By understanding the quantitative performance characteristics and employing rigorous experimental protocols, researchers can harness the power of light to dissect biological processes with unprecedented precision.
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BODIPY-based photocages: rational design and their biomedical application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Genetically Encoded Light-Activated Transcription for Spatio-Temporal Control of Gene Expression and Gene Silencing in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Backbone Cleavage: Validating the Efficacy of 2-Nitrophenylalanine
For researchers, scientists, and drug development professionals, the ability to selectively cleave the protein backbone is a powerful tool for protein engineering, functional analysis, and the development of novel therapeutics. Among the various chemical and enzymatic methods available, photocleavage using the unnatural amino acid 2-nitrophenylalanine (2-NPA) offers precise spatiotemporal control. This guide provides a comprehensive comparison of 2-NPA-mediated cleavage with other common techniques, supported by experimental data and detailed protocols to facilitate its validation and application.
Performance Comparison of Protein Cleavage Methods
The choice of a protein cleavage method depends on several factors, including the desired specificity, cleavage efficiency, and the nature of the protein of interest. The following table summarizes the key performance characteristics of 2-nitrophenylalanine compared to other widely used chemical and enzymatic cleavage methods.
| Feature | 2-Nitrophenylalanine (Photochemical) | Cyanogen Bromide (CNBr) | Hydroxylamine | Trypsin (Enzymatic) |
| Cleavage Site | C-terminus of the 2-NPA residue[1] | C-terminus of Methionine | Asparagine-Glycine bond[2] | C-terminus of Lysine & Arginine |
| Specificity | High (site-specific incorporation)[1] | High (specific to Met)[3] | Moderate[2] | High (specific to Lys/Arg) |
| Cleavage Efficiency | >95% (in model peptides), ~30% (in proteins)[1] | Variable, can be high | Generally low to moderate | High (>90%) |
| Reagents | 365 nm UV light[1] | Cyanogen Bromide, acid (e.g., 70% formic acid)[2] | Hydroxylamine, basic pH | Trypsin, specific buffer (e.g., Tris-HCl) |
| Byproducts | C-terminal carboxylate, N-terminal cinnoline[1] | Homoserine lactone | - | None (enzyme is catalytic) |
| Control | High spatiotemporal control with light[1][4] | Limited to reaction conditions | Limited to reaction conditions | Can be controlled by inhibitors |
| Advantages | Controllable, non-invasive trigger[1] | Simple, widely used | Cleaves a less common dipeptide bond | High efficiency and specificity |
| Disadvantages | Lower efficiency in proteins, potential for side reactions[1] | Toxic reagent, requires acidic conditions | Harsh conditions, low yield | Requires specific recognition sites |
Experimental Protocol: Validation of Protein Backbone Cleavage by 2-Nitrophenylalanine
This protocol outlines the key steps for validating the photocleavage of a target protein containing a genetically encoded 2-nitrophenylalanine residue. The example is based on the methodology used for T4 Lysozyme.[1]
1. Protein Expression and Purification:
-
Genetic Incorporation of 2-NPA: The gene for the target protein is mutated to include an amber stop codon (TAG) at the desired cleavage site. This plasmid is co-transformed into E. coli with a second plasmid encoding an engineered tyrosyl-tRNA synthetase/tRNA pair that specifically recognizes the TAG codon and incorporates 2-nitrophenylalanine.
-
Cell Culture: Grow the transformed E. coli in a suitable medium (e.g., GMML) supplemented with antibiotics and 1 mM 2-nitrophenylalanine.
-
Induction: Induce protein expression with an appropriate inducer (e.g., arabinose) and incubate for a sufficient period (e.g., 18 hours at 30°C).
-
Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by FPLC).
2. Photocleavage Reaction:
-
Sample Preparation: Prepare a solution of the purified protein (e.g., 10 µM) in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
Irradiation: Irradiate the protein solution with a UV lamp at a wavelength of 365 nm. The irradiation time will need to be optimized, but initial experiments can be performed for various durations (e.g., 0, 15, 30, 60 minutes).[1]
-
Controls: Include a non-irradiated sample as a negative control.
3. Analysis of Cleavage Products:
-
SDS-PAGE: Analyze the irradiated and control samples by SDS-PAGE. Successful cleavage will result in the appearance of two smaller protein fragments corresponding to the N-terminal and C-terminal portions of the original protein.
-
Densitometry: Quantify the cleavage efficiency by measuring the band intensities of the full-length protein and the cleavage fragments using densitometry software. The cleavage yield can be calculated as the ratio of the intensity of the cleaved fragments to the total intensity of all protein bands in the lane.
-
Mass Spectrometry: For more precise validation, the cleavage products can be analyzed by mass spectrometry (e.g., ESI-TOF) to confirm their expected molecular weights.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key processes involved in 2-nitrophenylalanine-mediated protein cleavage.
Caption: Proposed mechanism of protein backbone cleavage by 2-nitrophenylalanine upon UV irradiation.
Caption: A typical experimental workflow for the validation of protein cleavage using 2-NPA.
Caption: Overview of different categories of protein backbone cleavage methods.
References
A Comparative Guide to Photolabile Protecting Groups: Uncaging Efficiency Under the Spotlight
For researchers, scientists, and drug development professionals, the precise control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the spatial and temporal release of compounds with a flash of light. The efficiency of this uncaging process is quantified by the quantum yield (Φu), a critical parameter for any light-dependent study. This guide provides a comparative overview of the quantum yields of common photolabile protecting groups, supported by experimental data and methodologies to aid in the selection of the optimal PPG for your research.
The ideal photolabile protecting group exhibits a high quantum yield, meaning a large fraction of the absorbed photons leads to the cleavage of the protecting group and the release of the active molecule. This efficiency is crucial for minimizing light exposure, thereby reducing potential phototoxicity and side reactions in sensitive biological systems. Several classes of PPGs have been developed, each with distinct photochemical properties. Here, we compare the quantum yields of four major classes: o-nitrobenzyl, p-hydroxyphenacyl, coumarin, and nitroindoline derivatives.
Quantum Yield Comparison of Common Photolabile Protecting Groups
The quantum yield of a photolabile protecting group is not an intrinsic constant but is influenced by several factors, including the specific chemical structure of the PPG, the nature of the leaving group (the molecule being protected), and the solvent conditions. The following table summarizes representative quantum yield values for various PPGs, offering a comparative snapshot of their uncaging efficiencies.
| Photolabile Protecting Group (PPG) Class | Specific Example | Leaving Group | Quantum Yield (Φu) | Solvent/Conditions |
| o-Nitrobenzyl | o-Nitrobenzyl (ONB) | Carbonate | 0.033 - 0.12[1] | Not specified |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phenol | ~1%[2] | Not specified | |
| 2,6-Dinitrobenzyl | Carbonate | ~4x increase vs. ONB[1] | 365 nm irradiation | |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | Phosphate esters | 0.38 ± 0.04[3] | 300-350 nm irradiation |
| p-Hydroxyphenacyl (pHP) | Tosylate | Near unity[1] | Not specified | |
| p-Hydroxyphenacyl (pHP) | γ-aminobutyric acid (GABA) | 0.42[4] | Unbuffered H₂O | |
| Coumarin | 7-(Diethylamino)coumarin-4-ylmethyl (DECM) | 8-bromo-cAMP/cGMP | 0.15 - 0.31[5] | Aqueous buffer |
| 7-Azetidinyl-4-methyl coumarin | Esters | 2- to 5-fold higher than diethylamino analogues[6] | Not specified | |
| Nitroindoline | 7-Nitroindoline | Acetic acid | 0.06 - 0.12[7] | Water and MeCN/H₂O |
Experimental Determination of Quantum Yield
The quantum yield of a photolabile protecting group is typically determined by chemical actinometry. This method involves comparing the rate of photoreaction of the caged compound to that of a well-characterized chemical actinometer with a known quantum yield under identical irradiation conditions.
General Experimental Protocol for Quantum Yield Determination
-
Preparation of Solutions:
-
Prepare a solution of the photolabile protected compound in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to have an absorbance of approximately 0.1 at the desired irradiation wavelength to ensure uniform light absorption throughout the sample.
-
Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a similar absorbance at the same wavelength.
-
-
Irradiation:
-
Place the sample and actinometer solutions in identical quartz cuvettes.
-
Irradiate both solutions with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) under precisely the same conditions (e.g., light intensity, distance from the source, temperature, and stirring).
-
Irradiate for a series of known time intervals.
-
-
Analysis:
-
Monitor the progress of the photoreaction for both the sample and the actinometer using a suitable analytical technique, typically UV-Vis spectrophotometry.
-
For the caged compound, this involves measuring the decrease in absorbance of the reactant or the increase in absorbance of the released product or a photoproduct.
-
For the ferrioxalate actinometer, the amount of Fe²⁺ produced is quantified by adding a solution of 1,10-phenanthroline, which forms a colored complex that can be measured spectrophotometrically.
-
-
Calculation:
-
The photon flux of the light source is first determined from the amount of photochemical transformation of the actinometer.
-
The quantum yield of the sample (Φu_sample) is then calculated using the following formula: Φu_sample = (moles of product formed) / (moles of photons absorbed by the sample)
-
The number of photons absorbed by the sample can be determined from the photon flux and the absorbance of the sample.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the quantum yield of a photolabile protecting group using chemical actinometry.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. nathan.instras.com [nathan.instras.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile coumarins with improved efficiency through azetidinyl substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
alternatives to (S)-2-amino-3-(2-nitrophenyl)propanoic acid for protein engineering
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control protein function in a spatiotemporal manner is a cornerstone of modern biological research and therapeutic development. Photocleavable unnatural amino acids (UAA) offer a powerful tool to achieve this control by enabling light-induced cleavage of the protein backbone, thereby activating or inactivating proteins, or releasing therapeutic payloads. This guide provides a detailed comparison of (S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA) with its primary alternatives, offering insights into their performance based on experimental data.
Introduction to Photocleavable Technologies in Protein Engineering
The site-specific incorporation of unnatural amino acids (UAAs) into proteins using the expanded genetic code has revolutionized protein engineering.[1][2] This technique allows for the introduction of novel chemical functionalities, including photocleavable groups, at virtually any position within a protein. The most common method for this is nonsense suppression, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize a stop codon (typically the amber codon, UAG) and insert the desired UAA.[2]
Photocleavable UAAs are broadly categorized into two main types: those that "cage" the side chains of natural amino acids to mask their function until light-induced removal of the caging group, and those that induce cleavage of the polypeptide backbone itself.[3][4] This guide focuses on the latter, which are invaluable for applications requiring protein activation, deactivation, or the controlled release of protein fragments or domains.
(S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA) is a well-characterized UAA that facilitates photocleavage of the protein backbone upon irradiation with UV light.[1][5] Its utility stems from the ortho-nitrobenzyl (ONB) moiety, a widely used photolabile protecting group.[6][7] This guide will compare 2-NPA with its key alternatives: the structurally similar 2-nitrophenylglycine (2-NPG) and the genetically encoded photocleavable protein, PhoCl.
Comparison of Photocleavable Moieties for Backbone Cleavage
The selection of a photocleavable system depends on several factors, including the desired cleavage efficiency, the wavelength of light required for activation, and the ease of incorporation into the target protein. The following table summarizes the key performance metrics of 2-NPA and its alternatives.
| Feature | (S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA) | 2-Nitrophenylglycine (2-NPG) | Photocleavable Protein (PhoCl) |
| Cleavage Mechanism | Cinnoline-forming reaction[1][5] | Not explicitly detailed in search results | β-elimination reaction[8][9] |
| Activation Wavelength | ~365 nm (UV-A)[1][5] | Not explicitly detailed in search results | ~400 nm (Violet light)[8][10] |
| Quantum Yield (Φ) | 0.07 ± 0.01[1] | Data not available in search results | Data not available in search results |
| Cleavage Efficiency | ~30% in T4 Lysozyme[1] | Low, problematic incorporation[1] | High (newer variants PhoCl2c & PhoCl2f are more efficient)[8][11][12] |
| Incorporation Method | Genetic Code Expansion (Amber Suppression)[1] | Chemical aminoacylation or semi-synthesis (biosynthetic incorporation is problematic)[1] | Genetic fusion to the protein of interest[8][10] |
| Key Advantages | Small size, minimal perturbation to protein structure.[1] | Structurally simple. | Genetically encodable as a fusion protein, uses visible light, newer variants have improved dissociation kinetics.[4][8][12] |
| Key Disadvantages | Requires UV light which can be phototoxic, moderate cleavage efficiency.[1] | Inefficient and problematic incorporation into proteins.[1] | Large size (~27 kDa) which can affect the function of the fusion partner, potential for aggregation.[9] |
Detailed Experimental Protocols
Genetic Incorporation and Photocleavage of Proteins Containing 2-NPA
This protocol is based on the methods described by Peters et al. (2009) for the incorporation of 2-NPA into T4 Lysozyme in E. coli.[1]
1. Materials:
-
E. coli strain (e.g., DH10B) harboring a plasmid for the target protein with an in-frame amber (TAG) codon at the desired insertion site and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-NPA.
-
(S)-2-amino-3-(2-nitrophenyl)propanoic acid (2-NPA).
-
Growth media (e.g., GMML minimal media).
-
Inducing agent (e.g., arabinose).
-
Protein purification reagents (e.g., Ni-NTA affinity chromatography).
-
Photolysis setup (e.g., UV lamp with a 365 nm filter).
-
SDS-PAGE analysis reagents.
2. Protocol for Protein Expression and Purification:
-
Transform E. coli cells with both the target protein plasmid and the synthetase/tRNA plasmid.
-
Grow the cells in minimal media supplemented with the appropriate antibiotics and 1 mM 2-NPA at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., 0.2% arabinose) and incubate at 30°C for 12-16 hours.
-
Harvest the cells by centrifugation and lyse them.
-
Purify the 2-NPA containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of 2-NPA by mass spectrometry.
3. Protocol for Photocleavage:
-
Prepare a solution of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Irradiate the protein solution with a UV lamp at 365 nm. The irradiation time will need to be optimized depending on the protein and the desired cleavage efficiency (e.g., 30-60 minutes).
-
Monitor the cleavage by taking aliquots at different time points and analyzing them by SDS-PAGE. The appearance of two smaller protein fragments corresponding to the cleaved products will be observed.
-
Quantify the cleavage efficiency using densitometry of the stained gel.
Experimental Workflow for Using the Genetically Encoded Photocleavable Protein PhoCl
The use of PhoCl involves genetically fusing it to the protein of interest. Upon expression, the fusion protein can be cleaved by light, releasing the target protein.
1. Experimental Design:
-
Clone the gene of the protein of interest in-frame with the PhoCl gene in an appropriate expression vector. The PhoCl can be placed at the N- or C-terminus of the target protein.
-
Include any necessary purification tags (e.g., His-tag) and localization signals.
2. Protein Expression and Purification:
-
Express the PhoCl-fusion protein in a suitable host system (e.g., E. coli or mammalian cells).
-
Purify the fusion protein using standard chromatography techniques.
3. Photocleavage:
-
Irradiate the purified fusion protein solution with violet light (~400 nm). The optimal irradiation time and intensity should be determined empirically.
-
Monitor the cleavage by SDS-PAGE, observing the disappearance of the full-length fusion protein and the appearance of the cleaved PhoCl fragment and the released target protein.
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the photocleavage mechanism of 2-NPA and the general experimental workflow for its application.
Caption: Photocleavage of a protein containing 2-NPA.
Caption: Workflow for using 2-NPA in protein engineering.
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optogenetic control with a photocleavable protein, PhoCl | Springer Nature Experiments [experiments.springernature.com]
- 5. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavable proteins that undergo fast and efficient dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavable proteins that undergo fast and efficient dissociation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
Assessing the Structural Impact of L-o-Nitrophenylalanine Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful tool for probing and engineering biological systems. Among these, L-o-nitrophenylalanine (L-o-NPA) presents unique photocleavable properties. This guide provides a comprehensive comparison of the structural perturbations associated with L-o-NPA incorporation, supported by experimental data and detailed methodologies, to aid in its effective application.
The central question for any researcher considering the use of an nnAA is its potential to disrupt the native structure and function of the host protein. While the introduction of any foreign moiety can induce localized changes, studies on nitrophenylalanine isomers suggest that these modifications are generally well-tolerated, causing minimal global structural perturbations.
Minimal Structural Perturbation Confirmed by X-ray Crystallography
The X-ray crystal structures of two superfolder green fluorescent protein (sfGFP) variants with pNO₂F incorporated at a solvent-accessible site (Asp133) and a partially buried site (Asn149) have been determined to resolutions of 2.05 Å and 1.60 Å, respectively.[1][2] Alignment of these structures with wild-type sfGFP revealed only small root-mean-square deviations (r.m.s.d.), indicating that the incorporation of pNO₂F does not significantly alter the global protein structure.[1][2] This suggests that the protein backbone and overall fold remain largely intact.
| Protein Construct | Resolution (Å) | R.M.S.D. (Cα atoms) vs. Wild-Type sfGFP (Å) | Reference |
| Asp133pNO₂F sfGFP | 2.05 | Not explicitly stated, but described as "small" | [1][2] |
| Asn149pNO₂F sfGFP | 1.60 | 0.180 (for 190 Cα atoms) | [2] |
Table 1: Crystallographic data for sfGFP with incorporated p-nitrophenylalanine.
While this data is for the para-isomer, the similar size and chemical nature of the ortho-isomer suggest that L-o-NPA would likely also be accommodated with minimal structural disruption, a notion supported by studies on its use as a photocleavable group which presuppose its benign structural impact.[3]
Experimental Protocols for Assessing Structural Integrity
To validate the structural integrity of a protein upon L-o-NPA incorporation, a combination of biophysical techniques is recommended.
X-ray Crystallography
This technique provides an atomic-level view of the protein structure.
Protocol for Crystallization of Proteins with Non-Canonical Amino Acids:
-
Protein Expression and Purification: Express the protein containing L-o-NPA using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. Purify the protein to >95% homogeneity.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.[4]
-
Crystal Optimization: Optimize initial crystal hits by refining precipitant concentration, pH, and other parameters to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[5]
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available. Refine the model against the experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution.
Protocol for NMR Analysis of Proteins with L-o-NPA:
-
Isotope Labeling: For detailed analysis, express the protein with uniform ¹⁵N and/or ¹³C labeling in addition to the site-specific incorporation of L-o-NPA.[6][7]
-
Sample Preparation: Prepare a concentrated (~0.1-1 mM) and stable protein sample in a suitable NMR buffer (e.g., phosphate or TRIS buffer with D₂O).
-
Data Acquisition: Acquire a series of NMR experiments, including ¹H-¹⁵N HSQC spectra to observe changes in the chemical environment of backbone amides.[8][9]
-
Chemical Shift Perturbation (CSP) Analysis: Compare the HSQC spectra of the wild-type and L-o-NPA-containing proteins. Significant changes in chemical shifts can indicate localized structural perturbations.[10]
-
NOESY Experiments: For a more detailed structural analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed to identify through-space interactions and calculate a solution structure.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure and thermal stability of a protein.
Protocol for CD Analysis of Protein Stability:
-
Sample Preparation: Prepare protein samples (wild-type and L-o-NPA mutant) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer).[12][13]
-
Far-UV CD Spectra: Record Far-UV (190-260 nm) CD spectra at a constant temperature to assess and compare the secondary structure content (α-helix, β-sheet, random coil).[12][13]
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for helical proteins) as a function of increasing temperature to determine the melting temperature (Tm).[14][15][16][17] A significant change in Tm can indicate an alteration in protein stability.
| Technique | Information Provided | Key Parameters |
| X-ray Crystallography | High-resolution 3D structure | Resolution, R-factor, R-free, r.m.s.d. |
| NMR Spectroscopy | Solution structure, dynamics, local environmental changes | Chemical shift perturbations, NOEs |
| Circular Dichroism | Secondary structure content, thermal stability | Molar ellipticity, Melting temperature (Tm) |
Table 2: Comparison of experimental techniques for assessing structural perturbation.
Visualizing the Workflow and Incorporation Process
To streamline the process of assessing structural perturbations, a clear experimental workflow is essential. The following diagrams, created using the DOT language, illustrate the key steps.
The incorporation of L-o-NPA is typically achieved through amber suppression, a technique that repurposes a stop codon to encode the non-natural amino acid.
Conclusion
The available evidence strongly suggests that the incorporation of nitrophenylalanine isomers, including L-o-nitrophenylalanine, results in minimal perturbation to the global protein structure. This makes L-o-NPA a valuable tool for introducing photocleavable properties into proteins without significantly compromising their native fold. However, it is crucial for researchers to empirically validate the structural integrity of their specific protein of interest using the robust experimental protocols outlined in this guide. By combining high-resolution structural analysis with biophysical characterization, scientists can confidently employ L-o-NPA to advance their research in protein engineering and drug development.
References
- 1. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 8. users.cs.duke.edu [users.cs.duke.edu]
- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. boddylab.ca [boddylab.ca]
- 15. diva-portal.org [diva-portal.org]
- 16. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. file.yizimg.com [file.yizimg.com]
A Comparative Guide to the Kinetic Analysis of Light-Induced Protein Dimerization with Photocaged Compounds
For researchers, scientists, and drug development professionals, the ability to precisely control protein-protein interactions is a powerful tool. Light-induced dimerization, particularly through the use of photocaged compounds, offers unparalleled spatiotemporal control, enabling the study of dynamic cellular processes with high precision. This guide provides an objective comparison of various photocaged systems and their optogenetic alternatives, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Light-Induced Dimerization
Light-induced dimerization techniques allow for the controlled association of two proteins in response to a specific wavelength of light. This is achieved by either using genetically encoded photoreceptive proteins (optogenetics) or by employing small, synthetically modified molecules called photocaged compounds. These compounds are initially inert but can be "uncaged" with light to release an active molecule that induces protein dimerization. This approach provides a significant advantage over conventional chemically induced dimerization (CID) by offering reversibility and the ability to target specific subcellular locations.
This guide will focus on the kinetic analysis of dimerization induced by photocaged compounds and provide a comparison with popular optogenetic systems.
Comparison of Light-Inducible Dimerization Systems
The choice of a light-induced dimerization system depends on several factors, including the desired kinetics (speed of association and dissociation), the required level of spatial control, and potential off-target effects. Below is a comparison of popular systems based on photocaged compounds and optogenetic proteins.
Quantitative Kinetic Data
The following table summarizes the available quantitative data for different light-induced dimerization systems. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions.
| System | Type | Dimerization Partners | Activating Wavelength (nm) | Association Rate | Dissociation Rate | Dissociation Constant (Kd) | Reversibility | Reference |
| Photocaged Rapamycin (pRap) | Photocaged Compound | iFKBP & FRB | ~365 | Dimerization within minutes | Slow (essentially irreversible without competitor) | - | With competitor | [1] |
| Photocaged Gibberellic Acid (pcGA3) | Photocaged Compound | GID1 & GAI | ~405 or ~470 | Apparent rate constant: 0.013 s⁻¹ | Slow (essentially irreversible without washout) | - | With washout | [2][3] |
| TMP-HaloTag (cTMP-Htag) | Photocaged Compound | eDHFR & Haloenzyme | ~385-405 | Dimerization within minutes | Dissociation within minutes with competitor (TMP) | - | Yes, with competitor | [4] |
| Photochromic Dimerizer (pcDH) | Photocaged Compound | eDHFR & HaloTag | 394 (on), 560 (off) | t₁/₂ on = 0.78 s | - | 0.097 µM (light) / 0.26 µM (dark) | Yes, with light | [5] |
| CONC | Photocaged Compound | eDHFR & HaloTag | 458 (on), 405 (off) | t₁/₂ on = 0.51 s | t₁/₂ off = 0.15 s | - | Yes, with light | [6] |
| CRY2 / CIB1 | Optogenetic | CRY2 & CIB1 | ~450-488 | Fast | Slow (minutes) | - | Yes, in dark | [7] |
| iLID | Optogenetic | SspB & AsLOV2 | ~450-488 | Fast | Fast (seconds) | ~0.13 µM (light) / >5 µM (dark) | Yes, in dark | [8] |
| Magnets | Optogenetic | pMag & nMag | ~450-488 | τon = 3.6 s | τoff = 23.1 s | - | Yes, in dark | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and the underlying signaling pathways is crucial for understanding and implementing these techniques.
Caption: General experimental workflow for studying light-induced protein dimerization using photocaged compounds.
Caption: Schematic of protein dimerization induced by a light-activated photocaged compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the kinetic analysis of light-induced protein dimerization.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the mobility and binding kinetics of fluorescently labeled proteins in living cells.
Objective: To determine the association and dissociation kinetics of a light-induced protein dimer.
Materials:
-
Cells expressing the two fusion proteins of interest (e.g., Protein A-GFP and Protein B-mCherry).
-
Photocaged dimerizer compound.
-
Confocal laser scanning microscope with a high-power laser for photobleaching and a sensitive detector.
-
Live-cell imaging chamber with temperature and CO₂ control.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with plasmids encoding the fusion proteins. Allow 24-48 hours for protein expression.
-
Prior to imaging, replace the medium with imaging medium (e.g., phenol red-free DMEM).
-
-
Compound Incubation:
-
Add the photocaged compound to the cells at the desired final concentration.
-
Incubate for a time sufficient for cell penetration (typically 30-60 minutes).
-
Gently wash the cells three times with imaging medium to remove excess compound.
-
-
Image Acquisition Setup:
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Identify a cell co-expressing both fusion proteins.
-
Define a region of interest (ROI) where dimerization will be induced and measured.
-
-
Pre-Bleach Imaging:
-
Acquire a series of images (e.g., 5-10 frames) at a low laser power to establish the baseline fluorescence intensity in the ROI.
-
-
Light Activation (Uncaging):
-
Use a UV or blue laser (depending on the photocage) to illuminate the ROI with a short, high-intensity pulse to uncage the compound and initiate dimerization.
-
-
Photobleaching and Recovery:
-
Immediately after uncaging, use a high-intensity laser (typically 488 nm for GFP) to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached, dimerized complexes diffuse into the area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI, a control region outside the bleached area, and a background region for each time point.
-
Normalize the fluorescence intensity in the ROI to correct for photobleaching during image acquisition.
-
Fit the fluorescence recovery curve to an appropriate kinetic model to extract parameters such as the mobile fraction, and the association (k_on) and dissociation (k_off) rate constants.
-
Caption: Step-by-step workflow for a FRAP experiment to analyze light-induced dimerization kinetics.
Pull-Down Assay
A pull-down assay is an in-vitro method to confirm a protein-protein interaction. This protocol is adapted for light-induced dimerization.
Objective: To confirm the light-dependent interaction between two proteins.
Materials:
-
Cell lysate from cells expressing the "bait" (e.g., GST-tagged Protein A) and "prey" (e.g., Myc-tagged Protein B) proteins.
-
Affinity resin (e.g., Glutathione-agarose beads).
-
Photocaged dimerizer.
-
UV lamp or other light source for uncaging.
-
Wash and elution buffers.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Bait Protein Immobilization:
-
Incubate the cell lysate containing the GST-tagged bait protein with glutathione-agarose beads to immobilize the bait.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Incubation with Prey and Photocaged Compound:
-
Resuspend the beads with the immobilized bait protein in a binding buffer.
-
Add the cell lysate containing the prey protein and the photocaged dimerizer.
-
Divide the mixture into two tubes: one "light" sample and one "dark" control.
-
-
Light Activation:
-
Expose the "light" sample to the appropriate wavelength of light for a sufficient time to uncage the dimerizer. Keep the "dark" control sample protected from light.
-
Incubate both samples (typically 1-2 hours at 4°C) to allow for protein interaction.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove unbound prey proteins.
-
-
Elution and Analysis:
-
Elute the bait protein and any interacting prey proteins from the beads using an elution buffer (e.g., containing reduced glutathione).
-
Analyze the eluates from both the "light" and "dark" samples by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-Myc). A band corresponding to the prey protein should be present or significantly enriched in the "light" sample compared to the "dark" control.
-
Co-localization Analysis
This method assesses the spatial overlap of two fluorescently labeled proteins within a cell.
Objective: To quantify the extent of co-localization of two proteins following light-induced dimerization.
Materials:
-
Cells co-expressing the two fluorescently tagged proteins (e.g., Protein A-GFP and Protein B-mCherry).
-
Photocaged dimerizer.
-
Confocal microscope.
-
Image analysis software with co-localization analysis tools (e.g., ImageJ with the JACoP or Coloc 2 plugin).
Protocol:
-
Cell Preparation and Compound Incubation:
-
Follow steps 1 and 2 as described in the FRAP protocol.
-
-
Image Acquisition:
-
Acquire dual-color fluorescence images of the cells before and after light activation in a specific ROI.
-
Ensure that the imaging settings (laser power, detector gain) are optimized to avoid saturation and minimize crosstalk between the fluorescence channels.
-
-
Image Analysis:
-
Open the pre- and post-activation images in the analysis software.
-
Define a region of interest (ROI) corresponding to the area of light activation.
-
Calculate a co-localization coefficient, such as the Pearson's Correlation Coefficient (PCC), for the ROI in both the pre- and post-activation images. The PCC ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
An increase in the PCC after light activation indicates an increase in the co-localization of the two proteins, confirming dimerization.
-
Conclusion
The ability to control protein dimerization with light using photocaged compounds provides a versatile and powerful tool for cell biology and drug development. The choice of the specific system should be guided by the required kinetic properties, the desired level of reversibility, and the experimental context. While photocaged compounds offer the advantage of being applicable to endogenous proteins without genetic modification (if a suitable ligand is available), optogenetic systems often provide faster and more readily reversible control. The detailed protocols provided in this guide should serve as a starting point for researchers to design and implement robust experiments for the kinetic analysis of light-induced protein dimerization. As the field continues to evolve, new photocaged compounds and optogenetic tools with improved properties will undoubtedly expand the possibilities for precise control of cellular processes.
References
- 1. Light-regulation of protein dimerization and kinase activity in living cells using photocaged rapamycin and engineered FKBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localized light-induced protein dimerization in living cells using a photocaged dimerizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable and Photoswitchable Chemically Induced Dimerization for Chemo‐optogenetic Control of Protein and Organelle Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Vivid-derived Magnets photodimerizers for subcellular optogenetics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cinnoline-Forming Reactions: Classical vs. Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse pharmacological activities. The synthesis of this bicyclic system has been a subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of a classical and a modern approach to cinnoline synthesis, focusing on the Widman-Stoermer reaction and a contemporary transition-metal-free cyclization method.
Overview of Synthetic Strategies
The formation of the cinnoline ring system often involves the cyclization of a suitably substituted benzene ring bearing a nitrogen-containing side chain. The choice of synthetic route can significantly impact the reaction's efficiency, substrate scope, and environmental footprint. Here, we compare a traditional method that relies on diazotization with a modern approach that offers a more streamlined process.
Comparative Data of Cinnoline Synthesis Methods
The following table summarizes the key performance indicators for the classical Widman-Stoermer synthesis and a modern metal-free [5+1] cyclization of 2-vinylanilines.
| Parameter | Widman-Stoermer Synthesis | Metal/Peroxide-Free [5+1] Cyclization with TBN |
| Starting Material | o-Vinylaniline (o-Amino-α-alkenylbenzene) | o-Vinylaniline |
| Key Reagent | Sodium Nitrite (NaNO₂) in acid | tert-Butyl Nitrite (TBN) |
| Reaction Type | Diazotization followed by intramolecular cyclization | [5+1] Annulation |
| Typical Yield | Close to quantitative (>90%) for suitable substrates[1] | High (up to 93%)[2] |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then warming | Typically moderate heating (e.g., 80-100 °C) |
| Key Advantages | Well-established, high yields for specific substrates | Metal-free, simple operation, broad substrate scope[1] |
| Limitations | Sensitive diazonium salt intermediate, narrow substrate scope (requires α-substituent on vinyl group, difficult with β-aryl or EWGs)[1] | Use of a nitrite source |
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying chemical transformations and a general experimental workflow for the synthesis of cinnolines.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylcinnoline via Widman-Stoermer Synthesis
This protocol is adapted from established procedures for the Widman-Stoermer reaction.
Materials:
-
o-Amino-α-methylstyrene (o-vinylaniline derivative)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Diazonium Salt:
-
A solution of o-amino-α-methylstyrene (1 equivalent) in a mixture of concentrated HCl and water is prepared in a flask.
-
The flask is cooled to 0-5 °C in an ice-water bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.
-
The mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
The ice bath is removed, and the reaction mixture is allowed to warm slowly to room temperature.
-
The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
-
Work-up and Isolation:
-
The reaction mixture is neutralized by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 4-methylcinnoline is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Protocol 2: Synthesis of Cinnolines via Metal-Free [5+1] Cyclization
This is a representative protocol for modern, metal-free cinnoline synthesis.
Materials:
-
Substituted o-Vinylaniline (1 equivalent)
-
tert-Butyl Nitrite (TBN) (1.5 - 2 equivalents)
-
Anhydrous solvent (e.g., Dichloroethane (DCE) or Acetonitrile)
-
Water (H₂O)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, the substituted o-vinylaniline (1 equivalent) and anhydrous dichloroethane are added under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition and Reaction:
-
tert-Butyl Nitrite (1.5 equivalents) is added to the solution via syringe.
-
The reaction mixture is heated to 80 °C and stirred for the required time (typically 2-12 hours), monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
-
Purification:
-
The crude cinnoline derivative is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to provide the pure product.
-
Conclusion
The synthesis of cinnolines can be achieved through various methods, each with its own set of advantages and limitations. The classical Widman-Stoermer synthesis remains a valuable tool, particularly for specific substitution patterns, and can provide excellent yields.[1] However, modern methods, such as the metal-free [5+1] cyclization using TBN, offer operational simplicity, milder conditions for the overall transformation, and a potentially broader substrate scope, which are highly desirable in contemporary drug discovery and development.[1] The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis.
References
Navigating the Safe Disposal of (S)-2-amino-3-(2-nitrophenyl)propanoic acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[3] Avoid creating dust when handling the solid compound.[1][3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4][5]
Step-by-Step Disposal Protocol
The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and protocols. [6][7]
1. Waste Identification and Segregation:
-
Treat (S)-2-amino-3-(2-nitrophenyl)propanoic acid as a chemical waste product.[7]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS office.[7]
-
Keep solid waste separate from liquid waste.[6]
2. Solid Waste Disposal:
-
Unused or Expired Solid Compound: Collect the solid in its original container or a clearly labeled, sealed waste bag. Place this within a designated hazardous solid waste container provided by your institution's EHS department.[6]
-
Contaminated Labware (disposable): Items such as weighing papers, pipette tips, and contaminated gloves should be collected in a dedicated and clearly labeled hazardous waste container for solids.[7]
3. Liquid Waste Disposal:
-
Solutions of the Compound: If the compound is dissolved in a solvent, collect the solution in a designated container for chemical waste. Ensure the container is compatible with the solvent used.[7]
-
Do not dispose of aqueous solutions down the drain unless explicitly permitted by your institution's EHS office for neutralized, non-hazardous materials.[6] Due to the potential for aquatic toxicity with similar compounds, it is best to avoid drain disposal.[6]
4. Decontamination of Non-Disposable Labware:
-
Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).
-
This rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
After decontamination, the glassware can be washed according to standard laboratory procedures.[6]
5. Spill Management:
In the event of a spill:
-
Restrict access to the spill area.
-
For a solid spill, avoid raising dust.[3]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]
6. Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with the full chemical name and any associated hazards.
-
Store waste containers in a designated secondary containment area away from incompatible materials.[6]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[7] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-2-amino-3-(2-nitrophenyl)propanoic acid and associated waste.
References
Comprehensive Safety and Handling Guide for (S)-2-amino-3-(2-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for (S)-2-amino-3-(2-nitrophenyl)propanoic acid, a compound utilized in laboratory research. Due to the presence of the nitrophenyl group, this chemical should be handled with caution as compounds in this class can be hazardous upon inhalation, ingestion, and skin contact. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling (S)-2-amino-3-(2-nitrophenyl)propanoic acid to minimize exposure. The following table summarizes the recommended PPE based on best practices for handling nitro-aromatic compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes. | Protects against splashes and dust that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for procedures with a higher risk of splashing. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or butyl rubber. It is advisable to consult the glove manufacturer's resistance data for specific breakthrough times. | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1] If engineering controls are not sufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended. | Protects against inhalation of harmful dust and vapors. |
Experimental Protocols: Handling, Storage, and Disposal
Handling:
-
Engineering Controls: All work with (S)-2-amino-3-(2-nitrophenyl)propanoic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands thoroughly with soap and water after handling.[2][3]
-
Safe Handling Practices: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Avoid generating dust.[2]
Storage:
-
Container: Store in the original, tightly sealed container.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[1][3] Protect from light and moisture.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Spill Management:
-
Minor Spills: For small spills of the solid material, carefully sweep up, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE as described above. Contain the spill and prevent it from entering drains or waterways.[2] Absorb liquid spills with an inert, non-combustible material and place in a designated chemical waste container.[5]
Disposal:
Proper disposal of (S)-2-amino-3-(2-nitrophenyl)propanoic acid and its containers is crucial for environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of the chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as chemical waste.[5]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of (S)-2-amino-3-(2-nitrophenyl)propanoic acid from preparation to disposal.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
